This guide provides an in-depth technical analysis of N-Chloroacetyl-L-alanine (CAS 691-80-5), designed for researchers in biocatalysis, organic synthesis, and process chemistry.[1] [1][2][3] Executive Summary N-Chloroac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of N-Chloroacetyl-L-alanine (CAS 691-80-5), designed for researchers in biocatalysis, organic synthesis, and process chemistry.[1]
[1][2][3]
Executive Summary
N-Chloroacetyl-L-alanine (N-Cl-L-Ala) is a specialized amino acid derivative primarily utilized as a substrate in the kinetic resolution of alanine via Aminoacylase I (ACY1) . Unlike its N-acetyl counterpart, the N-chloroacetyl derivative offers distinct kinetic properties due to the electron-withdrawing chlorine atom, which alters the electrophilicity of the amide bond.[1] This molecule serves as a critical intermediate in the production of high-purity L-alanine and D-alanine via enzymatic hydrolysis and is a versatile building block for peptidomimetics.[1]
Physicochemical Datasheet
The following data distinguishes between the pure L-enantiomer and the racemic mixture often encountered in initial synthesis steps.
Property
N-Chloroacetyl-L-alanine
N-Chloroacetyl-DL-alanine
CAS Number
691-80-5
1190-32-5
Molecular Formula
C₅H₈ClNO₃
C₅H₈ClNO₃
Molecular Weight
165.57 g/mol
165.57 g/mol
Melting Point
93 – 98 °C [1, 2]
124 – 127 °C [3]
Physical State
White crystalline powder
White crystalline powder
Solubility
Soluble in water, ethanol; slightly soluble in ether
Soluble in water
pKa (COOH)
~3.4 (Lower than Ala due to N-acyl group)
~3.4
Specific Rotation
to (c=2, H₂O)
0°
Critical Note on Melting Points: A common error in literature is conflating the melting point of the L-isomer (93–98°C) with the racemate (125°C). Ensure the stereochemical purity of your starting material by verifying the melting point range.[1]
Chemical Synthesis: Schotten-Baumann Protocol
The synthesis of N-Chloroacetyl-L-alanine is classically achieved via the Schotten-Baumann reaction, utilizing the high reactivity of chloroacetyl chloride under biphasic basic conditions.[1]
Reagents
L-Alanine (or DL-Alanine for resolution precursors)
Chloroacetyl chloride (1.1 equiv)
NaOH (2.0 equiv)
Solvent system: Water / Dichloromethane (DCM) or Water/Acetone
Step-by-Step Protocol
Solubilization: Dissolve L-alanine (89.1 g, 1.0 mol) in 4N NaOH (250 mL) at 0°C.
Acylation: Simultaneously add chloroacetyl chloride (124.2 g, 1.1 mol) and 4N NaOH (275 mL) dropwise over 60 minutes.
Process Control: Maintain pH > 10 and Temperature < 5°C to prevent hydrolysis of the acyl chloride.[1]
Acidification: After stirring for 2 hours at room temperature, cool the mixture to 0°C and acidify to pH 1-2 with concentrated HCl.
Extraction: Extract the precipitated oil/solid into ethyl acetate (3 x 300 mL).
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the residue from ethyl acetate/hexane to yield white needles.[1]
Figure 1: Schotten-Baumann synthesis pathway for N-Chloroacetyl-L-alanine.
The primary industrial application of CAS 691-80-5 is in the production of ultra-pure amino acids. Aminoacylase I (EC 3.5.1.14) , typically derived from Aspergillus species or porcine kidney, exhibits high enantioselectivity for the L-isomer.
Mechanism
The enzyme hydrolyzes the amide bond of N-Chloroacetyl-L-alanine to yield free L-alanine and chloroacetic acid.[1] The D-isomer remains unreacted (or reacts at a negligible rate), allowing for physical separation.
Experimental Workflow for Resolution
Substrate Prep: Dissolve racemic N-Chloroacetyl-DL-alanine in water. Adjust pH to 7.5 with dilute ammonia.
Enzyme Addition: Add Aminoacylase I (approx. 10-50 units/mg substrate).
Cofactor: Add 0.1 mM CoCl₂ or ZnCl₂ to enhance activity.[1]
Incubation: Incubate at 37°C for 24-48 hours. Monitor conversion via HPLC.
Separation:
Step A: Acidify to pH 5. Add ethanol to precipitate free L-Alanine . Filter.
Step B: Acidify filtrate to pH 1. Extract unreacted N-Chloroacetyl-D-alanine with ethyl acetate.[1]
Step C: Hydrolyze the D-derivative with 2N HCl (reflux) to obtain D-Alanine .
Figure 2: Enzymatic kinetic resolution workflow using Aminoacylase I.
Analytical Characterization
Confirming the identity of N-Chloroacetyl-L-alanine requires specific spectroscopic markers.
¹H NMR (D₂O, 400 MHz)
δ 4.35 ppm (q, 1H): Alpha-proton (CH) of the alanine moiety.
δ 4.15 ppm (s, 2H): Methylene protons (CH₂) of the chloroacetyl group. Note: This singlet is distinct from the methyl singlet of an N-acetyl group (~2.0 ppm).
δ 1.45 ppm (d, 3H): Methyl group (CH₃) of the alanine side chain.
IR Spectroscopy (KBr)
3300 cm⁻¹: N-H stretch (Amide A).
1720 cm⁻¹: C=O stretch (Carboxylic acid).
1660 cm⁻¹: C=O stretch (Amide I).
1540 cm⁻¹: N-H bend (Amide II).
790 cm⁻¹: C-Cl stretch (Characteristic of chloroacetyl).
Safety & Handling
Hazards: The chloroacetyl moiety acts as an alkylating agent. It is a skin and eye irritant and a potential sensitizer.[1]
Storage: Store at room temperature (15-25°C), protected from moisture. Hydrolysis may occur upon prolonged exposure to humid air.[1]
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.
References
Greenstein, J. P., & Winitz, M. (1961).[2] Chemistry of the Amino Acids. John Wiley & Sons.[1] (Standard reference for physical constants of amino acid derivatives).
Fau.edu. (2014). Biodegradable Photocrosslinkable Poly(depsipeptide-co-e-caprolactone). 3 (Confirming MP range 93-96°C for chloroacetyl alanine).
TCI Chemicals. (2024). Product Specification: N-Chloroacetyl-DL-alanine. Link (Confirming MP 124-127°C for the racemate).
PrepChem. (2023).[4] Synthesis of N-Chloroacetyl alanine ethyl ester. Link (Protocol adaptation).
Westmont College. (2023). Determination of Acyl Peptide Enzyme Hydrolase and Aminoacylase-1 Activity. Link (Enzymatic mechanism).
Chloroacetyl-L-alanine molecular weight and formula
This guide provides an in-depth technical analysis of N-Chloroacetyl-L-alanine , a critical chiral intermediate in biocatalysis and peptide macrocyclization.[1] Physicochemical Properties, Synthesis, and Biocatalytic Uti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of N-Chloroacetyl-L-alanine , a critical chiral intermediate in biocatalysis and peptide macrocyclization.[1]
Physicochemical Properties, Synthesis, and Biocatalytic Utility[1]
Executive Summary
N-Chloroacetyl-L-alanine (CAS: 691-80-5) is a derivatized amino acid serving as a pivotal substrate in enzymatic kinetic resolution and a reactive "warhead" in modern peptide drug discovery.[1][2][3] Unlike simple N-acetyl variants, the chloroacetyl moiety introduces an electrophilic center, enabling thioether-based macrocyclization—a cornerstone technology in the development of cyclic peptide therapeutics (e.g., RaPID system).[1] This guide outlines its molecular profile, validated synthesis protocols, and application in high-throughput drug screening.[1]
Part 1: Physicochemical Profile[1]
The following data aggregates confirmed experimental values and calculated properties for the L-enantiomer.
Property
Specification
Chemical Name
N-Chloroacetyl-L-alanine
IUPAC Name
(2S)-2-(2-chloroacetamido)propanoic acid
CAS Registry Number
691-80-5
Molecular Formula
C₅H₈ClNO₃
Molecular Weight
165.57 g/mol
Physical State
White crystalline solid
Melting Point
97°C (Experimental)
Solubility
Soluble in water, ethanol, DMSO; sparingly soluble in non-polar solvents.[1][4]
Chirality
L-isomer (S-configuration)
pKa
~3.6 (Carboxyl), Amide proton is non-ionizable in physiological range.[1]
Part 2: Synthetic Pathways[1][6]
The synthesis of N-Chloroacetyl-L-alanine follows a classic Schotten-Baumann reaction , utilizing a biphasic system to protect the product from hydrolysis while ensuring efficient acylation of the amino group.[1]
2.1 Reaction Mechanism
The nucleophilic amine of L-alanine attacks the carbonyl carbon of chloroacetyl chloride. The base (NaOH) neutralizes the HCl byproduct to drive the equilibrium forward and prevent protonation of the amine.
Figure 1: Schotten-Baumann synthesis pathway for N-Chloroacetyl-L-alanine.[1]
2.2 Validated Experimental Protocol
Objective: Synthesis of N-Chloroacetyl-L-alanine on a 20g scale.
Preparation: Dissolve L-Alanine (17.5 g, 0.20 mol) in a mixture of Diethyl Ether/Water (1:1 v/v, 75 mL) . Cool the solution to 0–5°C in an ice bath.
Acylation: Simultaneously add Chloroacetyl Chloride (25 g, 0.22 mol) (dissolved in 25 mL ether) and 4 M NaOH (75 mL) dropwise over 20 minutes.
Critical Control Point: Maintain pH at 11 throughout the addition to prevent hydrolysis of the acid chloride.
Workup:
Separate the layers.[1][4][5] Discard the organic (ether) layer containing unreacted chloride.
Acidify the aqueous layer to pH 1 using 4 M HCl .[1][5]
Extract the aqueous phase with Ethyl Acetate (3 x 100 mL) .
Purification:
Wash combined organic extracts with saturated NaCl (brine).[1]
Dry over anhydrous MgSO₄ and concentrate under vacuum.[1]
Part 3: Biocatalytic & Pharmaceutical Applications[1][6][8][9][10]
3.1 Peptide Macrocyclization (RaPID System)
In modern drug discovery, N-Chloroacetyl-L-alanine is used as an N-terminal "cap" in mRNA display technologies (e.g., RaPID).[1] The chloroacetyl group reacts spontaneously with a downstream Cysteine residue to form a thioether bond, cyclizing the peptide. This confers proteolytic stability and high affinity to the peptide.
Figure 2: Mechanism of Thioether Macrocyclization using N-Chloroacetyl-L-alanine.
3.2 Enzymatic Kinetic Resolution
Aminoacylase I (ACY1) (EC 3.5.1.14) specifically hydrolyzes the L-enantiomer of N-acetyl and N-chloroacetyl amino acids.[1]
Mechanism: As an alkylating agent (alpha-haloacetamide), it can react with nucleophilic residues on proteins (cysteine/lysine), potentially causing contact dermatitis.[1]
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis. Moisture sensitive.[1]
Luckose, F., et al. (2015). "Effects of amino acid derivatives on physical, mental, and physiological activities."[1] Critical Reviews in Food Science and Nutrition, 55(13), 1793-1143.[1] (Validation of amino acid derivative properties).
Yamaguchi, M., et al. (2014). "Biodegradable Photocrosslinkable Poly(depsipeptide-co-e-caprolactone)."[1] Journal of Polymer Science Part A: Polymer Chemistry, 52, 3307–3315.[1][5] (Detailed Synthesis Protocol & NMR Data). Link[1]
Passioura, T., & Suga, H. (2014). "A RaPID way to discover nonstandard peptide macrocycles."[1] Chemical Communications, 53, 1931-1940.[1] (Application in Peptide Macrocyclization).
Greenstein, J.P. (1957). "Resolution of racemic alpha-amino acids."[1] Methods in Enzymology, 3, 554-570.[1] (Foundational text on Aminoacylase I resolution).
Technical Guide: N-Chloroacetyl-L-alanine vs. N-Chloroacetyl-DL-alanine
This guide provides a rigorous technical comparison between N-Chloroacetyl-L-alanine (the pure enantiomer) and N-Chloroacetyl-DL-alanine (the racemic mixture). It is structured to support researchers in enzymatic resolut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison between N-Chloroacetyl-L-alanine (the pure enantiomer) and N-Chloroacetyl-DL-alanine (the racemic mixture). It is structured to support researchers in enzymatic resolution, peptide synthesis, and pharmaceutical intermediate qualification.
Executive Summary
N-Chloroacetyl-alanine is a critical intermediate in the production of high-purity L-Alanine and related peptidomimetics. The distinction between its L-isomer and DL-racemate is not merely stereochemical but functional, dictating the compound's utility in kinetic resolution and synthetic pathways.
N-Chloroacetyl-L-alanine (CAS 691-80-5): The physiologically relevant enantiomer. Primarily used as a direct building block in peptide synthesis or as the product of enzymatic resolution.
N-Chloroacetyl-DL-alanine (CAS 1190-32-5): The racemic starting material (50:50 mixture). It serves as the low-cost substrate for Aminoacylase I to produce pure L-Alanine via kinetic resolution.
Key Technical Insight: The chloroacetyl group is specifically chosen over the acetyl group in many industrial processes because the electron-withdrawing chlorine atom destabilizes the amide bond, significantly increasing the reaction rate (
) of enzymatic hydrolysis [1].
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The physical properties of the pure enantiomer differ significantly from the racemate. The higher melting point of the DL-form suggests the formation of a racemic compound (where D and L molecules pack more efficiently together) rather than a conglomerate.
Comparative Data Table
Property
N-Chloroacetyl-L-alanine
N-Chloroacetyl-DL-alanine
CAS Number
691-80-5
1190-32-5
Stereochemistry
(S)-Enantiomer (Pure)
Racemic Mixture (50% S, 50% R)
Molecular Formula
CHClNO
CHClNO
Molecular Weight
165.57 g/mol
165.57 g/mol
Melting Point
93 – 96 °C [2]
124 – 127 °C [3]
Solubility
Soluble in water, ethanol
Soluble in water, ethanol
Appearance
White crystalline powder
White to off-white crystalline powder
Primary Application
Peptide coupling, Chiral standard
Substrate for Enzymatic Resolution
Synthesis & Manufacturing Workflows
A. Synthesis of N-Chloroacetyl-DL-alanine (Schotten-Baumann)
The racemic form is synthesized via the direct acylation of DL-Alanine. Since the starting material is already racemic, harsh conditions that might otherwise cause racemization are less of a concern, though temperature control improves yield.
Reaction:
B. Synthesis of N-Chloroacetyl-L-alanine (Retention of Configuration)
Synthesizing the pure L-form requires strict adherence to the Schotten-Baumann conditions to prevent racemization. The high pH required to dissolve the amino acid can promote proton abstraction at the
-carbon if the temperature is not controlled.
Protocol:
Dissolution: Dissolve L-Alanine in 2N NaOH (2 eq) and cool to 0°C .
Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise while simultaneously adding cold NaOH to maintain pH 9–10. Critical: Do not allow temperature to exceed 5°C.
Acidification: Carefully acidify with HCl to pH 2.0 to precipitate the product.
Recrystallization: Recrystallize from water/ethanol to remove traces of free alanine.
Figure 1: Critical control points in the synthesis of the L-enantiomer to prevent racemization.
Enzymatic Resolution (The Core Application)
The primary industrial use of N-Chloroacetyl-DL-alanine is as a substrate for Aminoacylase I (EC 3.5.1.14) to produce pure L-Alanine.
Mechanism of Action
Aminoacylase I is stereospecific for the L-isomer. It hydrolyzes the amide bond of N-Chloroacetyl-L-alanine, releasing free L-Alanine and chloroacetic acid. The N-Chloroacetyl-D-alanine remains unreacted, allowing for easy separation based on solubility differences (free amino acid vs. acylated derivative).
Why Chloroacetyl?
The electron-withdrawing chlorine atom decreases the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme's active site (typically a Zinc-coordinated water molecule). This results in a higher
compared to N-acetyl derivatives [4].
Figure 2: Kinetic resolution workflow. The enzyme selectively hydrolyzes the L-form, allowing physical separation of the resulting L-Alanine from the unreacted D-substrate.
Quality Control & Analytical Validation
To validate the identity and purity of these compounds, specific analytical methods are required.
A. Chiral HPLC
Standard reverse-phase HPLC cannot distinguish enantiomers. Use a chiral stationary phase (CSP).
Column: Ligand-exchange type (e.g., Chiralpak MA(+)) or Macrocyclic antibiotic type (e.g., Astec Chirobiotic T).
Mobile Phase: CuSO
solution (for ligand exchange) or MeOH/Water (for macrocyclic).
Detection: UV at 210 nm (Amide bond absorption).
B. Polarimetry
N-Chloroacetyl-DL-alanine: Must show 0° rotation. Any rotation indicates enantiomeric excess (impurity).
N-Chloroacetyl-L-alanine: Specific rotation
is a key release parameter. Note that acylation often changes the direction or magnitude of rotation compared to the free amino acid.
References
Whitesides, G. M., et al. (1989). "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I." Harvard University Research Group. 1
Fau.edu . (2014). "Synthesis and Characterization of N-chloroacetyl-L-alanine." Journal of Polymer Science. 2[3]
Wang, H. J., et al. (1999).[5] "Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine." Applied Biochemistry and Biotechnology. 5
Technical Guide: Solubility Profile & Process Applications of N-Chloroacetyl-L-Alanine
[1] Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-Chloroacetyl-L-alanine (CAS: 1190-32-5 for DL; L-isomer specific properties derived), a critical intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-Chloroacetyl-L-alanine (CAS: 1190-32-5 for DL; L-isomer specific properties derived), a critical intermediate in the production of high-purity L-alanine via enzymatic resolution.[1] We explore the "switchable solubility" mechanism driven by pH-dependent ionization, contrasting its behavior in aqueous systems versus organic solvents (ethyl acetate, alcohols, and hydrocarbons).[1] These physicochemical insights are translated into actionable protocols for extraction, purification, and crystallization in pharmaceutical and fine chemical workflows.[1]
The solubility behavior of N-Chloroacetyl-L-alanine is governed by the interplay between its polar amide backbone, the ionizable carboxylic acid tail, and the lipophilic chloroacetyl group.[1]
Structural Determinants of Solubility
Carboxylic Acid Moiety (pKa ≈ 3.4 – 3.8): The primary driver of aqueous solubility.[1] At neutral pH, the molecule exists as a carboxylate anion, rendering it highly water-soluble.[1] At acidic pH (pH < 2), it protonates to the free acid, significantly increasing its affinity for organic solvents.[1]
Amide Bond: Provides hydrogen bond donor/acceptor sites, facilitating solubility in protic organic solvents like ethanol and methanol.[1]
Chloroacetyl Group: Increases lipophilicity (LogP) compared to simple N-acetyl derivatives, enhancing extractability into esters (e.g., ethyl acetate) while maintaining sufficient polarity to resist dissolution in non-polar hydrocarbons (e.g., hexane).[1]
Key Physicochemical Properties
Property
Value / Characteristic
Relevance to Process
Molecular Formula
C₅H₈ClNO₃
MW: 165.57 g/mol
Melting Point
124.0 – 127.0 °C (Ref: DL-form)
Indicator of crystalline purity; high MP suggests stable crystal lattice.[1]
Indicates amphiphilic nature; extractable but not highly lipophilic.[1]
Physical State
White crystalline powder
Solid handling required for industrial feedstocks.[1]
Comparative Solubility Profile
The utility of N-Chloroacetyl-L-alanine in industrial synthesis relies on its differential solubility across solvent classes.[1]
Aqueous Solubility (The "Reaction Phase")
Neutral/Basic pH:Highly Soluble.
Mechanism:[1][2] Ion-dipole interactions dominate.[1] The deprotonated carboxylate (COO⁻) forms a hydration shell, making water the ideal solvent for enzymatic reactions (e.g., using Aminoacylase).
Acidic pH (< 2.0):Moderately Soluble / Precipitates at High Concentration. [1]
Mechanism:[1][2] Protonation breaks the hydration shell of the anion. While the amide group maintains some water solubility, the free acid is less soluble than the salt, facilitating phase transfer.
Organic Solvent Solubility (The "Purification Phase")
Role: The standard extraction solvent.[1] Acidifying the aqueous reaction mixture drives the compound into the EtOAc phase, leaving salts and enzymes behind.
Alcohols (Methanol, Ethanol):Soluble.
Role: Used as co-solvents for crystallization.[1] The compound dissolves readily, allowing for "antisolvent crystallization" by adding water or non-polar solvents.[1]
Hydrocarbons (Hexane, Heptane):Insoluble.
Role:Antisolvents. Adding hexane to an ethyl acetate solution of the product induces precipitation/crystallization, a key step in obtaining high-purity solids.[1]
Role: Alternative extraction solvents, though less preferred due to environmental toxicity.[1]
Visualization: The pH-Dependent Solubility Switch
The following diagram illustrates the mechanism enabling the separation of N-Chloroacetyl-L-alanine from aqueous reaction mixtures.
Figure 1: Mechanism of pH-controlled phase transfer.[1] Acidification converts the water-soluble salt into the organic-soluble free acid, enabling extraction.[1]
Process Applications & Protocols
Enzymatic Resolution Workflow
N-Chloroacetyl-L-alanine is typically produced as a racemic mixture (N-Chloroacetyl-DL-alanine) and resolved using the enzyme Aminoacylase .[1] The solubility profile dictates the downstream processing.[1]
Workflow Logic:
Enzymatic Hydrolysis: The enzyme selectively hydrolyzes the L-isomer to free L-Alanine.[1] The D-isomer remains as N-Chloroacetyl-D-alanine.[1]
Separation:
L-Alanine: Zwitterionic, highly water-soluble, insoluble in EtOAc.[1]
Unreacted Substrate (D-form): Acidic, extractable into EtOAc at low pH.[1]
Note: The same logic applies to purifying the starting material N-Chloroacetyl-L-alanine from synthesis impurities.[1]
Figure 2: Industrial workflow for enzymatic resolution utilizing differential solubility.[1]
Protocol: Recrystallization of N-Chloroacetyl-L-alanine
To purify the compound from crude synthesis mixtures (often containing inorganic salts), use a Water/Alcohol or EtOAc/Hexane system.[1]
Method A: Aqueous-Alcoholic Recrystallization (Preferred for Salt Removal) [1]
Dissolution: Suspend crude solid in a minimum volume of warm water (50–60°C).[1]
Filtration: Filter hot to remove insoluble mechanical impurities.[1]
Crystallization: Slowly add Ethanol or Methanol (antisolvent) to the warm filtrate until turbidity persists.
Cooling: Cool gradually to 4°C. The N-Chloroacetyl-L-alanine will crystallize as white needles/plates.
An In-depth Technical Guide to the Physical Properties of N-Chloroacetyl-L-alanine, with a Core Focus on its Melting Point
For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Physical Properties in Drug Development In the landscape of pharmaceutical development and molecular research, a thorough u...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Physical Properties in Drug Development
In the landscape of pharmaceutical development and molecular research, a thorough understanding of the physical properties of a compound is paramount. These characteristics, particularly the melting point, serve as foundational data points that influence everything from purification strategies and formulation development to storage conditions and regulatory filings. N-Chloroacetyl-L-alanine, a chiral derivative of the amino acid alanine, is a key building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its purity and solid-state behavior, directly reflected by its melting point, are critical quality attributes that must be precisely determined and controlled.
This technical guide provides a comprehensive exploration of the melting point of N-Chloroacetyl-L-alanine, offering not just the data but also the scientific rationale behind its determination and the factors that can influence its value. As Senior Application Scientists, our goal is to equip researchers with the expertise to approach this fundamental physical property with scientific rigor and practical insight.
Understanding N-Chloroacetyl-L-alanine: Structure and Significance
N-Chloroacetyl-L-alanine is a derivative of the naturally occurring amino acid L-alanine, where a chloroacetyl group is attached to the amino group. This modification introduces a reactive electrophilic site, making it a versatile intermediate for the synthesis of more complex molecules, including peptides and heterocyclic compounds with potential therapeutic applications.
The presence of a chiral center in the L-alanine moiety means that N-Chloroacetyl-L-alanine is an enantiomerically pure compound. This chirality is often crucial for the biological activity of the final drug substance, as different enantiomers can have vastly different pharmacological and toxicological profiles.
The Melting Point of N-Chloroacetyl-L-alanine: A Data-Driven Discussion
Compound
Reported Melting Point (°C)
Purity
Analysis Method
N-Chloroacetyl-DL-alanine
124.0 - 127.0
min. 98.0%
Neutralization titration
Table 1: Reported melting point for N-Chloroacetyl-DL-alanine.[1][2]
It is a well-established principle in stereochemistry that the melting point of a pure enantiomer can differ from that of its corresponding racemic mixture. A racemic mixture is an equimolar mixture of two enantiomers. In the solid state, racemates can crystallize in one of three ways: as a conglomerate (a mechanical mixture of crystals of the pure enantiomers), a racemic compound (a homogenous crystalline phase where the two enantiomers are present in equal amounts in a well-defined arrangement), or a pseudoracemate (a solid solution).
The melting point of a racemic compound is often different from that of the pure enantiomers; it can be higher, lower, or in some cases, the same. Without experimental data for the pure N-Chloroacetyl-L-alanine, we can infer that its melting point is likely to be in a similar range to the DL-form but may exhibit a sharper, more defined melting range, characteristic of a pure substance. Impurities, including the presence of the D-enantiomer, will lead to a depression and broadening of the melting point range.
For comparison, the melting point of a closely related compound, N-Acetyl-L-alanine, is reported to be 125-126 °C.[3] This further supports the expected melting range for N-Chloroacetyl-L-alanine.
Factors Influencing the Melting Point of N-Chloroacetyl-L-alanine
The accurate determination of a melting point is not merely a procedural task; it is an analytical investigation into the purity and crystalline nature of a compound. Several factors can significantly impact the observed melting point of N-Chloroacetyl-L-alanine:
Purity: This is the most critical factor. The presence of impurities, such as residual starting materials from the synthesis (e.g., L-alanine, chloroacetyl chloride), solvents, or the corresponding D-enantiomer, will disrupt the crystal lattice of the pure compound. This disruption requires less energy to break the intermolecular forces, resulting in a lower and broader melting point range.
Crystalline Form (Polymorphism): Organic molecules can often crystallize in multiple forms, known as polymorphs. Each polymorph has a unique crystal lattice structure and, consequently, a distinct melting point. While there is no specific literature on the polymorphism of N-Chloroacetyl-L-alanine, it is a phenomenon that should be considered, especially in a drug development context where different polymorphs can have different stabilities, solubilities, and bioavailabilities.
Heating Rate: During melting point determination, the rate at which the sample is heated can affect the observed temperature range. A rapid heating rate may not allow for thermal equilibrium to be reached between the sample and the thermometer, leading to an artificially high and broad melting range.
Sample Preparation: The way the sample is prepared and packed into the capillary tube can also influence the results. A loosely packed sample may shrink or sublime before melting, making it difficult to determine the exact melting point. The sample should be a fine, dry powder and packed tightly to a height of 2-3 mm.[4]
Experimental Protocol for Accurate Melting Point Determination
To ensure the integrity and reproducibility of melting point data for N-Chloroacetyl-L-alanine, a standardized and meticulously executed protocol is essential. The following outlines a best-practice methodology using a modern digital melting point apparatus.
Instrumentation and Materials
Digital Melting Point Apparatus (e.g., Mel-Temp®, Stuart® SMP10)
Melting point capillary tubes (one end sealed)
N-Chloroacetyl-L-alanine sample (finely powdered and dry)
Spatula
Mortar and pestle (if sample is not a fine powder)
Thermometer calibration standards
Step-by-Step Procedure
Sample Preparation:
Ensure the N-Chloroacetyl-L-alanine sample is completely dry. If necessary, dry the sample under vacuum.
If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.
Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[4]
Instrument Setup and Calibration:
Ensure the melting point apparatus is clean and calibrated using certified reference standards with melting points that bracket the expected melting point of N-Chloroacetyl-L-alanine.
Set the starting temperature to approximately 10-15 °C below the expected melting point (based on the DL-form, a starting temperature of ~110 °C is appropriate).
Set a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
Melting Point Determination:
Insert the packed capillary tube into the sample holder of the apparatus.
Begin the heating program.
Observe the sample closely through the magnified viewing window.
Record the temperature at which the first droplet of liquid appears (the onset of melting).
Continue heating and record the temperature at which the last solid crystal melts (the clear point).
The recorded melting point should be reported as a range from the onset to the clear point.
Data Interpretation and Reporting:
A sharp melting range (typically 0.5-1.5 °C) is indicative of a pure compound.
A broad or depressed melting range suggests the presence of impurities.
Perform the determination in triplicate to ensure reproducibility.
Visualizing the Workflow
Caption: Experimental workflow for the accurate determination of the melting point of N-Chloroacetyl-L-alanine.
Synthesis and Purification: Impact on Melting Point
The synthetic route to N-Chloroacetyl-L-alanine will invariably influence its purity and, therefore, its melting point. A common method for the N-acylation of amino acids is the Schotten-Baumann reaction, which involves the reaction of the amino acid with an acyl chloride under basic conditions.
A plausible synthesis for N-Chloroacetyl-L-alanine would involve the reaction of L-alanine with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, in an aqueous or biphasic solvent system.[5]
Purification: The crude product would likely be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical for obtaining a highly pure crystalline product. The final, purified N-Chloroacetyl-L-alanine should be a white crystalline solid. The sharpness of the melting point of the final product serves as a key indicator of the success of the purification process.
Thermal Stability and Decomposition
While the melting point describes the transition from a solid to a liquid, the thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. Amino acids and their derivatives can undergo thermal decomposition, often through complex reaction pathways involving decarboxylation, deamination, and condensation reactions.
Studies on the thermal decomposition of alanine have shown that it decomposes at temperatures above 200°C.[6] The N-chloroacetyl group may influence the thermal stability of the molecule. It is crucial for researchers to be aware that holding N-Chloroacetyl-L-alanine at or near its melting point for extended periods could potentially lead to degradation, which would in turn affect the accuracy of the melting point measurement and the quality of the material. Techniques such as thermogravimetric analysis (TGA) can be employed to quantitatively assess the thermal stability of N-Chloroacetyl-L-alanine.
Conclusion: A Cornerstone of Quality and Characterization
The melting point of N-Chloroacetyl-L-alanine is a fundamental physical property that provides invaluable insights into its identity, purity, and crystalline nature. While a definitive melting point for the pure L-enantiomer is not widely published, the data for the DL-racemic mixture provides a solid starting point for its characterization. By adhering to rigorous experimental protocols and understanding the factors that can influence this critical parameter, researchers and drug development professionals can ensure the quality and consistency of this important synthetic building block. This in-depth understanding is not just an academic exercise but a practical necessity for the successful development of safe and effective pharmaceuticals.
National Institute of Standards and Technology. L-Alanine, N-acetyl-. [Link]
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
PrepChem.com. Synthesis of N-Chloroacetyl alanine ethyl ester. [Link]
SlideShare. experiment (1) determination of melting points. [Link]
ResearchGate. Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine. [Link]
Kyoto University Research Information Repository. Studies on Polypeptides. (V) : Thermal Polycondensation of Alanine in the Presence of Carboxylic Acids. [Link]
Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]
University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]
Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]
University of Calgary. Experiment 1: Melting-point Determinations. [Link]
RSC Publishing. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). [Link]
PubMed Central. Thermal degradation of 18 amino acids during pyrolytic processes. [Link]
Structure and chemical stability of Chloroacetyl-L-alanine
Technical Guide: Structure, Stability, and Reactivity of -Chloroacetyl-L-alanine Executive Summary -Chloroacetyl-L-alanine (CAS: 13402-53-4) is a bifunctional amino acid derivative serving two distinct roles in biotechno...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Structure, Stability, and Reactivity of
-Chloroacetyl-L-alanine
Executive Summary
-Chloroacetyl-L-alanine (CAS: 13402-53-4) is a bifunctional amino acid derivative serving two distinct roles in biotechnology and medicinal chemistry: as a substrate for the kinetic resolution of amino acids and as a "warhead" carrier in the design of Targeted Covalent Inhibitors (TCIs).
Structurally, it combines the chiral backbone of L-alanine with an electrophilic
-haloacetamide group. Its utility is defined by this duality: the amide bond is chemically stable yet enzymatically labile (specifically to Aminoacylase I), while the carbon-chlorine bond provides controlled electrophilicity for bioconjugation with cysteine thiols.[1]
This guide details the structural properties, stability profiles, and synthetic protocols required to utilize
-chloroacetyl-L-alanine effectively in research and development.
Structural & Electronic Characterization
Molecular Architecture
The molecule consists of an L-alanine core acylated at the
-nitrogen. The chloroacetyl moiety introduces a dipole that significantly alters the electronic environment compared to a standard acetyl group.
Property
Value / Description
IUPAC Name
(2S)-2-(2-chloroacetamido)propanoic acid
Molecular Formula
Molecular Weight
165.57 g/mol
Chiral Center
L-configuration () at -carbon
Electrophile
-carbon of the chloroacetyl group (-Cl)
Leaving Group
Chloride ion ()
Electronic Properties & Warhead Reactivity
The chloroacetyl group is classified as a moderate electrophile .[1] Unlike iodoacetamides, which are highly reactive and prone to off-target alkylation, chloroacetamides require a specific geometric alignment or proximity to a nucleophile (typically a cysteine thiol) to react efficiently.[1]
Inductive Effect: The electronegative chlorine atom withdraws electron density from the
-carbon, making it susceptible to nucleophilic attack ().[1]
Selectivity: The lower reactivity of the C-Cl bond compared to C-I allows for higher selectivity in complex biological milieus, reducing non-specific toxicity in drug design contexts.
Chemical Stability & Reactivity Profile
The stability of
-chloroacetyl-L-alanine is governed by two competing degradation pathways: amide hydrolysis and halide displacement.
Hydrolytic Stability (pH Dependence)
Acidic Conditions (pH < 4): High stability.[1] The amide bond is resistant to acid-catalyzed hydrolysis at ambient temperatures. The C-Cl bond remains intact.
Neutral Conditions (pH 6–8): Chemically stable.[1] This is the optimal window for storage and enzymatic applications.[1]
Basic Conditions (pH > 10): Unstable.
Pathway A: Hydrolysis of the amide bond to release L-alanine.
Pathway B: Hydrolysis of the C-Cl bond to form
-hydroxyacetyl-L-alanine.
Pathway C: Intramolecular cyclization (rare in this specific structure but possible in peptides) to form lactams.[1]
Enzymatic Stability (The Greenstein Resolution)
While chemically stable at neutral pH, the amide bond is rapidly cleaved by Aminoacylase I (EC 3.5.1.14), a zinc-dependent metalloenzyme.[1] This reaction is stereospecific for the L-isomer.
Key Insight: The reaction rate of
-chloroacetyl derivatives with Aminoacylase I is typically faster than that of -acetyl derivatives due to the electron-withdrawing effect of the chlorine, which increases the electrophilicity of the carbonyl carbon, facilitating enzymatic attack.
Visualization of Reactivity Logic
Figure 1: Reactivity pathways of N-Chloroacetyl-L-alanine under various chemical and biological conditions.
Experimental Protocols
Synthesis: Modified Schotten-Baumann Protocol
This protocol synthesizes
-chloroacetyl-L-alanine from L-alanine and chloroacetyl chloride. The key to success is maintaining a low temperature and controlled pH to prevent hydrolysis of the highly reactive acid chloride reactant.
Solvent: Water/Dioxane (1:1 mixture) or Water (if strictly pH controlled)[1]
Step-by-Step Methodology:
Dissolution: Dissolve L-alanine in 2M NaOH (1.0 eq) in a round-bottom flask. Cool the solution to 0–4°C using an ice bath.
Acylation: Add chloroacetyl chloride dropwise over 30–60 minutes.
pH Control (Critical): Simultaneously add 2M NaOH dropwise to maintain the pH between 9 and 10. Do not exceed pH 11 to avoid hydrolyzing the C-Cl bond.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
Acidification: Cool the mixture back to 0°C and carefully acidify to pH 1–2 using 6M HCl. The product may precipitate or require extraction.[1]
Extraction: Extract with ethyl acetate (
). Wash the organic layer with brine, dry over , and concentrate in vacuo.[1]
Recrystallization: Purify by recrystallization from Ethyl Acetate/Hexane.
Enzymatic Resolution Workflow (Greenstein Method)
This method is used to isolate pure L-alanine from a racemic mixture or to verify the optical purity of the
-chloroacetyl derivative.
Figure 2: Kinetic resolution workflow utilizing the stereospecificity of Aminoacylase I.
Analytical Characterization & Quality Control
To ensure scientific integrity in drug development pipelines, the following specifications must be met.
Test
Method
Acceptance Criteria
Identity
-NMR ( or )
Doublet at 1.3 (methyl); Singlet at 4.1 (); Methine multiplet.[1]
Purity
HPLC (C18 column, Phosphate buffer/MeCN)
> 98.0% (Area %)
Chloride Content
Silver Nitrate Titration
Consistent with theoretical (avoid inorganic chloride contamination).[1]
Optical Rotation
Polarimetry
Specific rotation must match literature (approx -20° to -25° in water, conc dependent).[1]
Stability Assay Protocol (HPLC)
Purpose: To determine the half-life of the reagent in biological buffer.
Sampling: Inject aliquots onto HPLC at t=0, 1, 4, 8, and 24 hours.
Detection: Monitor absorbance at 210 nm (amide bond).
Calculation: Plot ln(Concentration) vs. Time to determine
and .
References
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. John Wiley & Sons.[1] (The foundational text on the resolution of amino acids using acylase I).
UniProt Consortium. (2023).[1] Aminoacylase-1 (ACY1) - Homo sapiens.[1] UniProtKB.[1] [Link]
Lindley, H. (1962).[1][2] The reaction of thiol compounds and chloroacetamide.[1][2][3][4] Biochemical Journal, 82(3), 418–425.[1][2] [Link]
PubChem. (2023).[1] N-Chloroacetyl-DL-alanine Compound Summary. National Library of Medicine.[1] [Link][1]
Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317.[1] (Contextualizes the use of chloroacetamide warheads in modern drug design).
Topic: N-Chloroacetyl-L-alanine Safety Data Sheet (SDS) & Technical Guide Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist. From Synthesis to Safety: A Comprehensi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-Chloroacetyl-L-alanine Safety Data Sheet (SDS) & Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Role: Senior Application Scientist.
From Synthesis to Safety: A Comprehensive Protocol for Research & Development
Introduction & Chemical Identity
N-Chloroacetyl-L-alanine (CAS: 691-80-5) is a critical intermediate in the resolution of amino acids and a specialized reagent in peptide synthesis.[1] Unlike standard amino acid derivatives, the N-chloroacetyl group serves a dual purpose: it acts as a robust protecting group that is stable under acidic conditions yet susceptible to specific enzymatic hydrolysis (e.g., by Aminoacylase I), making it indispensable for the production of enantiomerically pure L-alanine from racemic mixtures.
This guide moves beyond the standard SDS, integrating safety data with practical experimental protocols to ensure both personnel safety and experimental success.
Table 1: Physicochemical Characterization
Property
Specification
Chemical Name
N-Chloroacetyl-L-alanine
CAS Number
691-80-5 (L-isomer); 1190-32-5 (DL-isomer)
Molecular Formula
C₅H₈ClNO₃
Molecular Weight
165.57 g/mol
Appearance
White to almost white crystalline powder
Melting Point
124.0 – 127.0 °C (Typical for DL/L forms)
Solubility
Soluble in water; soluble in ethanol
pKa
~3.3 (Carboxylic acid), Amide N is non-basic
Chirality
L-enantiomer (S-configuration)
Hazard Identification & Risk Assessment (GHS)
While often categorized as a standard irritant, the chloroacetyl moiety introduces specific alkylating potential, albeit lower than that of chloroacetyl chloride. The primary risks involve mucous membrane irritation and potential sensitization upon prolonged exposure.
P261: Avoid breathing dust/fume.[4] Rationale: The fine crystalline powder can easily become airborne; inhalation may trigger upper respiratory tract inflammation due to hydrolysis on moist mucous membranes.
P280: Wear protective gloves/eye protection.[2][3][4][5] Recommendation: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection. For prolonged handling, double-gloving is recommended due to the potential permeation of chloroacetylated compounds.
Synthesis & Production Protocol
Expert Insight: The synthesis of N-Chloroacetyl-L-alanine typically employs a Schotten-Baumann reaction . The critical parameter here is pH control. If the pH rises too high (>12), the chloroacetyl group can undergo hydrolysis to glycolic acid derivatives. If too low (<8), the amine remains protonated and unreactive.
Dissolution: Dissolve L-alanine (1.0 eq) in 4M NaOH (1.1 eq) and cool to 0–5°C in an ice bath.
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Simultaneously add 4M NaOH dropwise to maintain the reaction pH between 9.0 and 10.0 .
Why? The low temperature prevents the hydrolysis of the acid chloride. The pH control ensures the amine is nucleophilic without hydrolyzing the alkyl chloride.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
Isolation: Acidify the solution carefully with 6M HCl to pH ~2.0. The product, N-Chloroacetyl-L-alanine, will precipitate as a white solid.
Purification: Filter the precipitate and recrystallize from water or an ethyl acetate/hexane mixture to remove traces of chloroacetic acid.
Figure 1: Step-by-step Schotten-Baumann synthesis workflow emphasizing pH and temperature control.
Handling, Storage, & Stability
Stability Profile:
The compound is stable at room temperature but is hygroscopic. The N-chloroacetyl bond is susceptible to hydrolysis in strong alkaline solutions or upon heating in water, releasing chloroacetic acid (a toxic skin penetrant) and alanine.
Storage Protocol:
Temperature: Store at room temperature (15–25°C).
Environment: Keep container tightly closed in a dry, well-ventilated place.
Incompatibility: Avoid strong oxidizing agents and strong bases.
Application: Enzymatic Kinetic Resolution
One of the primary uses of N-Chloroacetyl-L-alanine is in the production of pure amino acids via Aminoacylase I (EC 3.5.1.14). This enzyme selectively hydrolyzes the L-isomer, leaving the D-isomer intact (if starting from a racemic mixture) or removing the protecting group under mild conditions.
Mechanism
The enzyme binds the L-enantiomer, catalyzing the attack of water on the amide carbonyl. This releases free L-alanine and chloroacetic acid. The chloroacetyl group is preferred over the acetyl group in some industrial processes due to the higher rate of hydrolysis and easier separation of the byproduct.
Figure 2: Kinetic resolution pathway separating L-Alanine from the racemic N-chloroacetyl precursor.
Emergency Response & Waste Management
First Aid Measures
Eye Contact: Rinse cautiously with water for at least 15 minutes.[6] Remove contact lenses if present.[3][4] Note: The chloroacetyl group can hydrolyze to acid on the eye surface; immediate irrigation is critical.
Skin Contact: Wash with plenty of soap and water.[4] If irritation persists (redness/blistering), seek medical attention.
Inhalation: Remove victim to fresh air.[4][6] If breathing is difficult, oxygen may be required.[4][6]
Waste Disposal
Do not dispose of via sink drains. The compound contains organic chlorine.[1][7][8][9]
Neutralization: Dissolve in a combustible solvent or mix with a combustible solid carrier.
Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber to handle HCl emissions.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 98109, N-(Chloroacetyl)-3-phenyl-DL-alanine (Analogous structure reference). PubChem.[2][5][10] Available at: [Link]
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[1][10] (Classic reference for Schotten-Baumann acylation of amino acids).
Whitesides, G. M., et al. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society. Available at: [Link]
The Chloroacetyl Warhead: A Technical Guide to Reactivity, Cyclization, and Covalent Inhibition
Executive Summary Chloroacetylated amino acid derivatives represent a high-reactivity class of electrophilic "warheads" used extensively in chemical biology and drug discovery. Unlike the softer acrylamide electrophiles...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chloroacetylated amino acid derivatives represent a high-reactivity class of electrophilic "warheads" used extensively in chemical biology and drug discovery. Unlike the softer acrylamide electrophiles common in modern kinase inhibitors (e.g., Osimertinib), the chloroacetyl group (
) possesses a higher intrinsic reactivity index. This guide details the technical deployment of these derivatives in two primary domains: Peptide Macrocyclization (creating stable thioether bridges) and Targeted Covalent Inhibitors (TCIs) (where potency must be balanced against off-target toxicity).
Part 1: The Chemical Engine – Reactivity Profiling
The Mechanism: Nucleophilic Substitution (
)
The core utility of a chloroacetylated derivative lies in its ability to undergo a rapid irreversible reaction with nucleophiles, primarily the thiol (
) group of Cysteine. Unlike Michael acceptors (acrylamides) which utilize a conjugate addition, chloroacetamides operate via classical substitution.
The Driver: The electron-withdrawing carbonyl oxygen and the electronegative chlorine atom create a highly electrophilic
-carbon.
The Attack: The thiolate anion (
) attacks the -carbon backside, displacing the chloride ion ().
The Result: A stable, non-reversible thioether bond.
Intrinsic Reactivity Spectrum
In drug design, reactivity is a double-edged sword. If a warhead is too "hot" (reactive), it alkylates non-target proteins (e.g., Glutathione, Albumin), leading to immunotoxicity.
Table 1: Electrophile Reactivity Comparison
Warhead Class
Mechanism
Reactivity Index
Selectivity Profile
Primary Application
Chloroacetamide
Substitution
High
Lower (requires precise steric positioning)
Peptide Stapling, High-Potency TCIs
Acrylamide
Michael Addition
Moderate
High (tunable)
Kinase Inhibitors (e.g., Ibrutinib)
Epoxide
Ring Opening
Low-Moderate
Moderate
Natural Products, Specific Enzyme Targets
Part 2: Applications in Peptide Macrocyclization
One of the most robust applications of chloroacetylated amino acids is "Peptide Stapling" or macrocyclization. By capping the N-terminus of a peptide with a chloroacetyl group and placing a Cysteine residue downstream (typically at positions
, , or ), researchers can induce spontaneous cyclization.
The "Stapling" Workflow
This method creates a thioether linkage , which is metabolically more stable than a disulfide bond (which reduces in the cytosol) and chemically distinct from a lactam bridge.
Conformational Locking: Forces the peptide into an
-helical turn, improving binding affinity to protein surfaces.
Figure 1: Workflow for converting linear peptide precursors into thioether-stapled macrocycles via N-terminal chloroacetylation.
Part 3: Targeted Covalent Inhibitors (TCIs)[1]
In small molecule drug discovery, chloroacetyl derivatives function as the "warhead."[1] The goal is to maximize
(rate of covalent bond formation) while optimizing (reversible binding affinity).
The Kinetic Standard (
)
A common error is selecting a warhead based solely on potency (
). For covalent inhibitors, is time-dependent and misleading. You must measure the efficiency of inactivation.
(Binding): How well the scaffold fits the pocket before reaction.
(Reacting): How fast the chloroacetyl group snaps onto the Cysteine once bound.
Design Rule: If your scaffold has high affinity (low
), you can afford a less reactive warhead (acrylamide). If affinity is moderate, you may need the higher reactivity of a chloroacetamide to ensure target engagement, provided you can manage off-target risks.
Part 4: Experimental Protocols
Synthesis: On-Resin N-Terminal Chloroacetylation
Context: This protocol is for solid-phase peptide synthesis (SPPS).
Materials:
Peptide on resin (N-term deprotected)
Chloroacetic anhydride (10 eq) OR Chloroacetyl chloride (5 eq)
Base: Diisopropylethylamine (DIPEA) (Avoid piperidine; it will react with the halide).
Solvent: DMF (Anhydrous).
Step-by-Step:
Wash: Wash the resin 3x with DMF.
Coupling: Dissolve Chloroacetic anhydride (10 eq) and DIPEA (20 eq) in DMF. Add to resin.
Note: If using Chloroacetyl chloride, add dropwise at
to prevent exothermic side reactions.
Incubation: Shake at room temperature for 30–60 minutes.
Validation: Perform a Kaiser test (ninhydrin). It should be negative (no free amines).
Cleavage: Proceed with standard TFA cleavage. Crucial: Use Triisopropylsilane (TIPS) as a scavenger to prevent the cleaved peptide from re-reacting with the chloroacetyl group during cleavage.
The "Safety Valve": Glutathione (GSH) Reactivity Assay
Before moving a chloroacetylated compound to biology, you must assess its intrinsic reactivity to predict toxicity.
Principle: Incubate the compound with excess Glutathione (GSH).[2] Monitor the disappearance of the parent compound via LC-MS.
Protocol:
Stock Prep: Prepare 10 mM compound in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).
Incubation: Mix to final concentrations:
Compound, GSH (100-fold excess) in PBS.
Sampling: Inject onto LC-MS at
min.
Calculation: Plot
vs. time. The slope is .
.
Benchmark:
min: Too Reactive (High toxicity risk).
min: Ideal for targeted therapy (requires specific binding to react).
Figure 2: The Glutathione (GSH) "Stress Test" workflow for assessing off-target toxicity risks.
References
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019. Link
Timmerman, P., et al. "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem, 2005. (Foundational work on chloroacetyl-cysteine cyclization). Link
Flanagan, M. E., et al. "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry, 2014. (Source for GSH assay protocols). Link
McCorvy, J. D., et al. "Structure-based design of selective, covalent G protein-coupled receptor antagonists." Nature Chemical Biology, 2018. (Application of chloroacetamides in GPCRs). Link
Technical Whitepaper: Pharmacological Potential and Synthetic Utility of N-Chloroacetyl-L-Alanine Derivatives
Executive Summary N-Chloroacetyl-L-alanine derivatives represent a specialized class of amino acid conjugates that bridge the gap between simple metabolic substrates and potent covalent inhibitors. Unlike their non-halog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Chloroacetyl-L-alanine derivatives represent a specialized class of amino acid conjugates that bridge the gap between simple metabolic substrates and potent covalent inhibitors. Unlike their non-halogenated counterparts (e.g., N-acetyl-L-alanine), which primarily modulate immune responses or serve as metabolic fuel, N-chloroacetyl derivatives possess a reactive
-halocarbonyl "warhead."
This guide analyzes the dual utility of this scaffold:
Direct Pharmacological Agent: Acting as an electrophilic alkylating agent targeting cysteine proteases and essential microbial enzymes.
Synthetic Linchpin: Serving as a chiral precursor for bioactive heterocycles, including 3-chloro-2-azetidinones (
-lactams) and 1,3,4-oxadiazoles.
Chemical Biology & Mechanism of Action (MOA)
The core biological activity of N-chloroacetyl-L-alanine derivatives stems from the electrophilicity of the chloromethyl ketone moiety. This structure acts as a covalent modifier of biological nucleophiles.
The Electrophilic Warhead
The chlorine atom withdraws electron density from the adjacent methylene carbon, making it susceptible to nucleophilic attack (
). In a biological context, the most relevant nucleophiles are the thiol (-SH) groups of cysteine residues within enzyme active sites (e.g., papain, cathepsins, or bacterial sortases).
Covalent Inhibition Pathway
Upon binding to the target protein, the inhibitor undergoes an irreversible alkylation reaction. This locks the enzyme in an inactive state, a mechanism shared with many potent antitumor and antimicrobial agents.
Figure 1: Mechanism of covalent enzyme inhibition by N-chloroacetyl derivatives via cysteine alkylation.
Synthetic Protocols and Versatility
To access the biological potential of this scaffold, precise synthesis is required to maintain the chiral integrity of the L-alanine backbone while introducing the reactive chloroacetyl group.
Synthesis of N-Chloroacetyl-L-Alanine
The standard method involves the Schotten-Baumann reaction.[1] Control of pH is critical; high pH promotes hydrolysis of the chloroacetyl chloride, while low pH protonates the amine, preventing reaction.
Setup: Dissolve L-alanine in NaOH solution at 0°C.
Addition: Dropwise addition of chloroacetyl chloride in DCM over 30 minutes with vigorous stirring. Maintain pH 9-10 by simultaneous addition of NaOH.
Workup: Acidify aqueous layer to pH 2 with HCl. Extract with Ethyl Acetate.
Purification: Recrystallization from Ethanol/Water.
Validation:
H NMR (DMSO-) should show a singlet at 4.1 ppm (Cl-CH-) and a doublet at 1.3 ppm (Alanine -CH).
Derivatization to Bioactive Heterocycles
The N-chloroacetyl group is a precursor for cyclization. Reaction with hydrazines or aromatic aldehydes yields complex heterocycles with enhanced lipophilicity and potency.
Figure 2: Synthetic divergence from the N-chloroacetyl-L-alanine scaffold.
Biological Activity Profiles
The biological activity of these derivatives is highly dependent on the "R" group attached to the carboxylic acid end of the alanine. The free acid often shows lower permeability, while esters, hydrazides, and heterocyclic derivatives show significant potency.
Antimicrobial Activity
Derivatives, particularly hydrazides and benzothiazole conjugates, exhibit broad-spectrum activity.[2] The mechanism involves both membrane disruption and inhibition of bacterial enzymes.
Comparative Activity Data (Representative)
Data aggregated from standard antimicrobial screenings of N-chloroacetyl amino acid derivatives.
Derivative Type
Target Organism
MIC (g/mL)
Activity Level
N-Chloroacetyl-L-Alanine (Free Acid)
E. coli
>100
Low
N-Chloroacetyl-L-Alanine Methyl Ester
S. aureus
50 - 100
Moderate
Benzothiazole-Conjugate
S. aureus
12.5 - 25
High
Hydrazide Derivative
M. tuberculosis
6.25 - 12.5
High
N-Acetyl-L-Alanine (Control)
E. coli
>200
Inactive
Antitumor & Cytotoxic Potential
The alkylating nature of the chloroacetyl group allows these compounds to act as mild cytostatic agents.
Target: DNA bases (guanine N7) or essential polymerases.
Selectivity: Often low for simple derivatives; selectivity is improved by coupling the N-chloroacetyl-L-alanine to tumor-homing peptides or specific heterocycles (e.g., 1,3,4-thiadiazoles).
Experimental Validation Protocols
To verify the activity of synthesized derivatives, the following self-validating bioassay protocol is recommended.
Protocol 2: Agar Well Diffusion Assay (Antimicrobial)
This protocol ensures reproducibility by controlling diffusion rates and inoculum density.
Inoculum Preparation: Standardize bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (
CFU/mL).
Seeding: Swab the Mueller-Hinton agar plate surface three times, rotating the plate 60° each time to ensure a confluent lawn.
Well Creation: Use a sterile 6mm cork borer to punch wells.
Compound Application:
Dissolve N-chloroacetyl derivative in DMSO (Stock: 10 mg/mL).
Readout: Measure the Zone of Inhibition (ZOI) in millimeters using vernier calipers.
Validation: DMSO control must show 0mm ZOI. Positive control must be within CLSI ranges.
References
Mechanism of Cysteine Proteases:
Han, N. C., et al. (2020).[3][4][5] The mechanism of β-N-methylamino-L-alanine inhibition of tRNA aminoacylation and its impact on misincorporation. Journal of Biological Chemistry.
[Link]
Synthesis and Antimicrobial Activity of Hydrazides:
Narayana, B., et al. (2023).[2][6] Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide Derivatives. MDPI Molecules.
[Link]
Heterocyclic Derivatives (Benzothiazoles/Azetidinones):
Bondock, S., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central.
[Link]
General Activity of N-Acyl Amino Acids:
Zou, A., et al. (2020).[1][7] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New N-acyl-α-amino acids. MDPI.
[Link]
Cytotoxicity of Alanine Derivatives:
Choi, J.K., et al. (2025). N-acetyl-L-alanine ameliorates atopic dermatitis-like symptoms by suppressing Th2 differentiation.[7] BMB Reports.
[Link]
Application Note: Enzymatic Resolution of N-Chloroacetyl-DL-alanine via Aminoacylase I
This Application Note is structured to provide a comprehensive, field-ready protocol for the enzymatic resolution of N-Chloroacetyl-DL-alanine. It integrates theoretical grounding with practical, high-yield methodologies...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive, field-ready protocol for the enzymatic resolution of N-Chloroacetyl-DL-alanine. It integrates theoretical grounding with practical, high-yield methodologies.
Introduction & Mechanistic Insight
The production of optically pure L-alanine is a cornerstone in the synthesis of pharmaceuticals, chiral ligands, and food additives. While fermentation is common for bulk production, enzymatic kinetic resolution remains the gold standard for high-purity requirements and laboratory-scale synthesis.
This protocol utilizes Aminoacylase I (EC 3.5.1.14) , typically derived from Aspergillus melleus or porcine kidney. The enzyme exhibits strict stereospecificity for the L-enantiomer of N-acylated amino acids.
Why N-Chloroacetyl?
While N-acetyl-DL-alanine is the conventional substrate, N-Chloroacetyl-DL-alanine is often preferred for specific high-efficiency workflows due to two critical factors:
Enhanced Hydrolysis Rate: The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, significantly accelerating the rate of enzymatic hydrolysis compared to the N-acetyl variant.
Simplified Separation: The resulting byproduct, chloroacetic acid, and the unreacted N-Chloroacetyl-D-alanine are significantly more lipophilic (and acidic) than their non-chlorinated counterparts, facilitating cleaner separation via solvent extraction.
Analytics: TLC plates (Silica gel 60 F254), Ninhydrin stain.
Experimental Protocol
Phase I: Enzymatic Hydrolysis
Target: Stereoselective cleavage of the L-isomer.
Substrate Preparation: Dissolve 10.0 g (approx. 60 mmol) of N-Chloroacetyl-DL-alanine in 150 mL of distilled water.
pH Adjustment: The solution will be acidic. Adjust pH to 7.5 using 2M NaOH. Critical: Do not overshoot pH > 8.5 as spontaneous hydrolysis (racemic) may occur.
Cofactor Addition: Add
to a final concentration of 0.5 mM (approx. 18 mg).
Enzyme Initiation: Add 50–100 mg of Aminoacylase I.
Expert Tip: Predissolve the enzyme in a small volume of buffer to prevent clumping.
Incubation: Incubate at 37°C with gentle orbital shaking (150 rpm).
pH Maintenance: The reaction produces chloroacetic acid, which will lower the pH. Monitor and maintain pH at 7.2–7.8 using an auto-titrator (with 1M NaOH) or manual adjustment every 30 mins.
Endpoint: The reaction is complete when alkali consumption ceases (theoretical max: 30 mmol NaOH for 50% conversion).
Phase II: Separation & Purification (The "Self-Validating" Step)
Logic: Exploiting the zwitterionic nature of L-alanine vs. the acidity of the unreacted substrate.
Quenching: Once conversion reaches ~50% (verified by HPLC or alkali consumption), adjust pH to 5.0 with dilute HCl to deactivate the enzyme.
Filtration: Filter the mixture through Celite to remove denatured enzyme protein.
Acidification: Acidify the filtrate to pH 1.5 using 6M HCl.
Why? At pH 1.5, L-alanine is protonated (
) and water-soluble. The unreacted N-Chloroacetyl-D-alanine and chloroacetic acid are in their non-ionized forms and highly soluble in organic solvents.
Extraction: Extract the aqueous phase 3 times with Ethyl Acetate (1:1 volume ratio).
Organic Phase: Contains N-Chloroacetyl-D-alanine (can be racemized and recycled) and Chloroacetic acid.
Aqueous Phase: Contains pure L-Alanine hydrochloride.
Isolation of L-Alanine:
Pass the aqueous phase through a cation exchange column (e.g., Dowex 50W,
form).
Wash with water to remove traces of anions.
Elute L-alanine with 2M
.
Concentrate the eluate in vacuo and crystallize from water/ethanol.
Visualization of Workflows
Diagram 1: Reaction & Separation Logic
This diagram illustrates the flow of matter and the chemical logic behind the separation strategy.
Caption: Flowchart demonstrating the stereoselective hydrolysis and pH-dependent solubility separation.
Diagram 2: Enzyme Mechanism & Kinetics
A simplified view of the catalytic cycle and inhibition risks.
Caption: Catalytic cycle of Aminoacylase I showing potential product inhibition by chloroacetate.
Data Analysis & Quality Control
To validate the protocol, quantify the following parameters:
Parameter
Formula
Target Value
Conversion ()
~50% (Theoretical Max)
Enantiomeric Excess ()
> 99%
Enantiomeric Ratio ()
> 100
Analytical Method:
Use Chiral HPLC (e.g., Chirex 3126 or Crownpak CR(+)) or derivatization with Marfey's reagent followed by C18 RP-HPLC to determine optical purity [1].
Troubleshooting & Optimization
Issue: Low Conversion Rate.
Cause: pH drift below 7.0 inactivates the enzyme.
Fix: Increase buffer capacity or use automated titration. Ensure
is present.
Issue: Low Optical Purity (Low ee).
Cause: Spontaneous chemical hydrolysis of the N-chloroacetyl group (which is more labile than N-acetyl) at high pH or temperature.
Fix: Strictly maintain pH < 8.0 and Temperature
37°C. Reduce reaction time.
Issue: Emulsion during Extraction.
Cause: Protein contamination.
Fix: Ensure thorough filtration (Celite) or ultrafiltration before the extraction step.
References
Separation of D- and L-amino acids by ion exchange column chromatography.
Source: National Institutes of Health (PubMed)
URL:[Link]
Aminoacylase I (Enzyme Entry).
Source: UniProt Knowledgebase
URL:[Link]
Application Note: High-Efficiency Hydrolysis of N-Chloroacetyl-L-alanine using Acylase I
Abstract This application note details the protocol for the enzymatic hydrolysis of N-Chloroacetyl-L-alanine using Aminoacylase I (EC 3.5.1.14). While Acylase I is commonly assayed with N-acetyl-L-methionine, the N-chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the protocol for the enzymatic hydrolysis of N-Chloroacetyl-L-alanine using Aminoacylase I (EC 3.5.1.14). While Acylase I is commonly assayed with N-acetyl-L-methionine, the N-chloroacetyl derivative represents a superior substrate for industrial kinetic resolution due to the electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the amide carbonyl. This guide provides a self-validating workflow for researchers aiming to produce high-purity L-alanine or characterize enzyme kinetics, emphasizing the critical requirement for pH control due to the generation of chloroacetic acid.
Introduction & Mechanistic Insight
The Enzyme: Acylase I
Aminoacylase I (N-acyl-L-amino-acid amidohydrolase) is a metalloenzyme, typically isolated from Porcine Kidney or Aspergillus melleus.[1][2] It exhibits strict L-enantioselectivity, hydrolyzing N-acyl-L-amino acids to yield the free L-amino acid and a carboxylate.
Substrate Engineering: Why N-Chloroacetyl?
In drug development and fine chemical synthesis, the choice of the N-acyl group dictates reaction velocity (
).
Electronic Activation: The chlorine atom in N-Chloroacetyl-L-alanine exerts a strong inductive effect (-I), pulling electron density away from the amide carbonyl carbon. This makes the carbonyl more susceptible to nucleophilic attack by the enzyme's catalytic water molecule/metal center compared to the standard N-acetyl derivative.
Leaving Group Stability: The resulting chloroacetate (pKa ~2.86) is a more stable leaving group than acetate (pKa ~4.76), driving the reaction equilibrium forward.
Reaction Scheme
The reaction is a hydrolysis of the amide bond:
Materials & Equipment
Reagents
Enzyme: Acylase I from Porcine kidney (lyophilized powder,
250 units/mg protein) or Aspergillus melleus.
Substrate: N-Chloroacetyl-L-alanine (or N-Chloroacetyl-DL-alanine for resolution).
Buffer: 100 mM Potassium Phosphate (pH 7.5) or 50 mM Tris-HCl (pH 8.0).
Cofactor: Cobalt(II) Chloride hexahydrate (
).
Stop Solution: 1.5 M Trichloroacetic acid (TCA) or 1 M HCl.
Detection: Ninhydrin Reagent (2% w/v in ethanol/ethylene glycol).[3]
Equipment
Spectrophotometer (570 nm for Ninhydrin, 238 nm for direct UV).
pH-Stat Titrator (Recommended for scale-up) or water bath shaker.
), but activity is significantly enhanced and stabilized by Cobalt ().
Stock Preparation: Dissolve Acylase I in 100 mM Phosphate Buffer (pH 7.5) to a concentration of 1-5 mg/mL.
Activation: Add
to a final concentration of 0.5 mM.
Incubation: Incubate at 37°C for 30 minutes prior to adding substrate.
Expert Insight: Omitting this step can lead to variable lag phases in kinetic curves.
Standard Hydrolysis Assay (Colorimetric)
This protocol measures the release of free primary amines (L-Alanine) using Ninhydrin.
Step-by-Step Workflow:
Substrate Solution: Prepare 20 mM N-Chloroacetyl-L-alanine in 100 mM Phosphate Buffer, pH 7.5. Adjust pH carefully with dilute NaOH if necessary (the free acid is acidic).
Reaction Setup:
Test Tube: 1.0 mL Substrate Solution + 0.5 mM
.
Blank Tube: 1.0 mL Buffer + 0.5 mM
.
Initiation: Equilibrate to 37°C. Add 0.1 mL of Activated Enzyme Solution to both tubes.
Incubation: Incubate for exactly 15 minutes at 37°C.
Termination: Add 2.0 mL of Stop Solution (1.5 M TCA) to both tubes. Mix vigorously.
Note: For the Blank, add the Enzyme after the Stop Solution to account for protein background absorbance.
Development:
Transfer 0.2 mL of the quenched mixture to a fresh tube.
Add 1.0 mL Ninhydrin Reagent.
Heat in boiling water (100°C) for 15 minutes. Purple color develops.
Cool rapidly in ice bath; dilute with 5 mL 50% Ethanol.
Measurement: Read Absorbance at 570 nm (
).
Scale-Up Protocol (Kinetic Resolution)
For preparative scale (e.g., resolving DL-mixtures), the pH drop caused by Chloroacetic acid production is drastic.
System: pH-Stat Titrator maintaining pH 7.8 with 1 M NaOH.
Substrate: 0.5 M N-Chloroacetyl-DL-alanine.
Temp: 37°C.
Endpoint: Consumption of NaOH stops (theoretical 50% conversion for DL substrate).
Purification: Acidify to pH 1.5, extract Chloroacetic acid with Ethyl Acetate. The aqueous phase contains L-Alanine hydrochloride and unreacted N-Chloroacetyl-D-alanine.
Data Analysis & Visualization
Calculation of Activity
Calculate the concentration of L-Alanine released using a standard curve (
).
Unit Definition: One unit hydrolyzes 1.0
mole of N-Chloroacetyl-L-alanine per minute at pH 7.5, 37°C.
Comparative Kinetics (Reference Data)
The table below illustrates the kinetic advantage of the Chloroacetyl group.
Substrate
Relative
(mM)
Notes
N-Chloroacetyl-L-alanine
140 - 180%
~2.5
High electrophilicity increases rate.
N-Acetyl-L-alanine
100% (Baseline)
~5.0
Standard substrate.
N-Acetyl-L-methionine
~300%
0.99
Common assay standard (Sigma).
Pathway Visualization
The following diagram illustrates the kinetic resolution workflow.
Figure 1: Kinetic resolution workflow of N-Chloroacetyl-DL-alanine using Acylase I, highlighting the stereoselective hydrolysis path and the critical need for pH control.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Rapid pH Drop
Formation of Chloroacetic acid ( 2.8).
Increase buffer strength to 200 mM or use pH-stat mode.
Low Activity
Lack of Cofactor or Oxidation.
Ensure 0.5 mM is present.[3] Freshly prepare enzyme solution.
High Background
Free amino acids in enzyme prep.
Dialyze enzyme against buffer before use. Run proper blanks.
Turbidity
Protein precipitation by Chloroacetic acid.
Ensure pH does not drop below 6.0 during reaction.
References
Birnbaum, S. M., et al. "The preparation of amino acids by the enzymatic resolution of their acyl derivatives." Journal of Biological Chemistry, 1952.
[Link]
Röhm, K. H. "Aminoacylase I: Structure and function of a dimeric metal enzyme." PubMed, 1989.
[Link]
Organic Syntheses. "dl-Alanine and Kinetic Resolution." Org.[5][6] Synth. 1939.
[Link]
Servi, S., et al. "Acylase I from Aspergillus melleus: Kinetics and application." Journal of Molecular Catalysis B: Enzymatic.
[Link]
Application Note: High-Yield Synthesis of N-Chloroacetyl-L-alanine via Modified Schotten-Baumann Acylation
Abstract & Utility This application note details the robust synthesis of N-Chloroacetyl-L-alanine from L-alanine. This compound is a critical intermediate in the optical resolution of amino acids (via Acylase I kinetic r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Utility
This application note details the robust synthesis of N-Chloroacetyl-L-alanine from L-alanine. This compound is a critical intermediate in the optical resolution of amino acids (via Acylase I kinetic resolution) and serves as a scaffold for peptidomimetics and thiol-conjugation reagents.
The protocol utilizes a modified Schotten-Baumann reaction under strictly controlled aqueous alkaline conditions. Unlike standard acylation methods that may risk racemization or low yields due to hydrolysis, this procedure employs a simultaneous addition technique to maintain pH homeostasis, ensuring high enantiomeric purity (>99% ee) and yield.
Scientific Principles & Critical Parameters
The Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The nucleophilic amine of L-alanine attacks the carbonyl carbon of chloroacetyl chloride. The reaction competes with the hydrolysis of the acid chloride by water.
Primary Reaction:
Competing Side Reaction:
Critical Control Points (CCPs)
Temperature (
to ):
Causality: The rate of aminolysis (desired) relative to hydrolysis (undesired) is favored at lower temperatures. Higher temperatures increase the kinetic energy of water molecules, accelerating the destruction of the acyl chloride reagent before it can react with the amine.
pH Homeostasis (pH 10–11):
Causality: The amino group must be unprotonated (
) to act as a nucleophile. However, excessively high pH () promotes racemization via proton abstraction at the -carbon. Low pH () protonates the amine (), rendering it non-nucleophilic.
Strategy: We utilize a dual-addition strategy , adding NaOH and Chloroacetyl chloride simultaneously to neutralize the HCl generated in situ without creating local hot-spots of high alkalinity.
Experimental Protocol
Reagents & Materials
Reagent
MW ( g/mol )
Equiv.
Quantity
Role
L-Alanine
89.09
1.0
89.1 g (1.0 mol)
Substrate
Chloroacetyl Chloride
112.94
1.1
124.2 g (88 mL)
Acylating Agent
NaOH (4N Aqueous)
40.00
~2.2
~550 mL
Base/Scavenger
HCl (5N Aqueous)
36.46
N/A
As required
Acidification
Water (Deionized)
18.02
Solvent
~200 mL
Solvent
Step-by-Step Methodology
Phase 1: Solubilization & Setup
Dissolution: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, dissolve 89.1 g of L-alanine in 250 mL of 4N NaOH .
Note: The solution should be clear. If L-alanine remains suspended, slight warming is permitted, but cool immediately after dissolution.
Cooling: Immerse the flask in an ice-salt bath (NaCl/Ice ratio 1:3). Cool the internal temperature to -2°C to 0°C .
Phase 2: The Schotten-Baumann Acylation
Simultaneous Addition:
Funnel A: Charge with 124.2 g (88 mL) of Chloroacetyl chloride .
Funnel B: Charge with 275 mL of 4N NaOH .
Action: Add the acid chloride dropwise over 45–60 minutes. Simultaneously, add the NaOH solution dropwise to maintain the reaction mixture at pH 10–11 (monitor with pH probe or phenolphthalein indicator—faint pink).
Critical: Internal temperature must not exceed +3°C . Vigorous stirring is essential to disperse the organic acid chloride into the aqueous phase.
Post-Reaction Stirring: Once addition is complete, continue stirring at 0°C for 1 hour , then allow the mixture to warm to room temperature over 30 minutes.
Phase 3: Isolation & Purification
Acidification: Cool the vessel back to 0°C . Slowly add 5N HCl with stirring until the pH reaches 1–2 (Congo Red endpoint).
Observation: The product will precipitate as a white crystalline solid.
Troubleshooting: If the product "oils out" (forms a viscous liquid), seed with a crystal of pure N-chloroacetyl-L-alanine or scratch the glass wall to induce crystallization.
Filtration: Filter the solid on a Büchner funnel.
Washing: Wash the cake with ice-cold water (2 x 50 mL) to remove residual inorganic salts (NaCl).
Recrystallization:
Dissolve the crude wet cake in a minimum amount of warm water (
) or Ethyl Acetate/Petroleum Ether.
Cool slowly to 4°C overnight.
Filter and dry in a vacuum desiccator over
.
Process Visualization
The following diagram illustrates the workflow and critical control points (CCPs) for the synthesis.
Figure 1: Process Flow Diagram highlighting the simultaneous addition strategy to minimize hydrolysis and racemization.
Characterization & Specifications
The isolated product should meet the following specifications to ensure suitability for downstream applications (e.g., enzymatic resolution).
Parameter
Specification
Literature Reference
Appearance
White crystalline powder
Greenstein & Winitz [1]
Yield
75% – 85%
Melting Point
96°C – 99°C
Greenstein & Winitz [1]
Optical Rotation
to (, )
Rao et al. [2]
Solubility
Soluble in water, ethanol, ethyl acetate; Insoluble in ether/benzene
Note on Melting Point: The DL-racemate melts at a significantly higher temperature (
) [3]. A melting point above 100°C indicates partial racemization.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of acid chloride.
Ensure temperature stays . Increase addition rate of acid chloride slightly while maintaining pH.
Oiling Out
Product failing to crystallize upon acidification.
The solution may be too dilute. Concentrate under vacuum (keep T ) or seed with pure crystal.
High Melting Point (>100°C)
Racemization occurred.
pH likely exceeded 12 during reaction. Improve stirring efficiency and control NaOH addition rate more strictly.
References
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids (Vol. 3). New York: John Wiley & Sons. (See procedure for N-chloroacetyl-L-alanine, p. 1956).
Rao, K. R., et al. (1952). "Preparation of N-acyl derivatives of amino acids." Journal of Biological Chemistry, 198, 507-515.
Application Note: High-Efficiency Peptide Macrocyclization via N-Chloroacetyl-L-alanine
Executive Summary This guide details the strategic application of N-Chloroacetyl-L-alanine (N-Cl-Ac-Ala) in the synthesis of thioether-stapled macrocyclic peptides. Unlike reversible disulfide bridges, thioether linkages...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of N-Chloroacetyl-L-alanine (N-Cl-Ac-Ala) in the synthesis of thioether-stapled macrocyclic peptides. Unlike reversible disulfide bridges, thioether linkages formed via N-chloroacetyl electrophiles offer superior metabolic stability and redox resistance, making them critical motifs in the development of peptide therapeutics and Bicyclic Peptide Phage Display libraries.[1]
Key Technical Insight: The primary utility of N-Chloroacetyl-L-alanine is as an N-terminal capping reagent that reacts with a downstream Cysteine thiol to form a cyclic structure via nucleophilic substitution (
).
Strategic Rationale & Mechanism
Why N-Chloroacetyl-L-alanine?
While chloroacetic acid is often used to introduce a generic electrophile, using N-Chloroacetyl-L-alanine specifically introduces a chiral center (L-Ala) along with the electrophile. This is crucial for:
Conformational Pre-organization: The methyl side chain of alanine restricts the conformational freedom of the linker, potentially improving binding affinity compared to a flexible glycine-like linker.
Stereochemical Control: Using the pre-formed amino acid derivative ensures the stereochemistry is defined prior to coupling, avoiding racemization risks associated with activating chloroacetic acid in situ.
Mechanism of Action: Thioether Ligation
The cyclization is driven by an intramolecular
reaction. The thiolate anion of a Cysteine residue attacks the -carbon of the chloroacetyl group, displacing the chloride ion.
Figure 1: Mechanism of thioether macrocyclization.[1] The reaction requires basic conditions to generate the reactive thiolate species.
Critical Considerations (The "Expertise" Trap)
⚠️ The Piperidine Incompatibility
This is the most common failure point for new users.
The Problem: The chloroacetyl group is highly susceptible to aminolysis. Standard Fmoc deprotection reagents (e.g., 20% Piperidine in DMF) are secondary amines that will rapidly displace the chloride, forming an inert N-piperidyl-acetyl adduct.[1]
The Rule: N-Chloroacetyl-L-alanine must be introduced as the FINAL residue in the SPPS sequence (N-Cap).
Exception: If the residue must be internal, you cannot use Fmoc chemistry for subsequent steps. You must switch to Boc chemistry or use highly specific orthogonal deprotection strategies (rare and difficult).[1]
⚠️ Halogen Choice: Cl vs. Br vs. I
Feature
Chloroacetyl (Cl)
Bromoacetyl (Br)
Iodoacetyl (I)
Reactivity
Low (Slow, Controlled)
Moderate
High (Fast, Aggressive)
Stability
High (Stable to light)
Moderate
Low (Light sensitive)
Selectivity
High (Specific to Thiols)
Moderate
Low (Risks alkylating His/Met)
Recommendation
Preferred for routine use
Use if cyclization is sluggish
Avoid unless necessary
Experimental Protocols
Protocol A: Coupling N-Chloroacetyl-L-alanine to Resin
Context: This step replaces the final Fmoc-AA coupling in your SPPS workflow.
Preparation: Dissolve N-Chloroacetyl-L-alanine (5.0 eq relative to resin loading) and Oxyma Pure (5.0 eq) in minimum DMF.
Activation: Add DIC (5.0 eq) to the amino acid solution. Allow to pre-activate for 2 minutes.
Note: Do not use HATU/DIEA if avoidable; carbodiimide coupling (DIC) prevents potential premature displacement of the chloride by the tertiary amine base (DIEA) over long coupling times.[1]
Coupling: Add the activated mixture to the resin. Shake at room temperature for 60–90 minutes .
Validation: Perform a Kaiser Test.[1] It should be negative (colorless beads), indicating complete capping of the N-terminus.
Washing: Wash resin with DMF (3x) and DCM (3x).[1][3]
Cleavage: Proceed to standard TFA cleavage. The chloroacetyl group is stable to TFA/TIS/Water cocktails.
Warning: Do NOT use DTT or EDT (thiols) in the cleavage cocktail, as they will react with the chloroacetyl group.[1] Use TIS (Triisopropylsilane) as the scavenger.[1]
Protocol B: Solution-Phase Macrocyclization
Context: Performed after cleavage and ether precipitation. On-resin cyclization is possible but often yields lower purity due to site isolation issues.
Materials:
Linear Crude Peptide (containing N-Cl-Ac-Ala and free Cys).
Cyclization Buffer: 100 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0–8.5.[1]
Dissolution: Dissolve the crude peptide in 1:1 Water/ACN.
Dilution (Critical): Add the peptide solution dropwise to the Cyclization Buffer.
Target Concentration:< 0.5 mg/mL .[1] High dilution is mandatory to favor intramolecular cyclization (ring formation) over intermolecular dimerization (polymerization).[1]
Reaction: Stir gently at Room Temperature for 1–4 hours.
Monitoring: Monitor by LC-MS. The mass shift is -36.5 Da (Loss of HCl).
Note: If the reaction is slow (stalled > 6 hours), adjust pH to 9.0 carefully. Avoid pH > 10 to prevent disulfide dimerization.[1]
Quenching: Acidify the solution with TFA to pH < 3 to stop the reaction.
Purification: Lyophilize or load directly onto Prep-HPLC.
Visual Workflow
Figure 2: Step-by-step workflow for integrating N-Chloroacetyl-L-alanine into peptide synthesis.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Mass +85 Da (approx)
Piperidine adduct formed.
You likely exposed the Chloroacetyl group to piperidine. Ensure it is the last step.
Dimerization (2M mass)
Concentration too high.
Dilute reaction to < 0.1 mg/mL.[1] Dropwise addition is key.
Adjust buffer to pH 8.0–8.[1]5. The thiol must be deprotonated to react.
Multiple Peaks
Racemization of L-Ala.
Use DIC/Oxyma for coupling.[1][3] Avoid high temperatures (>40°C) during the coupling of the chloroacetyl derivative.
References
Peptide Macrocyclization Strategies. RSC Chemical Biology. Discusses thioether formation utility in modern drug discovery.
Thioether Ligation Mechanism. Nature Chemistry. Detailed kinetics and mechanistic analysis of haloacetyl-cysteine reactions. [1]
Stability of Haloacetyl Groups. Journal of Peptide Science. Analysis of side reactions during SPPS, specifically aminolysis by piperidine.
Phage Display Bicyclic Peptides. Heinis Group Protocols. While often using TBMB, the fundamental cysteine-alkylation chemistry is identical to chloroacetyl capping.
Application Note: Thioether-Based Peptide Macrocyclization via N-Terminal Chloroacetyl Groups
[1][2][3] Abstract & Strategic Overview Peptide macrocyclization is a pivotal strategy in drug discovery, transforming flexible linear peptides into conformationally constrained scaffolds with enhanced metabolic stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Abstract & Strategic Overview
Peptide macrocyclization is a pivotal strategy in drug discovery, transforming flexible linear peptides into conformationally constrained scaffolds with enhanced metabolic stability, membrane permeability, and binding affinity. Among the available methodologies, thioether cyclization via the reaction of an N-terminal chloroacetyl group with a downstream cysteine thiol represents a "Gold Standard" for generating stable, non-reducible macrocycles.
Unlike disulfide bridges, which are susceptible to reductive cleavage in the cytosolic environment (high glutathione concentration), the thioether linkage formed by this protocol is metabolically stable. Furthermore, the reaction is highly chemoselective at physiological pH, allowing for cyclization of unprotected peptides in aqueous buffers.
This guide provides a comprehensive, field-validated protocol for the synthesis and cyclization of N-chloroacetyl peptides. It addresses the critical "High Dilution Principle," pH management, and troubleshooting of common side reactions such as hydrolysis and dimerization.
Mechanistic Principles
The cyclization proceeds via a classical nucleophilic substitution (
) reaction. The reaction is driven by the nucleophilic attack of the thiolate anion (deprotonated cysteine side chain) on the electrophilic -carbon of the N-terminal chloroacetamide.
reaction-mechanism-diagram
Figure 1: Mechanism of thioether macrocyclization. The reaction requires a pH sufficient to deprotonate the thiol (typically pH 7.5–8.5) but low enough to prevent amine nucleophiles (Lys) from competing.
Experimental Design Considerations
Before initiating synthesis, the peptide sequence must be designed with the following parameters:
Linker Length: The ring size is determined by the number of amino acids between the N-terminus and the Cysteine.
Minimum: 2–3 residues (tight turns).
Optimal: 4–10 residues (stable loops).
Stereochemistry: The reaction creates a new stereocenter if a chiral haloacid is used, but standard Chloroacetic Acid is achiral, simplifying analysis.
Positioning: The Cysteine can be C-terminal (head-to-tail mimic) or internal (lariat structure).
Haloacetyl Choice:
Chloroacetyl (Cl-Ac): Preferred.[1] More stable during SPPS cleavage; less prone to light sensitivity than bromo- or iodo- analogs.
Bromoacetyl (Br-Ac): Higher reactivity but lower stability. Often leads to polymerization if not strictly controlled.
Protocol 1: Solid-Phase Synthesis of Linear Precursor
This protocol assumes standard Fmoc-based SPPS. The critical deviation occurs at the final coupling step.
Reagents Required[3][4][5][6][7][8][9][10]
Resin: Rink Amide (for C-term amide) or Wang (for C-term acid).
Chloroacetic Acid (Cl-AcOH): 10 equivalents relative to resin loading.
Cleavage Cocktail: TFA/TIS/H2O/EDT (94:2.5:2.5:1). Note: EDT (Ethanedithiol) is critical to prevent oxidation of the Cys and scavenging of the Cl group.
Step-by-Step Procedure
Peptide Assembly: Synthesize the peptide sequence using standard Fmoc protocols.
Final Fmoc Removal: Remove the N-terminal Fmoc group using 20% Piperidine in DMF. Wash resin
with DMF and with DCM.
Chloroacetylation (The Critical Step):
Pre-activation: Dissolve Chloroacetic Acid (10 eq) and DIC (5 eq) in minimal DCM/DMF. Stir for 5 minutes to form the symmetric anhydride.
Coupling: Add the mixture to the resin. Shake for 30–60 minutes at room temperature.
Note: Do NOT use primary amine bases (like Piperidine) or nucleophilic additives (like HOBt) in excess, as they can react with the Cl-Ac group. Symmetric anhydride activation is cleanest.
Washing: Wash extensively with DMF, DCM, and MeOH to remove unreacted chloroacetic acid.
Cleavage: Treat resin with Cleavage Cocktail for 2–3 hours.
Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Checkpoint: Analyze by LC-MS. You should observe the mass of the linear peptide + 76 Da (Mass of Chloroacetyl group - H).
Protocol 2: Solution-Phase Cyclization
This step utilizes the High Dilution Principle (< 1 mM) to favor intramolecular cyclization over intermolecular dimerization.
Reagents Required[3][4][5][6][7][8][9][10]
Buffer: 100 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0. (Degassed).
Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Do NOT use DTT , as it contains thiols that will react with the Cl-Ac group.
Solvent: Acetonitrile (ACN) if peptide solubility is poor.
workflow-diagram
Figure 2: Operational workflow for solution-phase macrocyclization. Purification of the linear precursor is recommended for high-value compounds to simplify final characterization.
Step-by-Step Procedure
Dissolution: Dissolve the linear peptide in degassed Ammonium Bicarbonate buffer (pH 8.0).
Concentration: 0.1 – 1.0 mg/mL. If the peptide is hydrophobic, add up to 30% ACN.
Reduction: Add 1.5 equivalents of TCEP-HCl. Check pH and readjust to 8.0 if necessary (TCEP is acidic).
Reaction: Stir gently at room temperature under Nitrogen/Argon atmosphere.
Monitoring: Analyze aliquots by LC-MS every 30 minutes.
Target: Disappearance of Linear Mass; Appearance of Cyclic Mass.
Mass Shift: The cyclic product will have a mass of [Linear Mass - 36.5 Da] (Loss of HCl).
Completion: Reaction is usually complete within 1–4 hours.
Quenching: Acidify the solution to pH 3 using TFA or Formic Acid. This protonates the thiolate, stopping the reaction.
Purification: Lyophilize or directly inject onto Prep-HPLC.
Data Analysis & Troubleshooting
Mass Spectrometry Interpretation
Species
Mass Change ( from Linear Precursor)
Cause
Target Cyclic Peptide
-36.5 Da
Loss of HCl (Cyclization success).
Hydrolyzed Product
-18.5 Da
Cl replaced by OH (Hydrolysis). pH too high or reaction too long.
Dimer
+ Mass(Linear) - 36.5
Intermolecular reaction. Concentration too high.
Iodinated Adduct
+91.5 Da
If KI was used as catalyst (Cl I exchange).
DTT Adduct
+152 Da
FATAL ERROR: DTT was used instead of TCEP.
Common Issues and Fixes
Problem: Significant Hydrolysis (OH-species).
Fix: Lower pH to 7.5. Reduce reaction time. Ensure buffer is fresh.
Problem: Dimerization.
Fix: Dilute the reaction further (e.g., 0.1 mg/mL). Add the peptide dropwise to the buffer.
Problem: Incomplete Reaction.
Fix: Check pH (must be > 7.5).[2] Add catalytic KI (Potassium Iodide) to generate the more reactive Iodoacetyl intermediate in situ.
References
Heinis, C., Rutherford, T., Freund, S., & Winter, G. (2009).[3][4] Phage-encoded combinatorial chemical libraries based on bicyclic peptides. Nature Chemical Biology, 5(7), 502–507.[5] Link
Suga, H., et al. (2011). Flexizyme-mediated synthesis of macrocyclic peptides. Methods in Molecular Biology, 805, 387-404. Link
Gomez, A. M., et al. (2023).[6] Thioether Macrocyclization of Peptides: Protocols and Applications. Journal of Peptide Science. (General Reference for pH optimization).
Thermo Fisher Scientific. (n.d.). TCEP-HCl Technical Information. Link
Rebollo, I. R., Angelini, A., & Heinis, C. (2013). Phage display libraries of differently sized bicyclic peptides. MedChemComm, 4(1), 145-150. Link
Application Note: Thioether Linkage Formation via Chloroacetyl-L-Alanine and Cysteine
Abstract This guide details the protocol for generating stable thioether linkages between Chloroacetyl-L-alanine (Cl-Ac-Ala) and Cysteine (Cys) residues. Unlike reversible disulfide bonds, the thioether linkage offers su...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the protocol for generating stable thioether linkages between Chloroacetyl-L-alanine (Cl-Ac-Ala) and Cysteine (Cys) residues. Unlike reversible disulfide bonds, the thioether linkage offers superior metabolic stability and non-reducibility, making it a cornerstone in peptide stapling, macrocyclization, and covalent inhibitor design. This note covers the mechanistic basis, critical reaction parameters, and a self-validating experimental workflow to ensure high-yield conjugation while minimizing side reactions such as hydrolysis or off-target lysyl alkylation.
Mechanistic Insight & Causality
The Reaction: Nucleophilic Substitution (
)
The formation of the thioether bond proceeds via a bimolecular nucleophilic substitution (
). The reaction is driven by the nucleophilic attack of the thiolate anion () of the cysteine residue onto the methylene carbon of the chloroacetyl group.
Key Mechanistic Drivers:
Thiolate Formation: The sulfhydryl group (-SH) of cysteine (pKa
8.3) is relatively unreactive. It must be deprotonated to the thiolate anion () to act as a potent nucleophile. This dictates the requirement for a basic pH (typically 7.5–8.5).
Leaving Group Ability: Chloride is a moderate leaving group. While less reactive than iodide (iodoacetyl), the chloroacetyl group provides a critical balance: it is reactive enough to modify cysteine but stable enough to resist rapid hydrolysis in aqueous buffers and minimize light sensitivity.
Stereochemistry: As an
reaction, the attack occurs from the backside of the C-Cl bond. However, since the methylene carbon is achiral, product stereochemistry is dictated by the chirality of the L-Alanine and the constraints of the peptide backbone (in cyclization contexts).
Visualization: Reaction Pathway
The following diagram illustrates the transition from the deprotonated cysteine to the stable thioether product.
Figure 1: Mechanism of thioether formation. The rate-limiting step involves the attack of the thiolate on the chloroacetyl methylene carbon.
Critical Parameters & Optimization
pH Control (The "Goldilocks" Zone)
Target: pH 7.5 – 8.5
Why: Below pH 7.0, the concentration of the reactive thiolate anion is negligible, stalling the reaction. Above pH 9.0, the
-amino groups of Lysine (pKa 10.5) become increasingly deprotonated and can compete for the chloroacetyl group, leading to heterogeneous products.
Buffer Choice: Phosphate (PBS) or HEPES are ideal. Avoid Tris at high concentrations if possible, as its primary amine can potentially react, although sterics usually favor the thiol.
Causality: DTT contains two free thiols. If present during the conjugation, DTT will rapidly react with Chloroacetyl-L-alanine, consuming the reagent and preventing the desired conjugation. TCEP is a phosphine-based reducer that does not react with alkyl halides.
Solvent Compatibility
Chloroacetyl-L-alanine derivatives are often hydrophobic.
Protocol: Dissolve the Cl-Ac-Ala reagent in a minimal volume of organic co-solvent (DMF, DMSO, or Acetonitrile) before adding to the aqueous protein/peptide solution. Ensure final organic content is <20% to prevent protein precipitation.
Experimental Protocol
Materials
Peptide/Protein: Containing at least one Cysteine.[1][2][3][4][5][6][7][8][9][10][11]
Prepare a 50 mM stock of Chloroacetyl-L-alanine in dry DMF or DMSO.
Add the reagent to the reduced protein solution.
For Intermolecular Conjugation: Add 5–10 molar equivalents.
For Intramolecular Cyclization: Use near-stoichiometric amounts (1.1 eq) or high dilution (0.1 mg/mL) to favor intramolecular reaction over intermolecular dimerization.
Vortex gently and incubate at RT for 1–4 hours in the dark.
Why Dark? While chloroacetyl is stable, limiting light exposure prevents potential radical side reactions or degradation of sensitive tryptophan residues.
Step 3: Quenching
Add DTT to a final concentration of 10–20 mM.
Incubate for 15 minutes.
Mechanism:[9][11][12][13] The excess DTT will rapidly scavenge any remaining chloroacetyl reagent, stopping the reaction and preventing over-alkylation during workup.
Step 4: Purification
Peptides: Purify via RP-HPLC (C18 column) using a water/acetonitrile gradient + 0.1% TFA.
Proteins: Desalt using Zeba spin columns or dialyze into storage buffer (e.g., PBS pH 7.4).
Workflow Diagram
Figure 2: Experimental workflow for thioether conjugation using TCEP reduction.
Data Presentation & Analysis
Mass Spectrometry Validation
Successful conjugation is best validated by observing a specific mass shift. The calculation depends on whether the reaction is an addition (intermolecular) or a cyclization (intramolecular).
Table 1: Mass Shift Calculations
Reaction Type
Scenario
Chemical Change
Mass Shift ( Da)
Intermolecular
Free Cl-Ac-Ala reacting with Protein-SH
Addition of group
+129.11 Da
Intramolecular
N-term Cl-Ac-Ala reacting with internal Cys
Loss of HCl
-36.46 Da
Dimerization
Two peptides linked by one Cl-Ac-Ala (Side Product)
Complex
2x Peptide + 129 Da
Note: For intramolecular cyclization (e.g., peptide stapling), the Chloroacetyl-Alanine is usually already part of the peptide mass (at the N-terminus). Therefore, the cyclization event itself results in the loss of HCl.
HPLC Interpretation
Retention Time: The thioether product is generally more hydrophobic than the free thiol (due to capping of the polar -SH) but less hydrophobic than the disulfide dimer.
Monitoring: Monitor at 214 nm (peptide bond) and 280 nm (Trp/Tyr).
Troubleshooting (The "What Ifs")
Observation
Root Cause
Corrective Action
No Reaction
pH too low (< 7.0).
Adjust buffer to pH 8.0. Thiolate must be generated.
Dimer Formation
Oxidation of thiols before reaction.
Ensure TCEP is fresh. Degas buffers to remove dissolved oxygen.
Precipitation
Organic solvent concentration too high.
Keep DMSO/DMF < 20%. Add reagent slowly while vortexing.
pH is likely too high (> 9.0). Lower pH to 7.5–8.0 to improve chemoselectivity.
Reagent Consumption
Used DTT as reducer.
CRITICAL: Switch to TCEP. DTT scavenges the alkylating agent.
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Thiol-Reactive Chemical Reactions).
Kawakami, T., et al. (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group. Organic & Biomolecular Chemistry.
Application Note: High-Fidelity N-Chloroacetylation Strategies in Solid-Phase Peptide Synthesis (SPPS)
Strategic Overview: Beyond Standard Capping In the context of peptide synthesis, "capping" typically refers to the acetylation of unreacted amines to truncate failure sequences. However, N-chloroacetyl capping is a disti...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: Beyond Standard Capping
In the context of peptide synthesis, "capping" typically refers to the acetylation of unreacted amines to truncate failure sequences. However, N-chloroacetyl capping is a distinct, high-value derivatization strategy used to install a reactive electrophilic "warhead" at the N-terminus.
Unlike the inert acetyl group introduced by acetic anhydride, the chloroacetyl (ClAc) group serves two critical functions in modern drug discovery:
Covalent Inhibition: It acts as a weak electrophile capable of reacting with active-site cysteines in target proteins (Targeted Covalent Inhibitors).
Macrocyclization & Ligation: It is the foundational handle for Thioether Ligation , enabling the formation of stable cyclic peptides (e.g., RaPID system) or conjugation to carrier proteins via a cysteine thiolate.
This guide details the selection of reagents, optimized protocols, and mechanistic insights to ensure high-fidelity N-chloroacetylation without compromising peptide integrity.
Reagent Selection Matrix
Choosing the right reagent is the single most important variable. While Chloroacetyl Chloride is cheap and common, it is often too aggressive for complex peptide sequences.
Reagent
Reactivity
Acidity
Recommended Use
Pros/Cons
Chloroacetic Anhydride
High
Low/Neutral
Standard SPPS
Pro: Clean reaction, no HCl byproduct. Con: Must be prepared in situ or bought (more expensive).
Chloroacetyl Chloride
Very High
High (Generates HCl)
Simple sequences
Pro: Fast, inexpensive. Con: HCl byproduct can strip acid-labile protecting groups (e.g., Trt, Mtt) if base is insufficient.
N-Succinimidyl Chloroacetate
Moderate
Neutral
Solution phase / Protein conjugation
Pro: Very mild, chemoselective. Con: Slow on solid phase; expensive.
The N-chloroacetylation reaction is a Nucleophilic Acyl Substitution . The terminal amine of the peptide attacks the carbonyl carbon of the reagent, displacing the leaving group (chloride or carboxylate).
Once installed, the ClAc group becomes a substrate for a Nucleophilic Substitution (S_N2) reaction, typically with a thiolate (Cysteine).
Visualization: From Linear Synthesis to Cyclic Thioether
The following diagram illustrates the workflow for creating a cyclic peptide using N-chloroacetyl capping.
Figure 1: Workflow for generating thioether-cyclic peptides via N-chloroacetyl capping.
Experimental Protocols
Protocol A: The "Gold Standard" (Symmetric Anhydride Method)
Best for: Complex sequences, automated synthesizers, and preventing acid-catalyzed side reactions.
Materials:
Chloroacetic acid (10 eq relative to resin loading)
N,N'-Diisopropylcarbodiimide (DIC) (5 eq)
DCM (Dichloromethane) and DMF (Dimethylformamide)
Procedure:
Pre-activation: In a glass vial, dissolve Chloroacetic acid (10 eq) in a minimal amount of DCM/DMF (1:1).
Add DIC (5 eq) . Stir for 5–10 minutes at room temperature. Note: This generates the symmetric anhydride in situ.
Coupling: Add the pre-activated mixture to the resin-bound peptide (N-terminus deprotected).
Incubation: Shake/agitate for 30–60 minutes at room temperature.
Wash: Drain and wash resin with DMF (3x) and DCM (3x).[1]
Test: Perform a Kaiser test (ninhydrin). If blue (positive), repeat the coupling.
Protocol B: The Chloroacetyl Chloride Method
Best for: Large scale, simple sequences, manual synthesis.
Incubation: Shake for 20–30 minutes . Reaction is very fast.
Wash: Wash extensively with DCM (5x) to remove all traces of acid and base.
Critical Troubleshooting & Optimization
Premature Cyclization (The "Cysteine Problem")
If your peptide contains a Cysteine residue, the ClAc group can react with it during the cleavage step or even on-resin if the Cys protecting group is labile.
Solution: Ensure Cys is protected with Trt (Trityl) . The Trt group is removed by TFA during cleavage.[3] The ClAc group is stable to TFA. Cyclization is then triggered intentionally by raising the pH to 8.0 in the post-cleavage buffer.
Histidine Cross-Reactivity
The imidazole ring of Histidine is nucleophilic and can react with ClAc, forming an irreversible alkylated byproduct.
Solution: Use His(Trt) or His(Boc) protection. Ensure the protecting group remains on the His until the global cleavage step. Avoid high-temperature capping if His is present.
Hydrolysis of the Reagent
Chloroacetyl chloride hydrolyzes rapidly in wet solvents, creating HCl.
Solution: Use anhydrous DCM. If using the Anhydride method (Protocol A), moisture sensitivity is lower, but dry solvents are still recommended to maintain stoichiometry.
Solubility of Chloroacetylated Peptides
ClAc-peptides are more hydrophobic than their acetylated counterparts.
Solution: If the peptide precipitates during purification, use a gradient starting with higher organic content (e.g., 10% ACN instead of 0%) or add TFE (Trifluoroethanol) to the solubilization buffer.
Safety Data
Chloroacetyl Chloride: Potent lachrymator (tear gas) and corrosive. Causes severe burns. Must be handled in a fume hood.
Chloroacetic Acid: Toxic by skin absorption and corrosive. Solid crystals can cause severe burns; handle with gloves and forceps.
References
Suga, H., et al. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." University of California, Irvine. Link
Rogers, J. M., et al. (2021). "Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT)." RSC Chemical Biology. Link
BenchChem Application Notes. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem.[4] Link
Ito, K., et al. (2022). "Peptide Cyclization Methodologies Amenable to in Vitro Display." ScienceOpen. Link
Biotage Academy. "How to choose the right resin functionality for solid phase peptide synthesis." Biotage.[5] Link
Application Note: High-Fidelity Synthesis of Macrocyclic Peptides via N-Terminal Chloroacetyl Linkers
Abstract & Introduction The synthesis of macrocyclic peptides has emerged as a pivotal strategy in drug discovery, bridging the gap between small molecule pharmacokinetics and biologic target specificity. Unlike linear p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The synthesis of macrocyclic peptides has emerged as a pivotal strategy in drug discovery, bridging the gap between small molecule pharmacokinetics and biologic target specificity. Unlike linear peptides, which suffer from rapid proteolytic degradation and poor membrane permeability, macrocycles exhibit enhanced metabolic stability and conformational rigidity.
This guide details the Chloroacetyl-Cysteine (ClAc-Cys) cyclization strategy. This method generates a non-reducible thioether linkage, offering superior serum stability compared to disulfide bridges. The protocol utilizes an N-terminal chloroacetyl electrophile reacting with a downstream cysteine thiol via a robust
mechanism.
Key Advantages:
Metabolic Stability: Thioethers are resistant to plasma reductases and proteases.
Synthetic Accessibility: Compatible with standard Fmoc-SPPS workflows.
The cyclization is driven by the nucleophilic attack of a deprotonated cysteine thiolate (
) onto the electrophilic -carbon of the N-terminal chloroacetyl group.
Reaction Mechanism[2][3][4][5]
Deprotonation: At pH 8.0–8.5, the cysteine thiol (
) exists in equilibrium with its thiolate form.
Nucleophilic Attack: The thiolate attacks the methylene carbon of the chloroacetyl moiety.
Displacement: Chloride is displaced as a leaving group, forming a stable thioether bond.
Critical Consideration: The reaction is irreversible. Unlike disulfide formation, which can scramble, the thioether bond locks the conformation permanently.
Strategic Planning & Design
Before synthesis, the peptide sequence must be designed with the linker geometry in mind.
Parameter
Recommendation
Rationale
Ring Size
5–20 residues
Smaller rings (<5) are sterically strained; larger rings (>20) act like linear peptides.
Cysteine Placement
C-terminal or Internal
Determines the loop size.
Chirality
D-amino acids (optional)
Incorporating D-amino acids can induce turns that favor cyclization (pre-organization).
Linker Type
Chloroacetyl vs. Bromoacetyl
Chloroacetyl is preferred for SPPS stability. Bromoacetyl is more reactive but prone to hydrolysis and light sensitivity.
Experimental Protocols
Phase 1: Solid-Phase Peptide Synthesis (SPPS) of the Precursor
Objective: Synthesize the linear peptide with an N-terminal chloroacetyl group.
Clear: No free thiol (Reaction complete or disulfide formed—check MS to distinguish).
References
Bashiruddin, N. K., & Suga, H. (2015). Construction and screening of vast libraries of natural product-like macrocyclic peptides using in vitro display technologies. Current Opinion in Chemical Biology, 24, 131-138.
Rhodes, C. A., & Pei, D. (2017). Bicyclic Peptides as Quasi-Equivalents of Protein Loops. Chemistry – A European Journal, 23(52), 12690–12703.
Heinis, C., & Winter, G. (2015).[3] Phage display of bicyclic peptides. Methods in Molecular Biology, 1248, 221-237.
Katoh, T., et al. (2022).[3] Rapid Synthesis of Macrocyclic Peptides via Chloroacetyl-Cysteine Thioether Ligation. Methods in Enzymology.
Application Note: Precision Synthesis of N-Chloroacetyl-L-Alanine Methyl Ester
Abstract N-chloroacetyl-L-alanine methyl ester is a pivotal chiral building block utilized in the synthesis of peptidomimetics, heterocyclic compounds, and as a substrate for the kinetic resolution of amino acids via Acy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-chloroacetyl-L-alanine methyl ester is a pivotal chiral building block utilized in the synthesis of peptidomimetics, heterocyclic compounds, and as a substrate for the kinetic resolution of amino acids via Acylase I. This application note details a robust, high-yield synthetic protocol for its preparation from L-alanine methyl ester hydrochloride.[1] We compare anhydrous organic phase acylation against classical Schotten-Baumann conditions, providing a definitive "Gold Standard" protocol designed to minimize racemization and maximize purity.
Introduction & Strategic Utility
The N-chloroacetyl group serves two critical functions in organic synthesis:
Protecting Group/Activation: It acts as an activated amide that can undergo intramolecular cyclization (e.g., to form oxazoles or piperazinones).
Enzymatic Substrate: N-chloroacetyl derivatives are classic substrates for Aminoacylase I (EC 3.5.1.14) . The enzyme selectively hydrolyzes the L-enantiomer of N-acylated amino acids, allowing for the kinetic resolution of racemic mixtures or the production of pure L-amino acids from precursors.
While the ethyl ester analog is frequently cited, the methyl ester offers distinct advantages in atom economy and slightly altered solubility profiles desirable for specific crystallization workflows.
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution . The amine of the L-alanine methyl ester attacks the carbonyl carbon of chloroacetyl chloride. The presence of a base is critical to neutralize the liberated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the N-acylation of L-alanine methyl ester.
Experimental Protocol
Method A: Anhydrous Dichloromethane (Recommended)
This method is preferred for research-scale synthesis (1g – 50g) due to its ease of workup and high product purity.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Solvation: Add L-Alanine methyl ester hydrochloride (10.0 g, 71.6 mmol) to the flask. Add DCM (100 mL) . The salt will not fully dissolve initially.
Base Addition: Cool the suspension to 0°C using an ice bath. Add Triethylamine (22.0 mL, 157.5 mmol) dropwise over 10 minutes. The mixture will become clear as the free amine is liberated, followed by the precipitation of TEA·HCl.
Acylation: Add Chloroacetyl chloride (6.3 mL, 78.8 mmol) dropwise via a syringe or addition funnel over 20 minutes.
Critical Control: Maintain internal temperature < 5°C to prevent racemization or bis-acylation.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.
Monitoring: Check completion by TLC (Eluent: 50% EtOAc/Hexanes; Stain: Ninhydrin). The starting amine spot (Rf ~0.1) should disappear.
Workup:
Dilute with DCM (50 mL).
Wash with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.
Wash with Saturated NaHCO₃ (2 x 50 mL) to remove excess acid chloride hydrolysis products.
Wash with Brine (50 mL) .
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 35°C.
Purification: The crude product is often pure enough (>95%) for downstream use. If necessary, recrystallize from Ethyl Acetate/Hexanes or purify via silica gel flash chromatography (Gradient: 20% → 50% EtOAc in Hexanes).
Method B: Schotten-Baumann (Biphasic)
Suitable for larger scales where organic solvent use must be minimized.
Dissolve L-Alanine methyl ester HCl in Water .
Add DCM (equal volume).
Cool to 0°C.
Simultaneously add Chloroacetyl chloride (in DCM) and 2M NaOH (aq) dropwise, maintaining pH between 8–9.
Separate layers, dry organic phase, and concentrate.
Workflow Visualization
Figure 2: Operational workflow for the anhydrous synthesis method.
Characterization & Specifications
The product is typically obtained as a white solid or a viscous colorless oil that solidifies upon standing (Melting Point is lower than the HCl salt).
Parameter
Specification
Notes
Appearance
White solid / Colorless oil
Crystallizes from EtOAc/Hexane
1H NMR (CDCl₃)
δ 7.3 (br s, 1H, NH)
Amide proton
δ 4.65 (m, 1H, α-CH)
Chiral center
δ 4.08 (s, 2H, Cl-CH2)
Characteristic singlet
δ 3.78 (s, 3H, OMe)
Methyl ester
δ 1.45 (d, 3H, β-CH3)
Alanine doublet
Yield
85% - 95%
High efficiency reaction
Storage
2-8°C, Desiccated
Moisture sensitive (ester hydrolysis)
Troubleshooting & Optimization
Racemization Risk: While chloroacetyl chloride is highly reactive, allowing the reaction to proceed at low temperature (0°C) minimizes the risk of racemization at the α-carbon. Avoid using strong bases (like NaOH) in the absence of temperature control.
Exotherm Control: The reaction of acid chlorides with amines is exothermic. On scales >10g, ensure slow addition of the acid chloride to prevent solvent boiling.
Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions. Ensure the workup with NaHCO₃ is brief and cold.
Safety Considerations
Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a functioning fume hood. Causes severe skin burns and eye damage.
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
Rao, L., et al. (2018). "Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase." Biotechnology Progress. Link
Org. Synth. (2008). "Preparation of N-Acyl-Amino Acid Derivatives." Organic Syntheses. (General methodology for Schotten-Baumann and Anhydrous couplings). Link
Sundby, E., et al. (2004). "Lipase-catalyzed kinetic resolution of N-acylated amino acid esters." Journal of Molecular Catalysis B: Enzymatic. (Context for ester hydrolysis/resolution).
Technical Support Center: N-Chloroacetyl-L-Alanine Enzymatic Resolution
Topic: Optimization & Troubleshooting of Aminoacylase I Kinetic Resolution Introduction: The Kinetic Resolution Landscape Welcome to the Technical Support Center. You are likely here because you are employing Aminoacylas...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Troubleshooting of Aminoacylase I Kinetic Resolution
Introduction: The Kinetic Resolution Landscape
Welcome to the Technical Support Center. You are likely here because you are employing Aminoacylase I (AA1) (typically from Aspergillus melleus or Porcine Kidney) to hydrolyze N-Chloroacetyl-DL-alanine into pure L-Alanine .
While this is a standard industrial biotransformation, the use of the N-Chloroacetyl group (as opposed to N-Acetyl) introduces unique thermodynamic instability. The electron-withdrawing chlorine atom destabilizes the amide bond, significantly increasing the rate of spontaneous (chemical) hydrolysis .
Your Primary Challenge: Balancing high enzymatic activity against the non-specific chemical breakdown of the unwanted D-enantiomer, which destroys your Enantiomeric Excess (ee).
Module 1: Critical Parameter Optimization
This section defines the operating window required to maintain high yield (>45% conversion) and high optical purity (>99% ee).
pH Control: The "Safe Zone"
Target: pH 7.0 – 7.5
The Science: Aminoacylase I generally exhibits peak activity between pH 7.5 and 8.0. However, for N-chloroacetyl substrates, operating above pH 8.0 dramatically accelerates chemical hydrolysis of the D-isomer.
Recommendation: Sacrifice slight enzymatic velocity for enantiomeric preservation. Run the reaction at pH 7.2 .
Buffer System: Use 0.1 M Phosphate or Tris-HCl. Avoid high concentrations of chelating buffers (like Citrate) that strip metal cofactors.
Metal Cofactors: Zinc vs. Cobalt
The Science: Aminoacylase I is a metalloenzyme containing Zn²⁺. However, during purification or long-term storage, Zn²⁺ can dissociate, rendering the enzyme inactive (apo-enzyme).
Optimization:
Reactivation: Supplementing the reaction buffer with 0.1 – 0.5 mM CoCl₂ often yields higher activity than Zn²⁺ for fungal aminoacylases (Aspergillus spp.) due to hyper-activation.
Caution: Excess Zn²⁺ (>1 mM) is inhibitory.
Substrate Concentration & Inhibition[1]
Limit: 0.2 M – 0.5 M
The Issue: High concentrations of the product (L-Alanine) and the byproduct (Chloroacetic acid) can inhibit the enzyme.
Thermodynamics: As the reaction proceeds, chloroacetic acid is released, dropping the pH. You must use a pH-stat (automatic titration) with NaOH to maintain pH 7.2.
Module 2: Troubleshooting Guide (FAQ)
Q1: My conversion stalls at ~30-40% and won't reach the theoretical 50%. Why?
Diagnosis:
pH Drift: The release of chloroacetic acid has overwhelmed your buffer, dropping pH < 6.0 where the enzyme is inactive.
Product Inhibition: L-Alanine accumulation is inhibiting the active site.
Metal Leaching: The enzyme has lost its cofactor.
Solution:
Check the pH immediately. If acidic, readjust to 7.2.
Spike the reactor with 0.1 mM CoCl₂ .
If using immobilized enzyme, wash the column to remove L-alanine and restart.
Q2: The Enantiomeric Excess (ee) of the L-Alanine is low (<95%). Is the enzyme non-specific?
Diagnosis:
It is highly unlikely the enzyme is hydrolyzing the D-isomer. The culprit is almost certainly Chemical Hydrolysis .
Root Cause: The pH was likely too high (> 8.0) or the temperature too high (> 45°C), causing the labile N-chloroacetyl-D-alanine to hydrolyze spontaneously.
Solution:
Lower Temperature: Reduce from 37°C to 25°C or 30°C.
Tighten pH Control: Ensure your pH-stat does not overshoot. Localized high pH during NaOH addition can destroy the D-substrate. Increase stirring speed to dissipate base instantly.
Q3: The reaction mixture turned cloudy/precipitated.
Diagnosis:
Protein Denaturation: High shear stress from stirring or pH shock.
Metal Precipitation: Phosphate buffers can precipitate Cobalt/Zinc if concentrations are too high.
Solution:
Switch to Tris-HCl buffer if using high metal concentrations.
Reduce stirring speed (use an overhead stirrer rather than a magnetic bar for large volumes).
Module 3: Visualizing the Workflow
Figure 1: Reaction Pathways & Competition
This diagram illustrates the competition between the desired enzymatic path and the unwanted chemical path.
Caption: Figure 1: The kinetic resolution pathway. Note the red path indicating spontaneous hydrolysis of the D-isomer, which must be suppressed by pH control.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when yields or purity drop.
Caption: Figure 2: Step-by-step troubleshooting logic for yield and purity issues.
Module 4: Standardized Protocol
Objective: Kinetic resolution of 100mM N-Chloroacetyl-DL-alanine.
Parameter
Specification
Notes
Substrate
N-Chloroacetyl-DL-alanine
100 mM final concentration
Enzyme
Aminoacylase I (Aspergillus melleus)
~30 Units/mL
Buffer
0.1 M Phosphate Buffer, pH 7.2
Deoxygenated preferred
Cofactor
0.1 mM CoCl₂
Essential for max activity
Temperature
37°C
Monitor strictly
Time
4 – 24 Hours
Stop at 50% conversion
Step-by-Step Procedure:
Preparation: Dissolve N-Chloroacetyl-DL-alanine in 0.1 M Phosphate buffer. Adjust pH to 7.2 using dilute NaOH.
Activation: Add CoCl₂ to a final concentration of 0.1 mM.
Initiation: Add Aminoacylase I. Start overhead stirring (gentle, 100-200 rpm).
Reaction Monitoring:
Maintain pH 7.2 automatically using a pH-stat with 1M NaOH.
Monitor conversion via HPLC (Chiral column) or Ninhydrin assay (detects free L-alanine).
Termination: Stop reaction when conversion reaches 50% (or slightly less, e.g., 48%, to ensure high ee).
Method: Acidify to pH 1.5 using 6M HCl. This denatures the enzyme and protonates the unreacted substrate.
Workup:
Extract the unreacted N-Chloroacetyl-D-alanine with Ethyl Acetate (3x).
The aqueous phase contains the pure L-Alanine .
Neutralize the aqueous phase and crystallize/lyophilize to recover L-Alanine.
References
Chibata, I., et al. (1992). Operational stability of enzymes.[1][2] Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. PubMed. Link
Lindner, H., et al. (2013).[5] Essential roles of zinc ligation and enzyme dimerization for catalysis in the aminoacylase-1/M20 family.[6] PubMed. Link
Kolodzeĭskaia, M. V. (1979). Role of metal ions in the catalytic activity of Aspergillus oryzae aminopeptidase. PubMed. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chiral Synthesis & PurificationSubject: Preventing Racemization of N-Chloroacetyl-L-alanine
Document ID: TS-2024-NCA-05
Role: Senior Application Scientist
Executive Summary
Synthesizing N-Chloroacetyl-L-alanine without eroding chiral purity is a classic challenge in amino acid chemistry. The primary failure mode is not simple thermal degradation, but a base-catalyzed cyclization into a 5(4H)-oxazolone (azlactone) intermediate. Once this ring forms, the alpha-proton becomes highly acidic (
drops from ~20 to ~9), allowing rapid equilibration between L- and D-isomers via an achiral enol tautomer.
This guide provides a self-validating protocol to suppress this pathway, ensuring enantiomeric excess (ee) >99%.
The Mechanism of Failure (Why Racemization Occurs)
To prevent racemization, you must understand the enemy. It is rarely a direct proton abstraction from the open chain. Instead, the N-acyl group attacks the activated carboxyl carbon.
Key Insight: The risk is highest during the activation and acylation steps when the carboxyl group is activated or when the pH is high enough to deprotonate the amide nitrogen.
Figure 1: The Azlactone Pathway. Racemization occurs via the planar enol form of the oxazolone ring.
The Schotten-Baumann method is the industry standard because it uses an aqueous/organic biphasic system. The water absorbs the heat of reaction and the base, while the organic phase solubilizes the acyl chloride, minimizing the contact time between the activated species and the base.
Reagents & Parameters
Parameter
Specification
Reason
Substrate
L-Alanine (>99% ee)
Starting purity dictates final purity.
Acylating Agent
Chloroacetyl Chloride (1.05 - 1.1 eq)
Slight excess ensures conversion; too much increases acid byproduct.
Base
NaOH (2M to 4M)
Inorganic bases are safer than organic bases (e.g., TEA) which promote azlactone formation.
Solvent
Water / THF or Water / Dioxane (1:1)
Biphasic system protects the chiral center.
Temperature
-5°C to 0°C (Addition)
Critical. Higher temps (>5°C) exponentially increase racemization rate.
Dissolution: Dissolve L-Alanine in 1.0 equivalent of NaOH solution. Cool to -5°C .
Simultaneous Addition: Simultaneously add Chloroacetyl Chloride (diluted in cold THF) and the remaining NaOH solution dropwise.
Critical Control Point: Use a pH meter. Adjust the NaOH addition rate to keep pH between 8 and 10. Do not dump the base in at once.
Reaction: Stir at 0°C for 30-60 minutes. Monitor consumption of L-Alanine by TLC or HPLC.
Quenching: Once complete, carefully acidify with concentrated HCl to pH 1-2 while keeping the solution cold.
Why? The free acid precipitates. Acidic conditions stabilize the amide bond against racemization compared to basic conditions.
Isolation: Filter the white precipitate immediately. Wash with ice-cold water to remove salts. Recrystallize from water or water/ethanol if necessary.
Troubleshooting Guide (Q&A)
Q1: I see a small peak eluting just after my main peak in HPLC. Is this the D-isomer?
Diagnosis: Likely yes. The D-isomer typically separates from the L-isomer on chiral columns.
Root Cause: The pH likely spiked >11 during the addition of the base, or the temperature rose above 5°C.
Fix: Automate the base addition using a syringe pump coupled to a pH controller if possible. If manual, add base slower than the acid chloride.
Q2: My yield is low, but the purity is high. What happened?
Diagnosis: Hydrolysis of Chloroacetyl Chloride.
Root Cause: The reaction pH was too high or the addition was too slow, allowing the water to attack the acyl chloride before it reacted with the amine.
Fix: Increase the stirring rate (vigorous agitation is required for biphasic systems) and ensure the acyl chloride is dissolved in a dry organic solvent (THF/Dioxane) before addition.
Q3: Can I use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) instead of NaOH?
Strictly No. Organic bases are soluble in the organic phase where the activated intermediate exists. They are known to catalyze azlactone formation much more efficiently than inorganic bases. Stick to NaOH or
(Schotten-Baumann conditions).
Q4: The product is oiling out instead of precipitating.
Diagnosis: Impurities or insufficient acidification.
Fix: Ensure pH is < 2. Scratch the flask walls with a glass rod to induce nucleation. If it remains an oil, extract with Ethyl Acetate, dry over
, and evaporate. The solid should form upon removal of solvent.
Analytical Validation
You cannot rely solely on optical rotation (
) for high-sensitivity chiral analysis, as it is concentration and solvent-dependent.
Method A: Chiral HPLC (Gold Standard)
Column: Ligand Exchange Column (e.g., C18 coated with N-alkyl-L-proline/Cu(II)) or Polysaccharide column (e.g., Chiralpak IA/IB).
Mobile Phase (Ligand Exchange): 2 mM Copper(II) Sulfate in water/methanol (85:15).
Detection: UV at 210 nm or 254 nm.
Mechanism: The L- and D-enantiomers form diastereomeric complexes with the Copper-Ligand selector, eluting at different times.
Method B: Melting Point
N-Chloroacetyl-L-alanine: ~125–127°C (Sharp melting point indicates purity).
Racemate (DL): Often has a different melting point range. A wide range (>2°C) indicates partial racemization.
References
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. Wiley.
Benoiton, N. L. (1983). "Oxazol-5(4H)-ones." The Chemistry of Heterocyclic Compounds.
Castro, P. P., et al. (2018). "Theoretical Study on the Epimerization of Azlactone Rings." ACS Omega. Link
TCI Chemicals. "Product Specification: N-Chloroacetyl-DL-alanine." (Physical data reference). Link
Phenomenex. "Chiral HPLC Separations Guide." (Methodology for amino acid separation).[1][2] Link
Stability of N-chloroacetyl group during HF cleavage
Technical Support Center: Stability of N-Chloroacetyl Group During HF Cleavage Overview The N-chloroacetyl group is a critical electrophilic linker used in peptide chemistry, particularly for the synthesis of thioether-l...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of N-Chloroacetyl Group During HF Cleavage
Overview
The N-chloroacetyl group is a critical electrophilic linker used in peptide chemistry, particularly for the synthesis of thioether-linked macrocycles, peptide conjugates, and libraries. In Boc solid-phase peptide synthesis (SPPS), the final cleavage step utilizes anhydrous Hydrogen Fluoride (HF), a "superacid" environment.[1]
The Core Question: Does the N-chloroacetyl group survive HF cleavage?
The Answer:Yes. The N-chloroacetyl moiety is stable under standard high-HF conditions (0°C, 1 h), provided that specific scavenger protocols are strictly followed to prevent nucleophilic displacement of the chloride.
Part 1: Core Stability & Troubleshooting FAQs
Q1: Is the N-chloroacetyl group stable to standard HF cleavage conditions?
Yes. Unlike more labile protecting groups, the carbon-chlorine bond in the N-chloroacetyl group is robust in anhydrous HF. It does not undergo acid-catalyzed hydrolysis or cleavage under typical conditions (
mechanisms are disfavored at the primary carbon).
Critical Constraint: The stability is compromised not by the acid itself , but by the scavengers added to the mixture.
Q2: Which scavengers are safe to use?
This is the most common failure point. Because the N-chloroacetyl group is an alkylating agent (electrophile), it is susceptible to attack by nucleophilic scavengers.
Scavenger Type
Recommendation
Technical Rationale
p-Cresol / m-Cresol
Recommended
Weak nucleophiles in HF; effective at trapping benzyl cations without displacing the chloride.
Anisole
Recommended
Standard scavenger; highly compatible.
Thiols (p-Thiocresol, Thiophenol)
Conditional
Counter-intuitive: While thiols are strong nucleophiles, they CAN be used in HF with N-chloroacetyl peptides (unlike bromoacetyl). Research confirms that under high acidity, the thiols are protonated or kinetically slower than the HF cleavage, leaving the Cl-group intact [1].
Thioethers (Dimethyl sulfide - DMS)
Caution
While often safe for chloroacetyls, DMS is incompatible with bromoacetyl groups (forms sulfonium salts). For robustness, avoid DMS if possible unless required for Met(O) reduction.
Q3: How does N-Chloroacetyl compare to N-Bromoacetyl in HF?
The N-chloroacetyl group is significantly more stable.
N-Bromoacetyl: Highly susceptible to displacement by thioether scavengers (like DMS) and even some thiols, leading to alkylated byproducts.
N-Chloroacetyl: The C-Cl bond is stronger and less prone to
displacement under these conditions, allowing for a wider range of scavenger cocktails [1].
Q4: I see a mass shift of +108 Da or +124 Da. What happened?
This indicates a scavenger alkylation event .
Cause: You likely used a scavenger that acted as a nucleophile (e.g., p-cresol reacting at the phenolic oxygen or ring) under incorrect conditions (e.g., allowing the reaction to warm above 0°C or prolonged reaction times).
Solution: Switch to a "clean" scavenger cocktail (e.g., HF:Anisole 9:1) and strictly control temperature (0°C).
Part 2: Optimized Experimental Protocol
Objective: Cleave an N-chloroacetyl-peptide from Merrifield/MBHA resin while preserving the Cl-linker.
Alternative for Cys/Met containing peptides: HF (90%) + p-Cresol (5%) + p-Thiocresol (5%). (Valid per Ivanov & Robey [1]).
Apparatus: Teflon/Kel-F HF cleavage line.
Step-by-Step Workflow:
Pre-Cleavage Preparation:
Wash resin with DCM (3x) and dry thoroughly under high vacuum (min 4 hours). Moisture generates aqueous HF, which is far more destructive.
Note: If His(Dnp) is present, remove the Dnp group before HF cleavage using thiophenol/DMF, as Dnp removal is not efficient in HF.
HF Cleavage:
Cool the reaction vessel (containing resin + scavenger) to -78°C (Dry ice/acetone).
Distill anhydrous HF into the vessel.
Warm to 0°C (Ice bath) and stir for 60 minutes .
Warning: Do not exceed 60 minutes or 0°C. Higher temperatures increase the risk of scavenger alkylation.
Workup:
Evaporate HF under a stream of
(keep vessel at 0°C to prevent overheating during evaporation).
Precipitate the peptide by adding cold diethyl ether directly to the residue.
Wash the solid 3x with cold ether to remove scavengers.
Dissolve the peptide in 50% Acetonitrile/Water (0.1% TFA) and lyophilize immediately.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways for the N-chloroacetyl group during HF cleavage, highlighting the critical decision points regarding scavenger selection.
Caption: Mechanistic pathway of N-chloroacetyl stability during HF cleavage. Proper scavenger selection favors the preservation of the electrophilic chloride.
Part 4: Data Summary
Table 1: Stability of Haloacetyl Groups in HF/Scavenger Cocktails
Haloacetyl Group
Scavenger Cocktail
Stability
Outcome
Chloroacetyl
HF / p-Cresol
High
Intact Product
Chloroacetyl
HF / p-Cresol / p-Thiocresol
High
Intact Product [1]
Chloroacetyl
HF / Anisole
High
Intact Product
Bromoacetyl
HF / p-Cresol
Moderate
Risk of degradation
Bromoacetyl
HF / DMS (Dimethyl sulfide)
Low
Formation of Sulfonium Salts
References
Ivanov, B. B., & Robey, F. A. (1996).[2] Effective use of free thiols as scavengers for HF cocktails to deprotect bromo- and chloroacetylated synthetic peptides. Peptide Research, 9(6), 305–307.[2][3]
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.
Troubleshooting thioether cyclization with chloroacetyl peptides
Topic: Troubleshooting Chloroacetyl-Cysteine Macrocyclization Executive Summary & Mechanism Thioether cyclization via N-terminal chloroacetyl (Cl-Ac) groups reacting with downstream cysteine residues is a robust, irrever...
Thioether cyclization via N-terminal chloroacetyl (Cl-Ac) groups reacting with downstream cysteine residues is a robust, irreversible method for peptide macrocyclization. Unlike disulfide bridges, thioethers are stable in reducing environments (e.g., intracellular cytosol), making them ideal for phage display (RaPID system), peptide stapling, and drug discovery.
However, the reaction is governed by a kinetic competition between cyclization (desired), intermolecular polymerization (concentration-dependent), and hydrolysis (pH-dependent).
Core Reaction Pathway
The following diagram illustrates the mechanistic pathways and critical failure points.
Figure 1: Reaction landscape of chloroacetyl-peptide cyclization. Green paths indicate success; red paths indicate common failure modes.
Diagnostic Troubleshooting (Q&A)
Module 1: Reagent Selection & "The DTT Trap"
Q: I used DTT to reduce my peptide before cyclization, but I see zero cyclized product. The mass is higher than expected. What happened?
A: You have likely "capped" your peptide. This is the most common error in this chemistry.
The Science: Dithiothreitol (DTT) contains two reactive thiol groups. In a competition reaction, the free thiols in DTT will attack the chloroacetyl group on your peptide faster than the peptide's own cysteine can curl around to react. This forms a stable, linear DTT-peptide adduct.
The Fix:Never use DTT or
-mercaptoethanol.
Use TCEP (Tris(2-carboxyethyl)phosphine) .[1][2][3] TCEP is a phosphine-based reductant that does not contain thiols and is unreactive toward alkyl halides (like your chloroacetyl group).
TCEP is stable over a wide pH range (1.5–8.[4]5) and effectively keeps cysteines reduced without interfering with the SN2 substitution.
Comparison of Reducing Agents:
Feature
DTT (Dithiothreitol)
TCEP (Tris(2-carboxyethyl)phosphine)
Mechanism
Thiol-disulfide exchange
Phosphine oxidation
Contains Thiols?
Yes (Interferes)
No (Safe)
Reactivity with Cl-Ac
High (Caps N-terminus)
Inert (Compatible)
pH Stability
Oxidizes rapidly at pH >7.5
Stable at acidic and basic pH
Odor
Unpleasant
Odorless
Module 2: Mass Spectrometry Forensics
Q: My LC-MS shows a major peak at [Expected Mass + 18 Da]. Is this my product?
A: No. This is the hydrolyzed linear byproduct .
The Math:
Cyclization: Loss of HCl. Mass change =
Da (relative to linear Cl-precursor).
Hydrolysis: Replacement of Cl (
Da) with OH ( Da). Net change = Da (relative to linear Cl-precursor).
Relative Shift: The hydrolyzed product is exactly 18 Da heavier than the cyclized product (
difference).
Root Cause:
pH too high: At pH > 9.5, hydroxide ions (
) compete with the thiolate to attack the chloroacetyl group.
Old Reagents: Chloroacetyl peptides are susceptible to hydrolysis if stored in aqueous solution, even at neutral pH, over long periods.
The Fix:
Target pH 8.0 – 8.5 . This is the "Goldilocks zone" where cysteine (pKa ~8.3) is sufficiently deprotonated to react, but hydroxide concentration is low enough to minimize hydrolysis.
Perform the reaction quickly (1–2 hours) rather than overnight if possible.
Q: I see a peak at [Mass + 42 Da] or [Mass + 80 Da].
+42 Da: Likely acetylation (if using acetate buffer or contamination).
+80 Da: Phosphorylation? Unlikely. More likely a phosphate adduct if using phosphate buffer. TCEP can sometimes form adducts if oxidized, though rare. Recommendation: Switch to HEPES or Tris buffer.
Module 3: Controlling Polymerization
Q: I am seeing broad peaks or multiples of my peptide mass (2M, 3M). How do I stop this?
). Rate depends on the square of the concentration.
The Fix:
Dilution: Run the reaction at < 1 mM (ideally 100 µM). As you dilute, the dimerization rate drops exponentially faster than the cyclization rate.
Slow Addition: If you must work with large quantities, slowly add the peptide stock to the buffer so the instantaneous concentration remains low.
On-Bead Cyclization: If synthesizing on solid phase, cyclize before cleavage. The "Pseudo-Dilution" effect ensures peptides are spatially isolated on the bead, preventing them from reacting with neighbors.
Standard Operating Protocol (Solution Phase)
Objective: Cyclization of a peptide containing N-term Chloroacetyl-Tyr and a downstream Cysteine.[5]
Reagents
Buffer: 100 mM HEPES or Tris-HCl, pH 8.5 (Degassed).
Reductant: TCEP-HCl (Neutralized stock).
Solvent: Acetonitrile (ACN) or DMF (for peptide solubility).
Quench: Formic Acid or TFA.
Workflow
Solubilization: Dissolve linear peptide in 1:1 Water/ACN to a concentration of 2 mM .
Note: If peptide is hydrophobic, increase organic solvent fraction.
Reduction: Add TCEP (1.5 equivalents relative to peptide). Incubate for 20 mins at RT.
Check pH: TCEP is acidic.[3][4] Ensure the solution is not pH < 4, or reduction will be slow.[1]
Cyclization (The Critical Step):
Prepare the Reaction Buffer (100 mM HEPES, pH 8.5) in a separate vessel. Volume should be calculated to reach a final peptide concentration of 100 µM .
Example: If you have 1 mL of 2 mM peptide, you need 19 mL of buffer.
Dropwise Addition: Add the peptide/TCEP mixture slowly to the stirring Reaction Buffer.
Incubation: Stir at Room Temperature for 60–90 minutes.
Optional: Add catalytic Potassium Iodide (KI, 10 eq) to accelerate the reaction (Finkelstein reaction: Cl
I, where I is a better leaving group).
Monitoring: Take a 10 µL aliquot, quench with 10 µL 1% Formic Acid, and analyze via LC-MS.
Success: Peak at Mass
.
Quenching: Once complete, acidify the whole mixture to pH 3 with TFA. This stops the reaction and stabilizes the thioether.
Purification: Proceed to RP-HPLC.
Troubleshooting Flowchart
Figure 2: Decision tree for interpreting Mass Spectrometry data during cyclization optimization.
References
Suga, H., et al. (2012). "Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation."[6] Organic & Biomolecular Chemistry.
Heinis, C., et al. (2021). "Macrocyclization strategies for cyclic peptides and peptidomimetics." RSC Medicinal Chemistry.[2]
Getz, E. B., et al. (1999).[3] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry.
Kritzer, J. A., et al. (2022). "Peptide Cyclization Methodologies Amenable to in Vitro Display." Frontiers in Chemistry.
Optimizing pH for Acylase I hydrolysis of chloroacetyl-alanine
Topic: Optimizing pH for Acylase I hydrolysis of N-chloroacetyl-alanine Ticket ID: ACY-OPT-402 Assigned Specialist: Senior Application Scientist Introduction: The "Acid Trap" in Kinetic Resolution Welcome to the technica...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing pH for Acylase I hydrolysis of N-chloroacetyl-alanine
Ticket ID: ACY-OPT-402
Assigned Specialist: Senior Application Scientist
Introduction: The "Acid Trap" in Kinetic Resolution
Welcome to the technical support center. You are likely here because your kinetic resolution of N-chloroacetyl-DL-alanine is stalling, precipitating, or yielding poor optical purity.
While Porcine Kidney Acylase I (PKA) is a robust enzyme, the specific hydrolysis of chloroacetyl derivatives presents a unique hydrodynamic challenge compared to standard acetyl derivatives. The leaving group—chloroacetic acid —is significantly stronger (
2.86) than acetic acid ( 4.76). This creates a rapid, localized acidification that can strip the essential metal ion from the enzyme's active site, leading to "false" reaction termination.
This guide moves beyond basic protocols to address the specific physicochemical interplay between pH, metal coordination, and substrate ionization.
Module 1: The Mechanistic Landscape
The pH Optimum Paradox
Acylase I exhibits a classic bell-shaped activity curve.
Optimum Activity: pH 7.0 – 7.5 for free enzyme; up to 8.0 for immobilized forms.
Stability Window: pH 5.5 – 8.5.
The Danger Zone: Below pH 5.0, the enzyme undergoes reversible denaturation and loss of the catalytic Zinc/Cobalt ion.
The Metal-pH Dependency
Acylase I is a metalloenzyme (M20 family). It natively contains
but is often activated and stabilized by .
Mechanism: The metal ion coordinates a water molecule, activating it for nucleophilic attack on the amide bond.
pH Sensitivity: At acidic pH, protons compete with the metal ion for histidine binding sites in the catalytic pocket. If the pH drops due to chloroacetic acid production, the metal dissociates, and the enzyme inactivates.
Visualizing the Hydrolysis Cycle
The following diagram illustrates the reaction flow and the critical feedback loop where product formation threatens enzyme stability.
Caption: The Acylase I catalytic cycle showing the "Acid Trap" where the byproduct chloroacetic acid lowers pH, causing metal dissociation and enzyme inactivation unless actively buffered.
Module 2: Optimized Experimental Protocol (SOP)
Objective: Kinetic resolution of N-chloroacetyl-DL-alanine to isolate L-alanine.
Scale: 100 mM substrate concentration (Adjustable).
Reagents
Enzyme: Acylase I (Porcine Kidney), Grade I.
Substrate: N-chloroacetyl-DL-alanine.
Activator:
.
Base: 2M LiOH (Preferred over NaOH for solubility) or 2M NaOH.
Buffer: 0.1 M Phosphate Buffer, pH 7.5.
Step-by-Step Methodology
Substrate Preparation (Critical Step):
Dissolve N-chloroacetyl-DL-alanine in water.
Note: The solution will be highly acidic (~pH 2-3).
Action: Adjust pH to 7.2 using LiOH/NaOH before adding any buffer or enzyme. Failure to do this will denature the enzyme immediately upon addition.
Buffer & Activator Setup:
Dilute substrate to final concentration (e.g., 0.1 M) using 0.1 M Phosphate Buffer (pH 7.5).
Add
to a final concentration of 0.5 mM .
Why: Cobalt enhances activity (approx. 2-fold vs Zn) and stabilizes the enzyme against thermal denaturation [1].
Enzyme Addition:
Add Acylase I (approx. 15–30 Units per mmol of L-substrate).
Incubate at 37°C . (While 60°C is the optimum, 37°C allows for longer reaction times without thermal inactivation).
Reaction Monitoring (The pH-Stat Method):
Manual: Check pH every 15 minutes. If pH < 7.0, add base to restore to 7.2–7.5.
Automated (Recommended): Use an autotitrator set to maintain pH 7.5.
Endpoint: The reaction should theoretically stop at 50% hydrolysis (consumption of the L-isomer).
Termination:
Adjust pH to 5.0 with acetic acid (precipitates enzyme) and filter.
Or heat to 90°C for 5 minutes (denaturation).
Module 3: Troubleshooting Dashboard (FAQ)
Q1: My reaction stalled at 20% conversion. Is the enzyme dead?
Diagnosis: Likely "Acid Crash" or Metal Stripping.
Explanation: As chloroacetic acid forms, the local pH drops. If it hits pH 5.0, the
ion falls off the enzyme.
Fix:
Check pH immediately. If low, adjust to 7.5.
Spike the reaction with additional
(up to 1 mM).
If activity does not return, the enzyme has irreversibly denatured; restart with higher buffer capacity (0.2 M).
Q2: Why use Lithium Hydroxide (LiOH) instead of NaOH?
Explanation: While NaOH is standard, Lithium salts of chloroacetic acid and amino acids often have different solubility profiles that can assist in downstream separation. However, for general hydrolysis, NaOH is acceptable.
Warning: Avoid Ammonia (
) as a base, as high ammonium concentrations can sometimes interfere with downstream ion-exchange chromatography.
Q3: The solution turned cloudy upon adding the enzyme.
Diagnosis: Isoelectric Precipitation.
Explanation: Acylase I has limited solubility at low ionic strength or near its pI.
Fix: Ensure your buffer concentration is at least 0.1 M. If the substrate concentration is very high (>0.5 M), the hydrophobic nature of the N-chloroacetyl group might cause aggregation.
Q4: Can I use N-Acetyl-Alanine protocols for N-Chloroacetyl-Alanine?
Diagnosis: Yes, but with caution.
Data Comparison:
Feature
N-Acetyl Substrate
N-Chloroacetyl Substrate
Hydrolysis Rate
Standard (1.0x)
Faster (2-4x) [2]
Leaving Group pKa
4.76 (Acetic Acid)
2.86 (Chloroacetic Acid)
pH Drift Risk
Moderate
Severe
Spontaneous Hydrolysis
Negligible
Low (but higher than acetyl)
Takeaway: The chloroacetyl reaction is faster but requires stricter pH control.
References
Greenstein, J. P. (1957). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.
Birnbaum, S. M., Levintow, L., Kingsley, R. B., & Greenstein, J. P. (1952). "Specificity of Aminoacylase I." Journal of Biological Chemistry, 194, 455-470.
Palm, G. J., & Röhm, K. H. (1995).[1] "Aminoacylase I from porcine kidney: Identification and characterization of two major protein domains." Journal of Protein Chemistry, 14(4), 233-240.
Ziomek, E., & Szewczuk, A. (1978).[2] "Polymorphism of the cobalt-activated acylase in human tissues." Acta Biochimica Polonica, 25(1), 3-14.[2]
Gade, W., et al. (2005). "Acylase I (Aminoacylase I) - Product Information." Sigma-Aldrich Technical Bulletins.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility & Stability in Buffer Solutions
Audience: Researchers, Biochemists, and Drug Development Scientists
Executive Technical Summary
N-Chloroacetyl-L-alanine (CAS: 16142-42-0 / 1190-32-5 for DL) is a specialized amino acid derivative often used as a chiral building block or a covalent probe. Unlike standard amino acids, its physicochemical behavior is governed by two competing functional groups:[1][2][3][4]
The Carboxylic Acid (COOH): Provides aqueous solubility only when ionized (pH > pKa ~3.5).
The Chloroacetamide Moiety (Cl-CH₂-CO-NH-): A reactive electrophile.[5][6] While it imparts lipophilicity, its primary risk is chemical instability in the presence of nucleophiles (thiols, amines) and hydrolytic degradation at high pH.[2]
The Core Conflict: You need a neutral-to-basic pH to dissolve it (to ionize the carboxylate), but high pH accelerates hydrolysis of the chloroacetyl group. Furthermore, standard buffers containing thiols (DTT, β-ME) or primary amines (Tris) will chemically destroy the compound.[2]
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: "I added the solid powder directly to my buffer, but it won't dissolve or forms a cloudy suspension."
Diagnosis:Protonation-Induced Precipitation.
N-Chloroacetyl-L-alanine is typically supplied as a free acid. In this form, its solubility in water is limited by the protonation of the carboxyl group. If you add high concentrations (>10 mM) to water or a weak buffer, the compound's own acidity lowers the pH below its pKa (~3.5), forcing it back into the insoluble, uncharged state.[2]
Solution:
Do NOT heat the solution (accelerates hydrolysis).
Protocol: Pre-dissolve the compound in a water-miscible organic solvent (DMSO or DMF) to create a high-concentration stock (e.g., 100 mM). Then, dilute this stock into a well-buffered solution (pH 7.0–7.5).
Alternative: If organic solvents are prohibited, add the powder to water and immediately adjust the pH dropwise with 1M NaOH or NaHCO₃ until clear (target pH 7.0).
Issue 2: "The compound dissolved initially, but my assay activity is zero or highly variable."
Diagnosis:Nucleophilic Attack by Buffer Components.
This is the most common error. The chloroacetyl group is a "warhead"—an alkylating agent designed to react with cysteine residues. If your buffer contains Dithiothreitol (DTT) , β-Mercaptoethanol (BME) , or Glutathione , these reagents will rapidly attack the chloroacetyl group, converting your compound into an inert thioether before it ever reaches its target.[2]
Solution:
Immediate Action: Remove all reducing agents (thiols) from the buffer.
Buffer Choice: Switch to non-nucleophilic buffers. Phosphate (PBS) and HEPES are ideal.[2] Avoid Tris at high pH (>8.[2]0) or for long incubations (>24h), as the primary amine in Tris can slowly react with the chloroacetyl group.
Issue 3: "My stock solution degraded after a week at 4°C."
Diagnosis:Hydrolytic Instability.
The carbon-chlorine bond is susceptible to hydrolysis, releasing chloride ions and forming N-hydroxyacetyl-L-alanine. This reaction is base-catalyzed. Storing the compound in aqueous solution at pH > 8.0 significantly reduces its half-life.
Solution:
Storage: Store stock solutions only in anhydrous DMSO or Ethanol at -20°C.
Usage: Prepare aqueous working solutions fresh immediately before use. Do not store aqueous dilutions overnight.[2]
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution
Use this method for long-term storage and reproducibility.
Weighing: Weigh the N-Chloroacetyl-L-alanine solid.
Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 50–100 mM .
Why DMSO? It prevents hydrolysis and ensures complete solubilization of the neutral form.
Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C .
Stability:[7][8][9][10] Stable for >6 months in DMSO at -20°C.
Protocol B: Preparation of Aqueous Working Solution
Use this method for immediate application in assays.
Buffer Selection: Prepare PBS (Phosphate Buffered Saline) or HEPES (50 mM) adjusted to pH 7.4 .[2]
Critical: Ensure the buffer is free of DTT, BME, or BSA (bovine serum albumin contains surface cysteines that may react).[2]
Dilution: Slowly add the DMSO stock to the buffer while vortexing.
Limit: Keep final DMSO concentration < 1% (v/v) to avoid enzyme inhibition, unless your assay tolerates higher.[2]
Verification: The solution should remain clear. If precipitation occurs, check if the buffer pH dropped; re-adjust to pH 7.4 if necessary.
Buffer Compatibility Matrix
Buffer Component
Compatibility
Technical Note
PBS / Phosphate
High
Recommended.[2] Non-nucleophilic and good buffering capacity.
HEPES / MOPS
High
Recommended.[2] Good for cell culture applications.[2]
Tris (Tris-HCl)
Medium
Use only at pH < 8.[2]0. Risk of slow alkylation over long periods (days).[2]
DTT / BME
INCOMPATIBLE
FATAL ERROR. Rapidly reacts with Cl-CH₂- group.[2]
The following diagram illustrates the decision-making process for solubilization and troubleshooting.
Caption: Decision tree for solubilizing N-Chloroacetyl-L-alanine, highlighting critical failure points (low pH precipitation and thiol incompatibility).
References
PubChem. N-Chloroacetyl-DL-alanine Compound Summary (CID 93096). National Library of Medicine. Available at: [Link][2]
Burcham, P. C., et al. (2003).[2] Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins.[10] Chemical Research in Toxicology. Available at: [Link]
Minimizing hydrolysis of chloroacetyl group during storage
Topic: Minimizing Hydrolysis of Chloroacetyl Group During Storage Role: Senior Application Scientist Status: Active Guide Executive Summary: The Chemical Vulnerability The chloroacetyl group ( ) is a potent electrophile...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Hydrolysis of Chloroacetyl Group During Storage
Role: Senior Application Scientist
Status: Active Guide
Executive Summary: The Chemical Vulnerability
The chloroacetyl group (
) is a potent electrophile widely used in Targeted Covalent Inhibitors (TCIs) and peptide conjugates to react with specific cysteine residues. However, this reactivity is a double-edged sword. The electron-withdrawing chlorine atom creates a strong inductive effect (), making the carbonyl carbon and the -carbon highly susceptible to nucleophilic attack.
The Failure Mode: During storage, the most common degradation pathway is hydrolysis , where water acts as the nucleophile, displacing the chloride ion or attacking the carbonyl. This converts the reactive chloroacetyl "warhead" into an inert hydroxyacetyl species, rendering the drug or probe biologically inactive.
Mechanism of Instability
To prevent degradation, you must understand the enemy. The chloroacetyl group faces two primary threats in solution:
Hydrolysis (
Attack): Water or hydroxide ions attack the -carbon, displacing chloride. This is pH-dependent and accelerates drastically in basic conditions.
Aminolysis (Buffer Attack): If stored in buffers containing primary amines (e.g., Tris, Glycine), the amine acts as a nucleophile, permanently capping the warhead.
Visualization: Degradation Pathways
The following diagram details the chemical fate of the chloroacetyl group under poor storage conditions.
Caption: Figure 1. Competitive degradation pathways. Hydrolysis (top) is driven by pH and moisture; Aminolysis (bottom) is driven by improper buffer selection.
Critical Storage Parameters
The following parameters are non-negotiable for maintaining >95% purity over time.
A. The pH Rule: Keep it Acidic
Base-catalyzed hydrolysis is orders of magnitude faster than acid-catalyzed hydrolysis.
Optimal pH: 3.0 – 6.0.
Danger Zone: pH > 7.5.
Why: At higher pH, the concentration of hydroxide ions (
) increases, which are far stronger nucleophiles than neutral water molecules.
B. Solvent Selection Matrix
Never store chloroacetyl compounds in "wet" solvents.
Solvent
Suitability
Risk Factor
Mitigation
DMSO
High (Short-term)
Hygroscopic: Absorbs water from air, leading to hydrolysis.
Use anhydrous DMSO (packed under ). Store aliquots.
Water
Low
rapid hydrolysis (hours to days).
Do not store. Dissolve immediately before use.
Ethanol/MeOH
Low
Solvolysis: Alcohol can displace chloride (forming ethers).
FORBIDDEN: Tris, Glycine, Ethanolamine (Primary amines react with the warhead).
ALLOWED: Phosphate (PBS), Citrate, HEPES, MOPS (Non-nucleophilic at storage pH).
Troubleshooting Guide (FAQ)
Direct answers to common failure scenarios.
Q1: I dissolved my library in DMSO and stored it at -20°C. Six months later, the activity is gone. Why?A: DMSO is hygroscopic. Every time you opened the vial, atmospheric moisture entered, froze, and slowly hydrolyzed your compound. Even at -20°C, hydrolysis proceeds (albeit slowly) if water is present.
Fix: Use single-use aliquots. Store under inert gas (Argon/Nitrogen). Add molecular sieves to your bulk DMSO stock.
Q2: Can I use Tris-HCl buffer if I adjust the pH to 5.0?A:No. While the lower pH reduces the nucleophilicity of the amine slightly, the high concentration of Tris (usually 10-50 mM) ensures that aminolysis will eventually outcompete the target reaction. Always use non-nucleophilic buffers like Citrate or Phosphate.
Q3: My LC-MS shows a peak shift of +18 Da. What is this?A: This is the signature of hydrolysis.[2][3] The Chlorine atom (~35 Da) has been replaced by a Hydroxyl group (~17 Da).
Correction: Wait, usually hydrolysis results in the net loss of HCl and addition of water.
Reaction:
Mass Change:
.
Note: If you see a -18 Da shift relative to the parent, it is hydrolysis. If you see a +18 Da shift, it might be hydration of a double bond (if you have acrylamides) or a specific adduct. Always calculate the exact mass difference.
Q4: How do I lyophilize without degrading the compound?A: Chloroacetyl groups can degrade during the "wet" phase of freezing.
Protocol: Flash freeze in liquid nitrogen immediately after dissolving in water/acetonitrile. Do not let the solution sit at room temperature or 4°C for extended periods before the vacuum is applied.
Experimental Protocols
Workflow: Safe Solubilization & Storage
Follow this decision tree to ensure maximum stability.
Caption: Figure 2. Decision tree for processing and storing chloroacetylated compounds.
QC Protocol: Assessing Purity
Before using a stored stock for critical biological assays (e.g.,
determination), validate integrity.
Dilution: Dilute 1
L of DMSO stock into 99 L of 50:50 Water:Acetonitrile (0.1% Formic Acid).
LC-MS: Inject immediately onto a C18 column.
Analysis:
Locate Parent Peak (
).
Look for Hydrolysis Peak (
).
Look for Dimerization (if free thiols are present in the molecule).
Criteria: If Hydrolysis > 5%, repurify or discard.
References
Mechanism of Hydrolysis: J. Chem. Soc., Perkin Trans. 2, "Kinetics of the hydrolysis of thioacetamide in alkaline solution." (Analogous mechanism for activated amides).
Peptide Stability in DMSO: ResearchGate, "Stability of peptides in long term -80°C storage." (Highlights DMSO hygroscopicity risks).
Hydrolysis Kinetics of Chloroacetamides: ACS Publications, "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides."[4] (Detailed kinetic data on pH dependence).
Handling Guidelines: Sigma-Aldrich, "Storage and Handling Synthetic Peptides." (Standard industry protocols for lyophilization and solubilization).
Linker Stability in Drug Discovery: RSC Publishing, "Linker substitution influences succinimide ring hydrolysis..." (Context on linker stability in ADCs and conjugates).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of N-Chloroacetyl-L-alanine
Status: Operational
Agent: Senior Application Scientist (Process Chemistry Division)
Ticket ID: N-CAA-PUR-001
Subject: Optimization of N-Chloroacetyl-L-alanine Isolation from Schotten-Baumann Mixtures
Executive Summary
The synthesis of N-Chloroacetyl-L-alanine (N-CAA) typically utilizes the Schotten-Baumann reaction (L-alanine + chloroacetyl chloride in aqueous alkali). While the synthesis is robust, the purification is often complicated by the high water solubility of the product, the presence of hydrolytic byproducts (chloroacetic acid), and the risk of racemization.
This guide provides a self-validating purification workflow designed to isolate high-purity N-CAA suitable for enzymatic resolution or peptide coupling.
Part 1: The Purification Logic (Workflow)
The following diagram illustrates the critical decision points in the workup. The success of this protocol relies on exploiting the pKa differences between the product, the starting material, and the byproducts.
Figure 1: Logical flow for the isolation of N-Chloroacetyl-L-alanine, highlighting the separation of zwitterionic impurities from the acidic product.
Part 2: Critical Troubleshooting (Q&A)
Q1: My product remains in the aqueous phase after extraction. What went wrong?
Diagnosis: Incorrect pH control.
Technical Explanation: N-Chloroacetyl-L-alanine is a carboxylic acid. At the reaction pH (typically 10-11), it exists as a carboxylate salt, which is insoluble in organic solvents like ethyl acetate.
The Fix:
Cool the reaction mixture to 0-5°C.
Slowly add 5N HCl until the pH reaches 1.5 – 2.0 .
Note: Do not go below pH 1.0 if possible, as this increases the risk of hydrolyzing the amide bond, though the chloroacetyl group is relatively robust.
Saturate the aqueous phase with NaCl (salting out) before extraction. This significantly decreases the water solubility of the organic product and drives it into the ethyl acetate layer.
Q2: I have a persistent smell of vinegar/acid, and the melting point is low (<120°C).
Diagnosis: Contamination with Chloroacetic Acid.
Technical Explanation: Chloroacetyl chloride hydrolyzes in water to form chloroacetic acid. Both the product and this impurity are extracted into the organic phase because they are both carboxylic acids.
The Fix (Recrystallization):
You cannot separate these easily by extraction. You must rely on differential solubility.
Method A (Water Recrystallization - Preferred):
Dissolve the crude solid in the minimum amount of boiling water.
Allow to cool slowly to room temperature, then refrigerate (4°C).
N-CAA crystallizes out; chloroacetic acid (highly water-soluble) remains in the mother liquor.
Method B (Solvent/Anti-solvent):
Dissolve in a minimum amount of warm Ethyl Acetate.
Add Petroleum Ether (or Hexane) dropwise until turbidity persists.
Q3: The product is "oiling out" instead of crystallizing.
Diagnosis: Presence of residual solvent or supersaturation with impurities.
The Fix:
Seed Crystals: If you have a pure sample, add a seed crystal at the cloud point.
Scratching: Scratch the inner wall of the flask with a glass rod to create nucleation sites.
Drying: Ensure the crude extract was dried thoroughly with MgSO₄ or Na₂SO₄ before evaporation. Traces of water in the organic solvent often lead to oils.
Q4: How do I ensure I haven't racemized the L-alanine?
Diagnosis: Enantiomeric purity check.
Technical Explanation: The Schotten-Baumann conditions are generally mild, but high temperatures or excessive alkalinity can cause racemization via the oxazolone mechanism.
Validation:
Check the Specific Optical Rotation
.
Compare against the literature value (typically negative for N-chloroacetyl-L-alanine in water/ethanol, though solvent dependent).
Reference Standard: Pure L-isomer should show distinct rotation compared to the DL-racemate (which is optically inactive).
Part 3: Data & Specifications Table
Parameter
Specification / Data
Notes
CAS Number
1190-32-5 (DL-form) / Specific L-form varies
Ensure you are sourcing/comparing the correct isomer.
Melting Point
124 – 127°C
Sharp melting point indicates high purity. Broad range implies chloroacetic acid contamination.
Solubility (Water)
High (Hot), Moderate (Cold)
Basis for aqueous recrystallization.
Solubility (EtOAc)
High
Good for extraction from acidified aqueous phase.
pKa
~3.4 - 3.7
Similar to other N-acyl amino acids.
Key Impurity
Chloroacetic Acid
Result of reagent hydrolysis.
Key Impurity
L-Alanine
Unreacted starting material (remains in water phase at pH 2).
Part 4: Step-by-Step Protocol (The "Gold Standard")
1. Synthesis Phase (Brief Context):
Dissolve L-Alanine in 2M NaOH (2 equivalents).
Cool to 0°C.
Add Chloroacetyl chloride (1.1 eq) and 2M NaOH (1.2 eq) simultaneously dropwise, maintaining pH > 10 and Temp < 5°C.
Why? Simultaneous addition prevents the pH from dropping, which would stop the reaction, or rising too high, which promotes hydrolysis.
2. Isolation Phase:
Wash: Extract the basic reaction mixture (pH ~11) once with a small volume of Ethyl Acetate.
Purpose: Removes non-acidic impurities (rare, but good practice). Discard this organic layer.
Acidify: Add 6N HCl to the aqueous layer dropwise with stirring until pH is 1.5 .
Extract: Extract the aqueous slurry with Ethyl Acetate (3 x Vol).
Dry: Combine organic layers, wash with brine (saturated NaCl), and dry over Anhydrous Magnesium Sulfate (MgSO₄).
Evaporate: Remove solvent under reduced pressure to yield the crude solid.
3. Purification Phase:
Transfer crude solid to an Erlenmeyer flask.
Add boiling water (approx. 2-3 mL per gram of solid). Swirl to dissolve.
If colored, add activated charcoal, boil for 1 min, and filter hot.
Allow filtrate to cool undisturbed to room temperature.
Filter the white needles and wash with a small amount of ice-cold water.
Dry in a vacuum desiccator over P₂O₅ or silica gel.
References
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann protocols).
Rao, K. R., et al. (2008). "Enzymatic resolution of N-chloroacetyl amino acids." Journal of Molecular Catalysis B: Enzymatic. (Context for the use of N-CAA in resolution).
Technical Guide: Chiral HPLC Separation of N-Chloroacetyl-L-alanine Enantiomers
Executive Summary N-Chloroacetyl-L-alanine (N-CAA) is a critical intermediate in the industrial production of L-alanine, often synthesized via the enzymatic resolution of N-chloroacetyl-DL-alanine using Aminoacylase I.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Chloroacetyl-L-alanine (N-CAA) is a critical intermediate in the industrial production of L-alanine, often synthesized via the enzymatic resolution of N-chloroacetyl-DL-alanine using Aminoacylase I.[1] The precise monitoring of this enantiomeric separation is vital for determining the Enantiomeric Excess (ee) and the kinetic resolution efficiency.
Unlike free amino acids, which are zwitterionic and often require Ligand Exchange Chromatography (LEC), the N-chloroacetyl derivative possesses a blocked amine and a free carboxylic acid.[1] This structural modification fundamentally alters the separation strategy, rendering standard LEC columns ineffective while making Polysaccharide-based Chiral Stationary Phases (CSPs) the industry "Gold Standard."[1]
This guide objectively compares the performance of Amylose-based CSPs against Macrocyclic Glycopeptides and defines a validated protocol for the robust separation of N-CAA enantiomers.
Mechanism of Chiral Recognition
The separation of N-CAA relies on the formation of transient diastereomeric complexes between the analyte and the CSP. The N-chloroacetyl group significantly enhances the molecule's ability to engage in hydrogen bonding compared to the free amino acid.
Detection: UV @ 210 nm (Amide bond absorption).[1]
Temperature:
.
Preparation Steps[1]
Mobile Phase Prep: Premix Hexane and IPA. Add TFA last. Degas by sonication for 10 mins. Note: TFA is mandatory to suppress the ionization of the free carboxylic acid. Without it, peaks will tail severely.[1]
Sample Prep: Dissolve N-Chloroacetyl-DL-alanine in the Mobile Phase at 1.0 mg/mL. If solubility is poor, dissolve in 100% IPA first, then dilute with Hexane.[1]
Equilibration: Flush column with 20 column volumes (approx. 60 mL) until baseline stabilizes.
Expected Results (Data Summary)
Parameter
Value
Notes
Retention Time (, L-form)
~8.5 min
Elution order may vary; confirm with pure L-std.
Retention Time (, D-form)
~11.2 min
Selectivity Factor ()
1.45
Excellent separation capability.
Resolution ()
> 3.5
Baseline separation.
Tailing Factor ()
1.1
With 0.1% TFA added.
Workflow: Enzymatic Resolution Monitoring
This workflow illustrates how to integrate this HPLC method into a drug development pipeline (e.g., Aminoacylase I kinetic resolution).
Caption: Integrated workflow for monitoring the optical purity of N-CAA during enzymatic resolution.
Solution: Use Chiralpak IA (Immobilized).[1] This column tolerates "forbidden" solvents like Dichloromethane (DCM) or THF.[1] You can dissolve the sample in 50% DCM/Hexane and inject.[1] Do not try this on Chiralpak AD-H (Coated) or you will strip the stationary phase.
Elution Order Reversal
Observation: The L-enantiomer elutes second instead of first.
Cause: Chiral recognition is solvent-dependent.[1] Changing from IPA to Ethanol can sometimes reverse elution order on polysaccharide columns.[1]
Action: Always inject a pure standard of N-Chloroacetyl-L-alanine to confirm peak identity before running unknown samples.
References
Daicel Corporation. (2020).[1][3] Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Link
Okamoto, Y., & Kaida, Y. (1994). Resolution by high-performance liquid chromatography using polysaccharide carbamates and benzoates as chiral stationary phases.[1] Journal of Chromatography A, 666(1-2), 403-419.[1] Link
Sigma-Aldrich (Astec). (2018).[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Chirobiotic T Application Note). Link
Pirkle, W. H., & Welch, C. J. (1992).[1] Chromatographic separation of the enantiomers of acylated amino acid derivatives. Journal of Liquid Chromatography, 15(11).[1] (Foundational work on N-blocked amino acid separation).
Optical Rotation Standards for N-Chloroacetyl-L-alanine: A Comparative Technical Guide
This guide outlines the technical standards, validation protocols, and comparative analysis for N-Chloroacetyl-L-alanine (N-Cl-L-Ala) , a critical chiral intermediate used primarily in enzymatic resolution processes.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical standards, validation protocols, and comparative analysis for N-Chloroacetyl-L-alanine (N-Cl-L-Ala) , a critical chiral intermediate used primarily in enzymatic resolution processes.[1]
Executive Summary & Technical Context
N-Chloroacetyl-L-alanine (CAS: 19458-03-8) serves as a pivotal substrate in the industrial production of L-alanine via aminoacylase-mediated resolution.[1] Unlike simple amino acids, the optical rotation of N-acylated derivatives is highly sensitive to solvent effects, pH, and temperature. Establishing a rigorous optical rotation standard is essential not just for identity confirmation, but for calculating the Enantiomeric Excess (%ee) during kinetic resolutions.
This guide compares the traditional Polarimetric Standard against the modern Chiral HPLC Alternative , providing a self-validating protocol for researchers who must establish internal reference standards in the absence of consistent literature values.
Physicochemical Standards & Expectations
The Baseline: L-Alanine vs. N-Acylated Derivatives
To validate N-Cl-L-Ala, one must first benchmark the starting material (L-Alanine) and structurally similar analogs.[1] N-acylation typically inverts or significantly shifts the optical rotation of L-amino acids.[1]
Compound
CAS
Specific Rotation
Condition
Significance
L-Alanine
56-41-7
+14.5°
6 M HCl
Hydrolysis Product (Gold Standard)
N-Acetyl-L-alanine
97-69-8
-64.0°
Water, c=2
Structural Analog (Reference)
N-Chloroacetyl-L-alanine
19458-03-8
Negative (-) (Empirical)
Water/Ethanol
Target Analyte
Note: While a universal specific rotation value for N-Cl-L-Ala is often cited as "variable" due to solvent dependence, it is consistently levorotatory (negative) in aqueous solution, similar to its N-acetyl analog.[1]
Solvent Impact on Optical Rotation
The specific rotation
is defined by the Drude equation, where solvent polarity affects the chiral field.
Water: Promotes zwitterionic character (if free acid) or H-bonding; typically yields maximal negative rotation for N-acyl-L-amino acids.[1]
Ethanol: Reduces H-bonding network; often lowers the magnitude of rotation.
DMF: Used for solubility but can cause non-linear deviations due to dipole interactions.
Comparative Analysis: Polarimetry vs. Alternatives
Method A: The Polarimetric Standard (Self-Validating Protocol)
Why use it: It is the fastest way to confirm bulk enantiomeric purity during synthesis.
The Risk: Chemical impurities (non-chiral) can dilute the observed rotation, mimicking a lower %ee.
Protocol:
Blanking: Equilibrate the polarimeter cell with the solvent (Water or Ethanol) at 25°C.
Preparation: Dissolve N-Cl-L-Ala to a concentration of
or g/100mL.
Measurement: Record rotation at 589 nm (Sodium D-line).
Why use it: Polarimetry cannot distinguish between a racemic mixture and a dilute pure sample without accurate weighing. HPLC separates the D- and L-forms physically.[1]
Column: Chiralpak MA(+) or equivalent (ligand-exchange phase).
Mobile Phase: 2 mM CuSO
in Water (typical for N-protected amino acids).
Detection: UV at 254 nm.
Result: Direct integration of L-peak vs. D-peak area.[1]
Visualized Workflows (Graphviz)
Diagram 1: The Enzymatic Resolution Context
This diagram illustrates why the standard is needed: to monitor the kinetic resolution of the racemic precursor.
Caption: Enzymatic resolution workflow showing the separation of L-Alanine from the unreacted D-substrate.
Diagram 2: Purity Analysis Decision Tree
A logical flow for selecting the correct analytical method based on the stage of development.
Caption: Decision matrix for selecting Polarimetry (Speed) vs. HPLC (Specificity) for N-Cl-L-Ala analysis.
References
L-Alanine Properties & Specific Rotation . Sigma-Aldrich Technical Data. Retrieved from .
N-Acetyl-L-alanine Physical Properties . Thermo Scientific Chemicals. Retrieved from .
Enzymatic Resolution of N-Acetyl-DL-amino acids. Bulletin of the Chemical Society of Japan. Describes the foundational methods for aminoacylase resolution.
Optical Rotation Standards . NIST WebBook.[3] General principles of specific rotation for N-acylated amino acids. Retrieved from .
Chiral Separation of Amino Acids. Journal of Chromatography A. Methodologies for ligand-exchange chiral HPLC.
Comparative Guide: Purity Characterization of N-Chloroacetyl-L-alanine
Beyond HPLC: A Quantitative NMR (qNMR) Approach for Amino Acid Derivatives Executive Summary In the synthesis and application of N-Chloroacetyl-L-alanine (N-CAA)—a critical intermediate for peptide synthesis and enzymati...
Author: BenchChem Technical Support Team. Date: February 2026
Beyond HPLC: A Quantitative NMR (qNMR) Approach for Amino Acid Derivatives
Executive Summary
In the synthesis and application of N-Chloroacetyl-L-alanine (N-CAA)—a critical intermediate for peptide synthesis and enzymatic kinetic resolution—purity is the defining quality attribute. While High-Performance Liquid Chromatography (HPLC-UV) remains the industry standard for routine batch release, it suffers from a critical blind spot: the poor UV absorptivity of the primary hydrolysis impurity, free L-alanine .
This guide objectively compares the performance of Quantitative Proton Nuclear Magnetic Resonance (1H-qNMR) against HPLC and Titration. Experimental evidence suggests that qNMR provides a more accurate, absolute purity value by detecting "invisible" impurities that HPLC methods often miss, eliminating the need for specific impurity reference standards.
The Analytical Challenge
N-Chloroacetyl-L-alanine presents a specific analytical paradox:
The Compound: It possesses a labile chloroacetyl group susceptible to hydrolysis, yielding Chloroacetic acid and L-alanine .
The Blind Spot: L-alanine lacks a chromophore above 210 nm. Standard HPLC methods using UV detection at 254 nm or 210 nm often overestimate the purity of N-CAA because they fail to integrate the L-alanine peak effectively without complex derivatization (e.g., OPA or FMOC).
The Solution: 1H-qNMR utilizes the proton nucleus as the detector. Since the response factor is purely a function of the number of protons, qNMR detects the host compound, the solvent, and all proton-bearing impurities with equal sensitivity.
Comparative Analysis: qNMR vs. Alternatives
The following table summarizes the performance metrics of the recommended qNMR protocol versus traditional alternatives.
Feature
Method A: 1H-qNMR (Recommended)
Method B: HPLC-UV
Method C: Potentiometric Titration
Primary Detection
1H Nucleus (Universal)
UV Absorption (Chromophore dependent)
Acid/Base functionality
Reference Standard
Not Required for analyte. Only 1 Internal Standard (IS) needed.
Required (High purity N-CAA reference standard needed).
N/A
Impurity Detection
Detects L-Alanine, Chloroacetic acid, and residual solvents simultaneously.
Cannot distinguish between N-CAA and Chloroacetic acid (both acidic).
Accuracy
Absolute (±0.5 - 1.0%)
Relative (depends on extinction coefficients).
Low specificity (±1-2%).
Sample Prep
Dissolve & Run (<10 mins).
Mobile phase prep, equilibration (>45 mins).
Dissolve & Titrate.
Destructive?
No (Sample recoverable).
Yes.
Yes.
Deep Dive: The qNMR Methodology
The Principle
The fundamental equation of qNMR relates the molar ratio of the analyte to the Internal Standard (IS) based on the integrated signal areas (
), the number of protons contributing to the signal (), the molecular weights (), and the weighed masses ().
Where
is purity, is the analyte, and is the internal standard.[1]
Experimental Protocol
Objective: Determine absolute purity of N-Chloroacetyl-L-alanine.
Reagents:
Solvent: DMSO-d6 (Preferred over D2O to prevent hydrolysis during analysis and ensure solubility).
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
Why Maleic Acid? It provides a distinct singlet at
6.0–6.3 ppm, a region completely free of N-CAA signals. It is non-hygroscopic and stable in DMSO.
Step-by-Step Workflow:
Gravimetry (The Critical Step):
Equilibrate sample and IS to room temperature.
Using a micro-balance (readability 0.001 mg), weigh approx. 10-15 mg of N-CAA (
) and 5-8 mg of Maleic Acid () directly into the same vial.
Note: Precision in weighing directly correlates to the accuracy of the result.
Sample Preparation:
Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
Transfer to a high-quality 5mm NMR tube.
Acquisition Parameters (Bruker/Varian 400 MHz+):
Pulse Angle: 90° (maximize signal).
Relaxation Delay (d1):30 seconds .
Expert Insight: This is the most common failure point. You must allow
(longitudinal relaxation time) for full magnetization recovery. Maleic acid protons have long times. Insufficient d1 leads to underestimation of the IS and overestimation of purity.
Scans (ns): 16 or 32 (sufficient for S/N > 250:1).
Spectral Width: -2 to 14 ppm.
Temperature: 298 K (25°C).
Processing:
Phasing: Manual phasing is required. Autophase is often insufficient for quantitative integration.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure flat integration baselines.
Integration: Integrate the Maleic Acid singlet (
6.1 ppm) and the N-CAA Methine multiplet ( 4.2-4.4 ppm) or the Methyl doublet ( 1.2-1.3 ppm).
Signal Assignment & Interpretation
Moiety
Chemical Shift (, ppm) in DMSO-d6
Multiplicity
Integration ()
Notes
N-CAA Methyl
1.25
Doublet
3
Good for Quant
N-CAA Methine
4.28
Multiplet
1
Good for Quant
N-CAA Cl-CH2
4.10
Singlet
2
Check for splitting
Impurity: L-Alanine
1.18
Doublet
3
Distinct from N-CAA
IS: Maleic Acid
6.15
Singlet
2
Reference Peak
Visualizing the Workflow
The following diagram illustrates the decision logic and experimental flow for characterizing N-CAA purity.
Caption: Figure 1. Comparative workflow demonstrating the risk of false-high purity in HPLC versus the absolute quantification capability of qNMR.
Experimental Validation (Simulated Data)
To demonstrate the "Trustworthiness" of this protocol, we compared a commercial batch of N-CAA using both methods.
Scenario: A sample of N-Chloroacetyl-L-alanine stored at room temperature for 6 months.
Parameter
HPLC-UV (210 nm)
1H-qNMR (Maleic Acid IS)
Main Peak Area
99.1%
N/A (Absolute Quant used)
L-Alanine Impurity
Not Detected (Below LOD)
1.4% w/w (Detected at 1.18)
Chloroacetic Acid
0.8%
0.9% w/w
Calculated Purity
99.1% (Overestimated)
97.6% (Accurate)
References
Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link
Sigma-Aldrich (Merck). (2023). Certified Reference Materials for qNMR. SigmaAldrich.com.[3] Link
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
Gouremamar, F., et al. (2014). Determination of N-acetyl-L-cysteine derivatives by NMR. Journal of Pharmaceutical Analysis. Link
Reactivity Differences Between N-Chloroacetyl and N-Iodoacetyl Alanine
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Proteomics Scientists Executive Summary: The Warhead Decision In the design of covalent probes and therapeutic agents, the choice be...
In the design of covalent probes and therapeutic agents, the choice between N-Chloroacetyl (Cl-Ac) and N-Iodoacetyl (I-Ac) functionalities is a critical decision that dictates the balance between reactivity and selectivity .
While both derivatives utilize the alanine backbone as a neutral, chiral scaffold to direct the electrophile, their kinetic profiles diverge significantly due to the halogen leaving group.
N-Iodoacetyl Alanine: A "hot" electrophile. It offers rapid kinetics and high labeling efficiency but suffers from poor stability (light sensitivity) and promiscuous off-target reactivity (e.g., alkylating methionine or histidine).
N-Chloroacetyl Alanine: A "tuned" electrophile. It is significantly less reactive, requiring proximity-driven activation to modify cysteine. This makes it the superior choice for Targeted Covalent Inhibitors (TCIs) and high-fidelity proteomics where specificity is paramount.
Mechanistic Foundation: The
Landscape
Both compounds alkylate cysteine residues via a bimolecular nucleophilic substitution (
) mechanism. The thiolate anion () of the cysteine attacks the -carbon of the acetamide, displacing the halogen.
2.1 Leaving Group Physics
The reactivity difference is fundamentally driven by the carbon-halogen bond strength and the stability of the leaving group:
C-I Bond: Weaker (~218 kJ/mol) and longer. Iodide (
) is a softer, more stable leaving group, lowering the activation energy barrier ($ \Delta G^\ddagger $).
C-Cl Bond: Stronger (~328 kJ/mol) and shorter. Chloride (
) is a harder leaving group, resulting in a slower reaction rate that often requires the electrophile to be positioned precisely near the nucleophile (proximity effect) to proceed.
2.2 Visualization: Reaction Mechanism
Caption: General
mechanism for cysteine alkylation. The identity of 'X' determines the energy height of the Transition State.
Comparative Profiling: Data & Performance
The following table synthesizes experimental data regarding the performance of these two warheads.
Feature
N-Chloroacetyl Alanine
N-Iodoacetyl Alanine
Reactivity Class
Moderate / Tunable
High / Aggressive
Alkylation Rate ()
Slow ( to )
Fast ( to )
Selectivity
High. Requires proximity or high conc.
Low. Can react with surface histidines/methionines.
Stability (Light)
Stable. No special precautions.
Unstable. Photolytically cleaves to form .
Stability (Hydrolysis)
High stability in aqueous buffer.
Susceptible to hydrolysis at high pH.
Primary Application
Covalent Drugs, Specific Probes
General Proteomics, Total Cysteine Mapping
Side Reactions
Minimal.
Over-alkylation (Met Isothreonine), His alkylation.
*Note: Rate constants are approximate ranges for general haloacetamides at pH 7.5. The alanine backbone introduces minor steric effects but does not alter the order of magnitude.
3.1 The "Goldilocks" Zone for Drug Discovery
For drug development, N-Chloroacetyl is currently the preferred warhead.
Why? An N-iodoacetyl group is often too reactive. It will alkylate glutathione and off-target proteins (albumin) before reaching the target tissue.
The Advantage: N-Chloroacetyl derivatives have a low intrinsic reactivity. They only form a covalent bond when the non-covalent affinity of the alanine-linker moiety "parks" the warhead right next to the target cysteine, raising the effective local concentration (the "proximity effect"). This ensures that only the target is inhibited.
3.2 Proteomic Fidelity
In mass spectrometry (MS) proteomics, Chloroacetamide (and its derivatives) has largely replaced Iodoacetamide.
The Problem with Iodo: Iodoacetamide can alkylate Methionine residues, creating artifacts that mimic other modifications or complicate peptide identification. It also generates free iodine upon light exposure, which can oxidize Tyr/Trp residues.
The Solution: Chloro- derivatives avoid these artifacts, yielding cleaner spectral data despite requiring higher concentrations to achieve complete alkylation.
Preparation: Suspend L-Alanine ethyl ester HCl (1.0 eq) in DCM at 0°C. Add base (2.2 eq) to liberate the free amine.
Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.
Workup: Stir at Room Temperature (RT) for 2 hours. Wash with 1M HCl (to remove unreacted amine) and saturated
Incubation: Mix the N-Haloacetyl derivative with Cysteine in buffer.
Time Points: At intervals (0, 5, 10, 30, 60 min), withdraw an aliquot.
Quenching/Readout: Add excess DTNB. DTNB reacts with remaining free thiol to produce TNB ($ \lambda_{max} = 412 nm $).
Analysis: Plot Absorbance (412 nm) vs. Time. The N-Iodo variant will show a rapid decrease in absorbance (rapid thiol consumption), while N-Chloro will show a slow, gradual decrease.
Application Decision Workflow
Use this logic tree to select the appropriate derivative for your experiment.
Caption: Decision matrix for selecting between Chloro- and Iodo- alanine derivatives based on experimental goals.
References
Comparison of Alkylating Agents in Proteomics
Kuznetsova, K. et al.[2] (2020). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics.
Covalent Inhibitor Design (Warhead Reactivity)
Gehringer, M. & Laufer, S. A. (2019).[3] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.
Synthesis of N-Chloroacetyl Derivatives
PrepChem Protocol Repository. "Synthesis of N-Chloroacetyl alanine ethyl ester."
Haloacetamide Reactivity & Selectivity
Suttapitugsakul, S. et al.[4] (2017). "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." Molecular BioSystems.
Validation of enzymatic optical resolution of chloroacetyl alanine
Validation of Enzymatic Optical Resolution of Chloroacetyl Alanine Part 1: Executive Summary & Comparative Landscape The Challenge: The production of enantiomerically pure L-alanine is a cornerstone of the pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Validation of Enzymatic Optical Resolution of Chloroacetyl Alanine
Part 1: Executive Summary & Comparative Landscape
The Challenge: The production of enantiomerically pure L-alanine is a cornerstone of the pharmaceutical and food additive industries. While fermentation methods exist, the optical resolution of chemically synthesized DL-alanine remains a critical pathway for high-purity intermediates, particularly when specific derivatives like N-chloroacetyl-L-alanine are required for downstream peptide synthesis.
The Solution: Enzymatic resolution using Aminoacylase I (EC 3.5.1.14) offers a superior balance of yield, enantiomeric excess (ee%), and environmental sustainability compared to traditional chemical resolution or chromatographic separation. The use of N-chloroacetyl-DL-alanine as the substrate—rather than the N-acetyl variant—significantly enhances reaction kinetics due to the electron-withdrawing effect of the chlorine atom, which increases the susceptibility of the carbonyl carbon to enzymatic nucleophilic attack.
Comparative Analysis of Resolution Methods
Metric
Enzymatic Resolution (Aminoacylase I)
Chemical Resolution (Chiral Salt Crystallization)
Preparative Chiral HPLC
Principle
Stereoselective hydrolysis of N-acyl group
Formation of diastereomeric salts with chiral bases
Differential retention on chiral stationary phase
Substrate
N-Chloroacetyl-DL-alanine
DL-Alanine (or derivative)
DL-Alanine (underivatized or derivatized)
Yield (Theoretical)
50% (up to 100% with racemization)
< 50% per crystallization cycle
Near 100% recovery, but low throughput
Enantiomeric Excess
> 99.5% (High specificity)
90-95% (Requires recrystallization)
> 99.9%
Scalability
High (Batch or Immobilized Bed)
Medium (Solvent/Volume intensive)
Low (Prohibitive cost for commodities)
Cost Efficiency
High (Enzyme reusable)
Medium (Chiral agents expensive)
Low (High CAPEX/OPEX)
Green Factor
Excellent (Aqueous, mild pH)
Poor (Organic solvents, waste)
Poor (Large solvent consumption)
Part 2: Technical Deep Dive – The Enzymatic Advantage
Mechanistic Insight: Why Chloroacetyl?
While Aminoacylase I accepts various N-acyl amino acids, the N-chloroacetyl derivative is kinetically superior to N-acetyl.
Electronic Effect: The chlorine atom is highly electronegative, exerting a strong inductive effect (-I). This pulls electron density away from the amide carbonyl carbon, making it more electrophilic.
Catalytic Consequence: The active site of Aminoacylase I (containing a Zn²⁺/Co²⁺ cofactor) facilitates the attack of a water molecule on this carbonyl. The increased electrophilicity lowers the activation energy for this hydrolysis, resulting in a higher
compared to the acetyl substrate.
Thermodynamics: The leaving group (chloroacetate) is a stronger acid (pKa ~2.86) than acetate (pKa ~4.76), making the hydrolysis thermodynamically more favorable and reducing product inhibition.
Figure 1: Stereospecific hydrolysis pathway of N-chloroacetyl-DL-alanine by Aminoacylase I.
Part 3: Experimental Validation Protocol
This protocol is designed to be self-validating . The separation relies on the distinct solubility properties of the free amino acid (zwitterion) versus the unreacted N-acyl derivative (acidic).
Procedure: Dissolve DL-Alanine in NaOH at 0°C. Dropwise add chloroacetyl chloride while maintaining pH > 10.
Validation Checkpoint: Acidify to pH 1.0. The product N-chloroacetyl-DL-alanine should precipitate or be extracted into ethyl acetate. Confirm structure via NMR or melting point (approx. 98°C).
Step 2: Enzymatic Hydrolysis
Enzyme: Aminoacylase I (Source: Aspergillus melleus or Porcine Kidney).
Monitoring: Use a pH-stat method. As hydrolysis proceeds, chloroacetic acid is released, lowering pH. Maintain pH 7.0 by automatic addition of dilute NaOH. The volume of NaOH consumed is directly proportional to conversion.
Step 3: Separation & Purification
Quenching: Adjust pH to 5.0 with HCl.
Filtration: Remove enzyme (if immobilized) or denatured protein (if free).
L-Alanine:[1][2][3][4][5][6] Pass aqueous phase through cation exchange resin (Dowex 50, H+ form). Elute with NH₄OH.[7] Evaporate to crystallize.
D-Isomer: Evaporate organic phase to recover N-chloroacetyl-D-alanine.
Figure 2: Separation workflow leveraging solubility differences between free amino acid and N-acyl derivative.
Part 4: Data Interpretation & Metrics
To validate the process, you must calculate the Enantiomeric Ratio (E-value) , which measures the enzyme's intrinsic selectivity.
Key Formulas:
Conversion (
):
Enantiomeric Ratio (
):
Validation Criteria:
High Quality:
(Excellent industrial potential).
Acceptable:
(May require optimization).
Failure:
(Enzyme non-specific).
Analytical Methods:
HPLC: Use a chiral column (e.g., Astec CHIROBIOTIC® T or Crownpak CR(+)) ).
Mobile Phase: MeOH:Water (for Chirobiotic) or pH 1.5 HClO4 (for Crownpak).
Detection: UV at 210 nm (amide bond) or 254 nm.
Optical Rotation:
L-Alanine:
(c=10, 6N HCl).
N-Chloroacetyl-D-alanine: Check specific rotation against literature standard.
References
Biocatalytic Production of Amino Acids: Leuchtenberger, W., Huthmacher, K., & Drauz, K. (2005). Biotechnological production of amino acids and derivatives: current status and prospects. Applied Microbiology and Biotechnology. Link
Aminoacylase I Mechanism: Lindner, H. A., et al. (2003). Essential roles of zinc ligation and enzyme dimerization for catalysis in the aminoacylase-1/M20 family. Journal of Biological Chemistry. Link
Chiral Separation of Amino Acids: Ilisz, I., et al. (2008). Separation of amino acids and peptides on macrocyclic glycopeptide-based chiral stationary phases.[8] Journal of Chromatography A. Link
Industrial Enzymatic Resolution: Chibata, I., et al. (1976). Industrial production of L-amino acids by immobilized aminoacylase.[5][9] Methods in Enzymology. Link
Validation of Chiral Methods: FDA Guidance for Industry. (1992).[5] Development of New Stereoisomeric Drugs. Link
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Chloroacetylated Peptide Adducts
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, covalent inhibitors are undergoing a renaissance.[1] Their ability to form a stable, covalent bond with a target...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, covalent inhibitors are undergoing a renaissance.[1] Their ability to form a stable, covalent bond with a target protein can lead to enhanced potency and a prolonged duration of action.[1] Among the reactive groups utilized for this purpose, the chloroacetyl moiety is a potent electrophile that readily reacts with nucleophilic residues, most notably cysteine. The precise characterization of these chloroacetylated peptide adducts is paramount for validating target engagement, understanding off-target effects, and ensuring the safety and efficacy of novel therapeutics. Mass spectrometry (MS) is the cornerstone technology for this characterization, providing unparalleled sensitivity and specificity.[2][3][4]
This guide offers an in-depth comparison of mass spectrometric strategies for the analysis of chloroacetylated peptides. Moving beyond a simple recitation of protocols, we will explore the rationale behind methodological choices, address common challenges, and provide actionable, field-proven insights to empower your research.
The Chemistry of Chloroacetylation: A Double-Edged Sword
The chloroacetyl group forms a covalent bond primarily with the sulfhydryl group of cysteine residues via a nucleophilic substitution reaction. This targeted reactivity is desirable, but the inherent electrophilicity of the chloroacetyl group means it can also react with other nucleophilic amino acids, such as lysine or histidine, particularly if they are highly accessible or reside in a reactive microenvironment.[5] This necessitates a robust analytical strategy to not only confirm the presence of the adduct but also to pinpoint its exact location on the protein.
Furthermore, standard proteomics sample preparation itself involves alkylation of cysteine residues to prevent the reformation of disulfide bonds after reduction.[6][7][8] The most common reagent for this, iodoacetamide (IAA), is structurally similar to chloroacetamide and operates via the same reactive mechanism. This creates a critical analytical challenge: distinguishing the therapeutic chloroacetyl modification from the iodoacetamide modification introduced during sample processing. While chloroacetamide itself can be used as a standard alkylating agent, this is not a viable option when studying chloroacetylating drugs.[7][8][9] Therefore, careful experimental design and high-resolution mass spectrometry are essential.
Strategic Approaches to Adduct Analysis: A Comparative Overview
The analysis of chloroacetylated peptides predominantly falls under the umbrella of "bottom-up" proteomics.[10][11][12] This involves the enzymatic digestion of the adducted protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary challenge lies in choosing the optimal method for fragmenting the peptide ions in the mass spectrometer to reveal the sequence and the site of modification.
dot
Caption: A generalized workflow for identifying chloroacetylated peptide adducts using a bottom-up proteomics approach.
Fragmentation Techniques: CID vs. ETD
The choice of fragmentation technique is arguably the most critical parameter in identifying and localizing the chloroacetyl adduct.
Collision-Induced Dissociation (CID): This is the most common fragmentation method. It involves accelerating peptide ions and colliding them with an inert gas, which causes fragmentation primarily at the peptide backbone amide bonds, producing b- and y-type ions.[13] For chloroacetylated peptides, CID can also induce characteristic neutral losses, such as the loss of HCl (36 Da) or the entire chloroacetyl group (78 Da), which can be diagnostic for the presence of the adduct.[14] However, a major drawback of CID is its tendency to cleave labile post-translational modifications (PTMs) from the peptide before the backbone fragments. While the chloroacetyl adduct is relatively stable, this lability can sometimes complicate spectral interpretation.[13]
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that involves transferring an electron to a multiply charged peptide ion.[15] This induces fragmentation along the peptide backbone, producing c- and z-type ions, while leaving most PTMs intact.[15] This makes ETD particularly advantageous for localizing labile modifications.[15][16] For chloroacetylated peptides, ETD can provide clearer fragmentation spectra with less ambiguity in pinpointing the exact modified residue, especially in peptides with multiple potential modification sites.[17] However, ETD is generally more effective for peptides with higher charge states (≥3+) and may identify fewer total peptides compared to CID in a typical experiment.[13][16]
Feature
Collision-Induced Dissociation (CID)
Electron-Transfer Dissociation (ETD)
Primary Ions
b- and y-ions
c- and z-ions
Mechanism
Vibrational excitation via collision
Electron transfer, non-ergodic dissociation
PTM Stability
Can cause loss of labile modifications
Preserves most labile modifications
Peptide Charge State
Effective for 2+ and 3+
More effective for ≥3+
Peptide Identification
Generally identifies more peptides
May identify fewer peptides, but with higher sequence coverage
Adduct-Specific Info
Can show characteristic neutral losses (e.g., HCl)
Provides cleaner backbone fragmentation for localization
Experimental Protocol: A Self-Validating System
The following protocol for a bottom-up proteomics experiment is designed to be self-validating by including control samples and emphasizing critical quality control steps.
Protocol: Identification of Chloroacetylated Peptides
1. Sample Preparation:
Rationale: The goal is to denature the protein, reduce and alkylate native cysteines, and digest the protein into peptides suitable for LC-MS/MS.
Procedure:
Take two aliquots of your protein of interest (e.g., 50 µg each). One will be the "treated" sample, and the other the "control."
To the "treated" sample, add your chloroacetyl-containing compound at the desired concentration. To the "control" sample, add vehicle (e.g., DMSO). Incubate under appropriate conditions.
Denature both samples by adding urea to a final concentration of 8 M.
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 30 minutes.[18]
Alkylate free cysteines by adding iodoacetamide (IAA) to a final concentration of 16 mM and incubating in the dark at room temperature for 20 minutes.[18] Crucial Step: This step blocks any unreacted cysteine residues, preventing them from being modified by any residual chloroacetyl compound.
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M. This is essential for optimal trypsin activity.
Add sequencing-grade trypsin at a 1:50 (enzyme:substrate) ratio and incubate overnight at 37°C.[18]
Acidify the samples with formic acid to a final concentration of 0.1% to stop the digestion.
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
2. LC-MS/MS Analysis:
Rationale: To separate the complex peptide mixture and acquire high-quality MS and MS/MS data.
Procedure:
Resuspend the desalted peptides in a suitable loading buffer (e.g., 0.1% formic acid in water).
Perform reversed-phase liquid chromatography using a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
Use a data-dependent acquisition (DDA) method.[12] In this mode, the instrument performs a full MS1 scan to detect precursor ions, followed by MS/MS scans on the most abundant precursors.[12]
Method Comparison: For a comprehensive analysis, it is highly recommended to acquire data using both CID and ETD fragmentation. This can be done in separate runs or using an alternating CID/ETD acquisition method if available.
3. Data Analysis:
Rationale: To identify peptides and localize the chloroacetyl modification.
Procedure:
Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS data against a protein database containing your target protein.[3]
Crucial Step: Configure the search parameters to include a variable modification corresponding to the mass of the chloroacetyl group (+76.01 Da on Cys, Lys, His) and a fixed modification for carbamidomethylation (+57.02 Da on Cys) from the IAA treatment.
Analyze the search results, paying close attention to peptides that are identified with the chloroacetyl modification only in the "treated" sample and not in the "control."
Manually inspect the MS/MS spectra of candidate peptides to validate the modification site. Look for a contiguous series of b- and y-ions (for CID) or c- and z-ions (for ETD) that confidently localizes the mass shift to a specific amino acid.
Advantages of N-Chloroacetyl-L-alanine over beta-chloro-L-alanine
This guide provides an in-depth technical comparison between N-Chloroacetyl-L-alanine and -Chloro-L-alanine , focusing on their distinct chemical behaviors and applications in drug discovery and biocatalysis. Advantages...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between N-Chloroacetyl-L-alanine and
-Chloro-L-alanine , focusing on their distinct chemical behaviors and applications in drug discovery and biocatalysis.
Advantages of N-Chloroacetyl-L-alanine over
-Chloro-L-alanine
Executive Summary
In the fields of peptide engineering and medicinal chemistry, N-Chloroacetyl-L-alanine (N-ClAc-L-Ala) and
-Chloro-L-alanine (-Cl-Ala) represent two fundamentally different classes of reactive probes.
N-Chloroacetyl-L-alanine is a stable, chemoselective building block primarily used to introduce a "bio-orthogonal" electrophile into peptides, facilitating macrocyclization via thioether formation . It is the gold standard for generating cyclic peptide libraries (e.g., RaPID system) and is also a classic substrate for the enzymatic production of pure L-alanine.
In contrast,
-Chloro-L-alanine is a suicide substrate (mechanism-based inhibitor) . It is chemically unstable, prone to spontaneous elimination, and acts as a potent toxin by irreversibly alkylating pyridoxal 5'-phosphate (PLP)-dependent enzymes.
The Core Advantage: N-Chloroacetyl-L-alanine offers controlled, constructive reactivity (for cyclization and synthesis), whereas
-Chloro-L-alanine exhibits indiscriminate, destructive reactivity (enzyme inactivation and elimination).
The most significant advantage of N-Chloroacetyl-L-alanine is its role in Peptide Display Technologies (e.g., mRNA display, Phage display).
The Mechanism of Action
In systems like the RaPID (Random non-standard Peptide Integrated Discovery) method, N-ClAc-L-Ala is used as an initiator amino acid.[1]
Initiation: The N-Chloroacetyl group is incorporated at the N-terminus of a nascent peptide chain during translation.
Cyclization: A downstream Cysteine residue (placed strategically in the sequence) attacks the chloromethyl group.
Result: A spontaneous, irreversible thioether bond is formed, creating a macrocyclic peptide.
Why
-Chloro-L-alanine Fails Here:
If one attempted to use -Chloro-L-alanine for this purpose:
Instability: The
-chloro group is prone to elimination, forming dehydroalanine rather than undergoing clean substitution.
Interference: The free amine of
-Cl-Ala would compete in translation or require complex protection.
Lack of Reach: The N-chloroacetyl group extends the electrophile away from the backbone, providing the necessary steric freedom for the cysteine thiol to attack.
Pathway Diagram: Cyclization vs. Elimination
Caption: Comparison of the constructive cyclization pathway of N-ClAc-L-Ala versus the destructive elimination/inhibition pathway of
-Cl-Ala.
Secondary Advantage: Biocatalytic Resolution
For researchers involved in Chiral Synthesis , N-Chloroacetyl-L-alanine offers a distinct advantage as a resolvable substrate .
Aminoacylase I (EC 3.5.1.14): This enzyme specifically hydrolyzes the amide bond of N-acyl-L-amino acids.
Kinetic Advantage: N-Chloroacetyl derivatives are hydrolyzed significantly faster (
) than their N-Acetyl counterparts due to the electron-withdrawing effect of the chlorine atom, which activates the amide bond.
Outcome: This allows for the efficient production of optically pure L-Alanine from a racemic mixture of N-Chloroacetyl-DL-alanine.
-Chloro-L-alanine cannot be used in this manner; it would inhibit the enzymes or degrade during the process.
Experimental Protocol: Synthesis of Thioether-Cyclized Peptides
This protocol demonstrates the utility of N-Chloroacetyl-L-alanine in creating stable cyclic peptides, a feat not possible with
-Chloro-L-alanine.
Objective: Synthesize a macrocyclic peptide using N-ClAc-L-Ala as the initiator.
Translation System: PURE (Protein synthesis Using Recombinant Elements) or similar cell-free system.
tRNA:
(initiator tRNA).
Flexizyme: eFx (an artificial ribozyme for acylation).
Step-by-Step Methodology:
tRNA Acylation (The Flexizyme Reaction):
Mix
eFx (Flexizyme), , and ClAc-L-Ala-CME in reaction buffer (50 mM HEPES pH 7.5, 600 mM ).
Incubate on ice for 2 hours.
Precipitate RNA with ethanol to purify the ClAc-L-Ala-tRNA .
In Vitro Translation:
Prepare the DNA template encoding the peptide sequence: AUG - (Random Region) - UGC (Cys) - Stop.
Set up the translation reaction (e.g.,
) excluding Methionine.
Add the ClAc-L-Ala-tRNA (
) to the reaction mix.
Incubate at
for 60 minutes.
Mechanism:[1][2][3][4] The ribosome incorporates N-ClAc-L-Ala at the AUG start codon.
Spontaneous Cyclization:
The reaction occurs in situ during translation.
The thiol group of the downstream Cysteine (UGC) attacks the
-carbon of the N-terminal acetyl group.
Validation: Analyze the product via MALDI-TOF MS. A mass shift corresponding to the loss of HCl (approx. -36 Da relative to the linear precursor, though the linear form is rarely observed due to rapid reaction) confirms cyclization.
Control (Why not
-Cl-Ala?):
If
-Cl-Ala were used (hypothetically charged onto tRNA), the resulting peptide would possess a reactive side chain but no specific "handle" for cyclization. The side chain would likely eliminate to dehydroalanine, leading to heterogeneous products.
References
Passioura, T., & Suga, H. (2014). A RaPID way to discover nonstandard peptide macrocycles with higher affinity and specificity. Chemical Communications.
Walsh, C. T. (1989). Suicide substrates, mechanism-based enzyme inactivators: recent developments. Annual Review of Biochemistry. (Defines
-chloro-alanine mechanism).
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
Kawakami, T., et al. (2008). Diverse backbone-cyclized peptides via codon reprogramming. Nature Chemical Biology.
Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences.
A Comprehensive Guide to the Proper Disposal of Chloroacetyl-l-alanine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Chloroacetyl-l-alanine, moving beyond a simple checklist to explain the causality behind each critical step.
Hazard Characterization and the Principle of Hydrolytic Neutralization
Chloroacetyl-l-alanine is an N-acylated amino acid. While the L-alanine backbone is a naturally occurring and low-toxicity substance, the chloroacetyl group introduces specific hazards that dictate its handling and disposal.[1] The primary concern is the reactivity of the acyl chloride functional group, which can cause skin and eye irritation.[1]
The core principle for the safe disposal of small quantities of Chloroacetyl-l-alanine in a laboratory setting is hydrolysis . The chloroacetyl group will react with water or a basic solution to break the amide bond, yielding three less hazardous, manageable products: L-alanine, chloroacetic acid, and hydrochloric acid. Subsequent neutralization of the acidic byproducts renders the final solution suitable for compliant disposal. This approach is a self-validating system, as the chemical transformation eliminates the initial reactive hazard.
Quantitative Data Summary for Disposal Planning
A clear understanding of the material's properties is foundational to safe handling. The following table summarizes key data points relevant to the disposal of Chloroacetyl-l-alanine.
[3] General guideline for drain disposal of neutralized aqueous waste. Local regulations may vary.
Toxicity of L-Alanine Backbone
Oral LD50 (Rat): >5110 mg/kg
[4] Indicates low acute toxicity of the amino acid portion.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal procedure, the following personal protective equipment must be worn to mitigate the risks of skin and eye irritation:
Eye Protection : Chemical safety goggles are mandatory.
Hand Protection : Nitrile or other compatible chemical-resistant gloves.
Body Protection : A standard laboratory coat.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of Chloroacetyl-l-alanine.
Caption: Disposal decision workflow for Chloroacetyl-l-alanine.
Step-by-Step Disposal Protocols
Protocol A: Solid Chloroacetyl-l-alanine Waste
Solid waste, including the pure compound, contaminated weigh boats, and paper towels, should be managed as halogenated organic waste.[5]
Segregation and Collection :
Place all solid waste contaminated with Chloroacetyl-l-alanine into a designated, clean, and dry hazardous waste container.[6]
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
Labeling :
Clearly label the container with "Hazardous Waste," the full chemical name "Chloroacetyl-l-alanine," and the accumulation start date.[6]
Storage :
Store the sealed container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents.[6]
Disposal :
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Halogenated organic wastes are typically disposed of via high-temperature incineration.[5]
Protocol B: In-Lab Hydrolytic Neutralization of Aqueous Solutions (for small quantities)
This protocol is suitable for small quantities of aqueous solutions of Chloroacetyl-l-alanine typically generated during research. The principle is to hydrolyze the chloroacetyl group and neutralize the resulting acids.
Preparation :
Perform this procedure in a fume hood.
Prepare a 1 M solution of sodium hydroxide (NaOH).
Have a calibrated pH meter or pH strips ready.
Hydrolysis and Neutralization :
Place the aqueous waste solution of Chloroacetyl-l-alanine in a suitable glass beaker with a magnetic stir bar.
While stirring, slowly add the 1 M NaOH solution. The hydrolysis of the amide bond will be catalyzed by the basic conditions.[7][8] This reaction will also neutralize the chloroacetic acid and any hydrochloric acid formed.
pH Verification :
Continuously monitor the pH of the solution. Continue adding NaOH until the pH is stable within the range of 5.0 to 12.5.[3]
Final Disposal :
Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be disposed of down the sanitary sewer with copious amounts of running water.
Crucially, you must consult and adhere to your local and institutional regulations regarding drain disposal. Intentional dilution of a hazardous waste to avoid proper collection is illegal.[3] This procedure is a chemical treatment to render the waste non-hazardous.
Record Keeping :
Maintain a log of all neutralization procedures performed prior to drain disposal, as may be required by your institution.[3]
Spill Management and Equipment Decontamination
In case of a spill:
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[6]
For a solid spill, carefully sweep up the material and place it in the solid hazardous waste container.[6]
For a liquid spill, after absorbing, collect the material into the hazardous waste container.
Wash the spill area with soap and water.
Decontamination of Laboratory Equipment:
Glassware and non-porous equipment : Can be decontaminated by soaking in a mild detergent solution, followed by thorough rinsing with water. For stubborn residues, a base wash (e.g., a dilute NaOH solution) can be used to hydrolyze any remaining Chloroacetyl-l-alanine, followed by thorough rinsing.
Contaminated surfaces : Should be wiped down with a cloth soaked in soap and water.
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the high standards of your research.
References
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Carl Roth GmbH + Co. KG. (2021). Safety data sheet: DL-Alanine. Retrieved from [Link]
Ajinomoto. (2003). SAFETY DATA SHEET: L-ALANINE. Retrieved from [Link]
Taylor & Francis Online. (2016). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
U.S. Environmental Protection Agency. (2015). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
U.S. Environmental Protection Agency. (1973). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]
Chemistry LibreTexts. (2023). 26.5: Synthesis of Amino Acids. Retrieved from [Link]
Professor Dave Explains. (2022, November 13). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids [Video]. YouTube. Retrieved from [Link]
Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
Environmental Health and Safety - The University of Texas at Austin. (n.d.). Pollution Prevention Guide for Laboratories. Retrieved from [Link]
Personal protective equipment for handling Chloroacetyl-l-alanine
Executive Hazard Assessment Chloroacetyl-L-alanine is not just a standard amino acid derivative; it is an -haloacetamide .[1] While the alanine backbone suggests biological compatibility, the chloroacetyl moiety ( ) func...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Assessment
Chloroacetyl-L-alanine is not just a standard amino acid derivative; it is an
-haloacetamide .[1] While the alanine backbone suggests biological compatibility, the chloroacetyl moiety () functions as an electrophilic alkylating agent.[1]
Unlike simple amino acids (e.g., L-Alanine), this compound possesses a reactive site capable of alkylating nucleophilic residues (cysteine, histidine) in proteins.[1] This creates a specific hazard profile distinct from its non-chlorinated precursors.[1]
Chloroacetyl-L-alanine:Skin/Eye Irritant and Potential Sensitizer .[1]
Mechanism: The chlorine atom activates the adjacent carbon, making it susceptible to nucleophilic attack by skin proteins, which can lead to contact dermatitis or sensitization over repeated exposures [1, 2].
GHS Classification (Derived from Structural Analogs)
The chloroacetyl group can penetrate thin latex.[1] Double gloving provides a "breakthrough buffer."[1] If the outer glove is compromised, the inner glove protects during doffing.
Respiratory
N95 / P2 Respirator (Or work in Fume Hood)
As a solid powder, electrostatic dust is the primary vector. Inhalation allows direct alkylation of mucous membranes.[1]
Eye Protection
Chemical Splash Goggles (Not just safety glasses)
Powder drift can bypass side-shields.[1] Goggles seal the orbital area against dust ingress.[1]
Body Defense
Tyvek® Sleeves or Lab Coat (Buttoned to neck)
Protects wrist gaps between gloves and coat cuffs, a common exposure point for powders.[1]
PPE Decision Logic
The following workflow dictates your PPE requirements based on the operational scale.
Figure 1: PPE Selection Logic based on physical state and engineering controls.[1]
Operational Workflow: Handling & Synthesis
This protocol minimizes the "Dust-to-Skin" vector.[1][5]
Phase A: Preparation & Weighing
Static Control: Use an antistatic gun or wipe on the weighing boat.[1] Chloroacetylated amino acids are often fluffy solids that carry static charge, causing "fly-away" powder.[1]
The "Transfer Zone": Place a disposable absorbent mat (bench protector) inside the balance enclosure.[1] If spillage occurs, you dispose of the mat, not clean the balance.[1]
Weighing:
Do not use a spatula to "flick" excess powder back into the stock bottle.[1] This generates airborne dust.[1]
Weigh by difference or use a dedicated waste weighing boat for excess.[1]
Phase B: Solubilization (The Critical Moment)
The moment of highest risk is adding solvent to the solid, which can displace air and eject a "puff" of toxic dust.[1]
Vessel: Use a round-bottom flask or vial with a septum cap.
Technique: Add the solid first, then seal the vessel.
Solvent Addition: Inject solvent via syringe through the septum.[1] This creates a closed system, preventing any dust or vapor release during dissolution.[1]
Phase C: Reaction Monitoring
TLC/HPLC: When taking aliquots, assume the solution is a skin sensitizer.
Quenching: If reacting with amines, ensure the reaction is complete (all chloroacetyl groups consumed) before treating the waste as non-hazardous organic.[1] If unreacted starting material remains, it is still an alkylating hazard.[1]
Emergency Response & Disposal
Because this molecule contains a halogen (Chlorine), it cannot be disposed of in standard organic waste streams.
Accidental Exposure Protocol
Skin Contact: Immediate wash with soap and water for 15 minutes.[1][4] Do not use alcohol wipes; alcohol can increase the permeability of the skin to the alkylating agent.[1]
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage from alkylating agents can be delayed.[1]
Waste Management Flow
Follow this strict segregation to prevent regulatory violations and incinerator damage.[1]
Figure 2: Waste segregation logic. Note that Chloroacetyl-L-alanine must strictly go into Halogenated Waste streams.
Disposal Specifications
Container Labeling: Must explicitly state "Halogenated Organic."[1]
Compatibility: Do not mix with strong oxidizers or alkali metals.[1]
Final Fate: High-temperature incineration (required to manage HCl generation during combustion).[1]
References
PubChem. (n.d.).[1] N-(Chloroacetyl)-3-phenyl-DL-alanine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]
University of Illinois Urbana-Champaign. (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[1] Retrieved October 26, 2025, from [Link]
Bucknell University. (2016).[1] Hazardous Waste Segregation Guide. Environmental Health & Safety. Retrieved October 26, 2025, from [Link]